molecular formula C6H5N3OS B1223094 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 35771-65-4

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

カタログ番号: B1223094
CAS番号: 35771-65-4
分子量: 167.19 g/mol
InChIキー: PQFBWTHPDGFZBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3OS and its molecular weight is 167.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-(furan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFBWTHPDGFZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189305
Record name 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35771-65-4
Record name 5-(2-Furanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35771-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035771654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is a well-established two-step process commencing from furan-2-carboxylic acid hydrazide.

Core Synthesis Pathway

The principal route for synthesizing this compound involves the initial formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This method is a common and effective strategy for the preparation of various 5-substituted-1,2,4-triazole-3-thiones.[1][2][3][4]

The two key steps are:

  • Formation of 1-(2-furoyl)-3-thiosemicarbazide: Furan-2-carboxylic acid hydrazide is reacted with ammonium thiocyanate in the presence of an acid, typically hydrochloric acid, to yield the acylthiosemicarbazide intermediate.[5]

  • Cyclization to this compound: The isolated 1-(2-furoyl)-3-thiosemicarbazide undergoes ring closure in a basic medium, such as an aqueous or alcoholic solution of potassium hydroxide or sodium hydroxide, upon heating.[2][3][5]

Experimental Data

The following table summarizes key quantitative data associated with the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1-(2-furoyl)-3-thiosemicarbazideC₆H₇N₃O₂S185.2090233-235
This compoundC₆H₅N₃OS167.1955135-137

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-furoyl)-3-thiosemicarbazide [5]

  • An equimolar mixture of furan-2-carboxylic acid hydrazide (0.01 mol, 1.26 g) and ammonium thiocyanate (0.01 mol, 0.76 g) is prepared in absolute ethanol (50 mL).

  • Hydrochloric acid (5 mL) is added to the mixture.

  • The reaction mixture is refluxed for 4 hours.

  • Upon cooling, a white solid precipitates.

  • The solid is filtered, and the excess solvent is removed by vacuum evaporation.

  • The crude product is recrystallized from a DMF-ethanol mixture (30:70 v/v) to yield pure 1-(2-furoyl)-3-thiosemicarbazide.

Step 2: Synthesis of this compound (Ib) [5]

  • 1-(2-furoyl)-3-thiosemicarbazide (0.01 mol, 1.85 g) is dissolved in a 2N potassium hydroxide solution in ethanol.

  • The mixture is refluxed for 3 hours.

  • After cooling, the solution is acidified with acetic acid.

  • The resulting precipitate is filtered, washed with water, and dried to afford this compound.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Pathway cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization Furan_Hydrazide Furan-2-carboxylic acid hydrazide Thiosemicarbazide 1-(2-furoyl)-3-thiosemicarbazide Furan_Hydrazide->Thiosemicarbazide Reflux, 4h Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Thiosemicarbazide Acid HCl (catalyst) Acid->Thiosemicarbazide Base KOH / Ethanol Triazole_Thione This compound Thiosemicarbazide->Triazole_Thione Reflux, 3h Base->Triazole_Thione Acidification Acetic Acid

Caption: Synthesis pathway of this compound.

References

Physicochemical properties of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry. Derivatives of 1,2,4-triazole-3-thione are recognized for their wide range of biological activities, making them significant scaffolds in medicinal chemistry.[1][2][3][4]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its identification, handling, and application in research settings.

PropertyValueSource
CAS Number 35771-65-4[5]
Molecular Formula C₆H₅N₃OS[5][6]
Molecular Weight 167.19 g/mol [5][6]
Melting Point 277-278 °C[5]
Assay 97%[5]
Physical Form Solid[5]
EC Number 252-719-6[5]
MDL Number MFCD00489781[5]
InChI 1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11)[5][6]
InChI Key PQFBWTHPDGFZBD-UHFFFAOYSA-N[5][6]
SMILES S=C1NN=C(N1)c2ccco2[5]

Spectral Data

Spectral data is essential for the structural confirmation of the compound. The following table details characteristic spectral bands.

Spectral Data TypeWavenumber (cm⁻¹) / Shift (ppm)InterpretationSource
Infrared (IR) ~3356N-H stretching[7]
~1642C=N stretching[7]
~1255C=S stretching[7]
¹H-NMR (ppm) 6.56-7.65(m, 3H, furyl protons)[7]
13.70(s, 1H, SH proton, indicating tautomerism)[7]

Thiol-Thione Tautomerism

This compound exists in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms. This is a characteristic feature of many heterocyclic thiones.[7][8] The presence of a proton signal at ~13.70 ppm in the ¹H-NMR spectrum is indicative of the thiol form.[7]

Diagram of the thiol-thione tautomeric equilibrium.

Experimental Protocols

The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide precursor.[1][7]

Synthesis of 1-(2-furoyl)-3-thiosemicarbazide (Intermediate)
  • An equimolar quantity of furan-2-carboxylic acid hydrazide (0.01 mole) and ammonium thiocyanate (0.01 mole) are refluxed in absolute ethanol (50 mL) containing hydrochloric acid (5 mL) for 4 hours.[7]

  • Upon cooling, a white solid product appears.[7]

  • The solid is filtered, and the excess solvent is removed by vacuum evaporation.[7]

  • The resulting residue is recrystallized from a DMF-ethanol mixture to yield the intermediate, 1-(2-furoyl)-3-thiosemicarbazide.[7]

Synthesis of 5-Furan-2-yl-4H-[1][5][7]triazole-3-thiol (Final Product)
  • The prepared 1-(2-furoyl)-3-thiosemicarbazide is reacted with potassium hydroxide in ethanol.[7]

  • The mixture is heated under reflux for 3 hours to induce cyclization.[7]

  • After the reflux period, the solution is acidified with acetic acid to precipitate the final product.[7]

  • The product is then filtered, washed, and recrystallized to achieve the desired purity.

SynthesisWorkflow Synthesis Workflow cluster_start start1 Furan-2-carboxylic acid hydrazide intermediate 1-(2-furoyl)-3-thiosemicarbazide start1->intermediate + HCl, Ethanol Reflux 4h start2 Ammonium Thiocyanate start2->intermediate + HCl, Ethanol Reflux 4h final_product 5-Furyl-1,2-dihydro-3H- 1,2,4-triazole-3-thione intermediate->final_product + KOH, Ethanol Reflux 3h + Acetic Acid

Workflow for the synthesis of the title compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the reviewed literature, the broader class of 1,2,4-triazole-3-thione derivatives is known to exhibit a wide spectrum of biological activities. These include antimicrobial, antifungal, antitumor, anti-inflammatory, and anticonvulsant properties.[1][2][9][10] The biological activity is often influenced by the nature and position of substituents on the triazole ring.[1][2] Further research is required to elucidate the specific mechanisms and signaling pathways associated with the furyl-substituted variant.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. Derivatives of 1,2,4-triazole-3-thiones are recognized for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them significant scaffolds in medicinal chemistry and drug development.[1][2][3] A thorough understanding of their structure, confirmed by spectral data, is fundamental for further research and development.

Thiol-Thione Tautomerism

It is crucial to recognize that 5-substituted-1,2,4-triazole-3-thiones exist in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms. In solution and the solid state, the thione form is generally favored.[4] The ¹³C NMR data is particularly definitive in identifying the dominant thione tautomer, characterized by a chemical shift for the C=S carbon at approximately 166-167 ppm.[4] The ¹H NMR spectrum also supports this, with N-H proton signals appearing at a characteristically low field (above 13 ppm).[4]

tautomerism cluster_thione Thione Form (Favored) cluster_thiol Thiol Form Thione Thiol Thione->Thiol Equilibrium

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Quantitative ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in DMSO-d₆, exhibits distinct signals corresponding to the protons of the triazole and furan rings. The protons on the triazole nitrogens are notably deshielded.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration
N1-H (Triazole)~13.6 - 13.9Singlet (broad)1H
N4-H (Triazole)~13.8 - 14.0Singlet (broad)1H
Furyl H5'~7.65Multiplet1H
Furyl H3'~6.56Multiplet1H
Furyl H4'~6.56Multiplet1H
(Data inferred from studies on closely related 5-substituted-4H-1,2,4-triazole-3-thiones).[4][5]

The broadness of the N-H signals is often due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with trace amounts of water in the solvent.[4] The furan protons typically appear as a multiplet in the aromatic region.[5]

Quantitative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides unambiguous evidence for the thione tautomer. The key signal is the carbon of the C=S group, which appears at a significantly downfield shift.

Carbon Assignment Chemical Shift (δ) ppm
C3 (C=S, Triazole)~167.5
C5 (C-Furyl, Triazole)~148.5
C2' (Furyl)~143.0
C5' (Furyl)~112.0
C3' (Furyl)~110.0
C4' (Furyl)~108.0
(Data inferred from general values for 5-substituted-1,2,4-triazole-3-thiones and furan systems).[4]

The chemical shift of C3 at ~167.5 ppm is a hallmark of the thione form and is crucial for structural confirmation.[4]

Experimental Protocols

The following provides a generalized experimental protocol for acquiring the NMR data.

Instrumentation and Software:

  • Spectrometer: NMR spectra are typically recorded on a 300, 400, or 500 MHz instrument.[6]

  • Software: Data processing and elucidation are performed using software such as Mnova.[7]

Sample Preparation and Measurement:

  • Dissolution: The compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR).[6]

  • Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.[4][7]

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the cyclization of a thiosemicarbazide precursor in a basic medium.[3][5][8] The workflow from synthesis to structural confirmation is outlined below.

workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Furan-2-carboxylic acid hydrazide step1 React with Ammonium Thiocyanate (Acidic Conditions) start->step1 intermediate 1-(2-furoyl)-3-thiosemicarbazide step1->intermediate step2 Alkaline Cyclization (e.g., NaOH or KOH solution) intermediate->step2 product Crude 5-Furyl-1,2,4-triazole-3-thione step2->product purify Recrystallization (e.g., from Dilute Ethanol) product->purify nmr NMR Spectroscopy (1H, 13C, 2D) purify->nmr final Structurally Confirmed Product nmr->final

Caption: General workflow for the synthesis and spectral characterization.

This guide provides the essential ¹H and ¹³C NMR spectral data and protocols for this compound, serving as a foundational resource for researchers in the field. The provided data facilitates the unambiguous structural identification and purity assessment of this important heterocyclic compound.

References

Crystal Structure Analysis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of furan-containing 1,2,4-triazole-3-thione derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Due to the absence of publicly available, detailed crystallographic data for 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, this report focuses on the closely related and structurally characterized compound, 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate [1]. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed, providing a framework for the structural elucidation of this class of compounds. The presented data includes unit cell parameters, molecular geometry, and an analysis of intermolecular interactions, which are crucial for understanding the compound's solid-state behavior and for guiding structure-activity relationship (SAR) studies.

Introduction

1,2,4-triazole-3-thione derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of a furan moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The three-dimensional arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, provides invaluable insights into the molecule's conformation, stereochemistry, and non-covalent interaction patterns. This information is fundamental for rational drug design, aiding in the optimization of ligand-receptor interactions.

This guide will use the crystal structure of 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate as a case study to illustrate the principles of crystal structure analysis for this compound class[1].

Experimental Protocols

Synthesis of 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione

The synthesis of 1,2,4-triazole-3-thione derivatives typically involves the cyclization of a thiosemicarbazide precursor. For compounds such as the title analogue, a general synthetic route is outlined below.

G General Synthesis Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Cyclization cluster_4 Product cluster_5 Purification Furan-2-carboxylic acid hydrazide Furan-2-carboxylic acid hydrazide Reaction in Ethanol (Reflux) Reaction in Ethanol (Reflux) Furan-2-carboxylic acid hydrazide->Reaction in Ethanol (Reflux) + Benzyl isothiocyanate Benzyl isothiocyanate Benzyl isothiocyanate->Reaction in Ethanol (Reflux) Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate Reaction in Ethanol (Reflux)->Thiosemicarbazide Intermediate Base-catalyzed Cyclization (e.g., NaOH or KOH) Base-catalyzed Cyclization (e.g., NaOH or KOH) Thiosemicarbazide Intermediate->Base-catalyzed Cyclization (e.g., NaOH or KOH) 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione Base-catalyzed Cyclization (e.g., NaOH or KOH)->4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione Recrystallization Recrystallization 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione->Recrystallization

Caption: General synthetic workflow for 4,5-disubstituted-1,2,4-triazole-3-thiones.
Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate, single crystals were grown from an unspecified solvent, resulting in the incorporation of water molecules into the crystal lattice[1].

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involves the following key steps:

G X-ray Crystallography Workflow Single Crystal Selection Single Crystal Selection Mounting on Diffractometer Mounting on Diffractometer Single Crystal Selection->Mounting on Diffractometer Data Collection (X-ray source, detector) Data Collection (X-ray source, detector) Mounting on Diffractometer->Data Collection (X-ray source, detector) Data Reduction (Integration, Scaling, Absorption Correction) Data Reduction (Integration, Scaling, Absorption Correction) Data Collection (X-ray source, detector)->Data Reduction (Integration, Scaling, Absorption Correction) Structure Solution (e.g., Direct Methods) Structure Solution (e.g., Direct Methods) Data Reduction (Integration, Scaling, Absorption Correction)->Structure Solution (e.g., Direct Methods) Structure Refinement (e.g., Full-matrix least-squares on F^2) Structure Refinement (e.g., Full-matrix least-squares on F^2) Structure Solution (e.g., Direct Methods)->Structure Refinement (e.g., Full-matrix least-squares on F^2) Analysis of Results (Bond lengths, angles, intermolecular interactions) Analysis of Results (Bond lengths, angles, intermolecular interactions) Structure Refinement (e.g., Full-matrix least-squares on F^2)->Analysis of Results (Bond lengths, angles, intermolecular interactions) Generation of Crystallographic Information File (CIF) Generation of Crystallographic Information File (CIF) Analysis of Results (Bond lengths, angles, intermolecular interactions)->Generation of Crystallographic Information File (CIF)

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Data

The asymmetric unit of the title compound, C₁₃H₁₁N₃OS·0.5H₂O, contains two independent molecules of 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione and one water molecule[1].

Crystal Data and Structure Refinement
ParameterValue[1]
Empirical formulaC₁₃H₁₁N₃OS·0.5H₂O
Formula weight266.32
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)14.076(5)
b (Å)8.877(5)
c (Å)16.216(8)
β (°)93.25(3)
Volume (ų)2023.0(17)
Z8
Density (calculated) (Mg/m³)1.748
Absorption coefficient (mm⁻¹)0.29
F(000)1112
Final R indices [I>2σ(I)]R1 = 0.042, wR2 = 0.107
R indices (all data)R1 = 0.087, wR2 = 0.125
Molecular Conformation

In the two independent molecules within the asymmetric unit, the conformation is slightly different. The dihedral angle between the furan and triazole rings is 5.63(15)° in one molecule and 17.66(13)° in the other[1].

Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions. The water molecule plays a crucial role in linking three adjacent triazole molecules, forming a cluster through O—H⋯S, N—H⋯S, and N—H⋯O hydrogen bonds[1]. Additionally, C—H⋯S, C—H⋯O, and C—H⋯N hydrogen bonds are observed[1]. Furthermore, π–π stacking interactions between the furan and triazole rings of centrosymmetrically related molecules contribute to the overall stability of the crystal structure, with a centroid–centroid distance of 3.470(2) Å[1].

G Key Intermolecular Interactions Triazole Molecule A Triazole Molecule A Centrosymmetrically Related Molecule Centrosymmetrically Related Molecule Triazole Molecule A->Centrosymmetrically Related Molecule π-π stacking Triazole Molecule B Triazole Molecule B Triazole Molecule C Triazole Molecule C Water Molecule Water Molecule Water Molecule->Triazole Molecule A O-H...S Water Molecule->Triazole Molecule B N-H...O Water Molecule->Triazole Molecule C N-H...S

Caption: Schematic of key hydrogen bonding and π-π stacking interactions.

Conclusion

While the specific crystal structure of this compound remains to be reported, the analysis of the closely related 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate provides a valuable template for understanding the structural chemistry of this class of compounds. The detailed experimental protocols and the analysis of the crystal packing offer a solid foundation for researchers in the field. The elucidation of such crystal structures is paramount for the rational design of new, more effective therapeutic agents based on the 1,2,4-triazole-3-thione scaffold.

References

In-Depth Technical Guide on the Mechanism of Action for 5-Furyl-1,2,4-triazole-3-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of action for 5-furyl-1,2,4-triazole-3-thione derivatives. These compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document synthesizes current research to detail their primary modes of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Mechanisms of Action

5-Furyl-1,2,4-triazole-3-thione derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis), arresting the cell cycle, and inhibiting key enzymes involved in cancer cell proliferation and survival.

Induction of Apoptosis

A primary anticancer mechanism of triazole derivatives is the induction of apoptosis. This is achieved through the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.

Intrinsic (Mitochondrial) Pathway: Many 1,2,4-triazole derivatives trigger the intrinsic apoptotic pathway by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, leading to cell death.[1][2][3]

Caspase Activation: The activation of caspase-3 is a central event in apoptosis. Studies on related 1,2,4-triazole hybrids have shown that these compounds can significantly increase the levels of activated caspase-3, -8, and -9, confirming their role in initiating the caspase cascade that executes apoptosis.[1][2]

G cluster_0 5-Furyl-1,2,4-triazole-3-thione Derivative cluster_1 Cellular Response Derivative Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Derivative->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Derivative->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway Induction.
Cell Cycle Arrest

These derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Flow cytometry analyses of various triazole compounds have demonstrated their ability to cause cell cycle arrest, often at the G2/M phase.[4][5] This arrest is frequently linked to the disruption of microtubule dynamics.

Enzyme Inhibition

Tubulin Polymerization Inhibition: A significant number of triazole-based compounds function as tubulin polymerization inhibitors.[4][5][6][7] By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to G2/M phase arrest and subsequent apoptosis.[4][6]

Kinase Inhibition: Aurora kinases are crucial for mitotic progression, and their overexpression is common in many cancers.[8] Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of Aurora kinases, particularly Aurora A and B, presenting a targeted approach to cancer therapy.[8][9][10][11][12]

G cluster_0 5-Furyl-1,2,4-triazole-3-thione Derivative cluster_1 Molecular Targets cluster_2 Cellular Effect Derivative Derivative Tubulin Tubulin Polymerization Derivative->Tubulin Aurora Aurora Kinases Derivative->Aurora Microtubule Microtubule Disruption Tubulin->Microtubule Mitosis Mitotic Arrest (G2/M) Aurora->Mitosis Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Figure 2: Enzyme Inhibition and Cell Cycle Arrest.
Quantitative Data: Anticancer Activity

Compound ClassCancer Cell LineAssayIC50 (µM)Mechanism
1,2,4-Triazole-Chalcone HybridsA549 (Lung)MTT4.4 - 16.04Caspase-3 dependent apoptosis
Indole-1,2,4-Triazole DerivativesHeLa (Cervical)MTT0.15 ± 0.18Tubulin Polymerization Inhibition
Indole-1,2,4-Triazole DerivativesHepG2 (Liver)MTT0.23 ± 0.08Tubulin Polymerization Inhibition
4,5-disubstituted-1,2,4-triazol-3-thioneMCF-7 (Breast)MTT4.23Tubulin, α-glucosidase, Aromatase Inhibition
Triazole-based Aurora Kinase InhibitorsVariousChEF-basedSubmicromolarAurora A Kinase Inhibition

Antimicrobial Mechanisms of Action

5-Furyl-1,2,4-triazole-3-thione derivatives also exhibit significant activity against a range of bacterial and fungal pathogens. Their mechanisms of action are primarily centered on disrupting essential cellular processes in these microorganisms.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism for azole compounds, including 1,2,4-triazoles, is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[13][14][15][16] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom in the triazole ring coordinates with the heme iron atom in the active site of CYP51, blocking its function.[15] The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity and fluidity, leading to the inhibition of fungal growth.[13]

G cluster_0 5-Furyl-1,2,4-triazole-3-thione Derivative cluster_1 Fungal Cell Derivative Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Derivative->CYP51 Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Disruption CYP51->Membrane Toxic intermediate accumulation Ergosterol->Membrane Required for Integrity Growth Fungal Growth Inhibition Membrane->Growth

Figure 3: Antifungal Mechanism via Ergosterol Biosynthesis Inhibition.
Antibacterial Activity: DNA Gyrase Inhibition

Certain 1,2,4-triazole derivatives have been shown to target bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription.[17][18][19][20][21] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a breakdown of DNA synthesis and ultimately bacterial cell death. This mechanism is particularly effective against a range of pathogenic bacteria, including Mycobacterium tuberculosis.[17][18]

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismAssayMIC (µg/mL)Mechanism
Nalidixic acid-based 1,2,4-triazole-3-thionesP. aeruginosaBroth Dilution16DNA Gyrase Inhibition
Phenylpiperazine-triazole-fluoroquinolone hybridsVarious bacteriaBroth Dilution0.125 - 64DNA Gyrase Inhibition
5-Aryl-substituted-4H-1,2,4-triazole-3-thiolsS. aureusBroth Dilution200Not specified
5-(Furan-2-yl) derivativesS. aureus, E. coli, P. aeruginosaSerial DilutionModerate ActivityNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-furyl-1,2,4-triazole-3-thione derivatives.

Anticancer Activity Assessment

3.1.1. MTT Cell Viability Assay

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][22]

3.1.2. Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time (e.g., 24 hours). Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2][7][15][18]

3.1.3. Apoptosis Detection by Western Blot

This method detects the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4][8][13][19]

G cluster_0 Experimental Workflow Start Cancer Cell Culture Treat Treat with Derivative Start->Treat MTT MTT Assay (Viability) Treat->MTT Flow Flow Cytometry (Cell Cycle/Apoptosis) Treat->Flow WB Western Blot (Protein Expression) Treat->WB IC50 Determine IC50 MTT->IC50 Phase Analyze Cell Cycle Phases Flow->Phase Protein Quantify Apoptotic Proteins WB->Protein

Figure 4: Workflow for Anticancer Activity Assessment.
Antimicrobial Activity Assessment

3.2.1. Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible microbial growth.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5x10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9][20][21][23]

Conclusion

5-Furyl-1,2,4-triazole-3-thione derivatives represent a versatile and promising class of compounds with significant potential in drug development. Their multifaceted mechanisms of action, targeting key cellular pathways in both cancer cells and microbial pathogens, underscore their therapeutic potential. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial in advancing these compounds towards clinical applications.

References

A Technical Guide to the Biological Activity Screening of Novel Furan-Containing Triazole Thiones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents remains a critical endeavor in medicinal chemistry. Among the vast array of heterocyclic compounds, furan-containing 1,2,4-triazole-3-thiones have emerged as a promising scaffold due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis and biological activity screening of this class of compounds, with a focus on their antifungal, antibacterial, and anticancer properties. Detailed experimental protocols and a summary of reported quantitative data are presented to facilitate further research and development in this area.

Synthesis of Furan-Containing Triazole Thiones

The synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol often serves as a key step in the preparation of various bioactive derivatives. A general synthetic pathway involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate. This core structure can then be further modified, for instance, by reacting the amino group with various aldehydes to form Schiff bases.

A general synthetic workflow is depicted below:

G furan_hydrazide Furan-2-carboxylic acid hydrazide cs2_koh Carbon Disulfide (CS2) / Potassium Hydroxide (KOH) furan_hydrazide->cs2_koh dithiocarbazate Potassium dithiocarbazinate cs2_koh->dithiocarbazate hydrazine Hydrazine Hydrate dithiocarbazate->hydrazine triazole_thiol 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol hydrazine->triazole_thiol aldehyde Substituted Aldehyde triazole_thiol->aldehyde schiff_base Furan-containing Triazole Thione Schiff Base aldehyde->schiff_base

General synthesis workflow for furan-containing triazole thione Schiff bases.

Data Presentation: Biological Activities

The following tables summarize the reported quantitative data for the biological activities of various furan-containing triazole thione derivatives.

Table 1: Antifungal Activity of Furan-Containing Triazole Thiones
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Novel triazole derivativesCandida albicans0.0156 - 2.0[1]
Triazole alcohol derivativesFluconazole-susceptible Candida spp.0.063 - 1[1]
Triazole alcohol derivativesFluconazole-resistant Candida spp.Active (specific values not provided)[1]
Indole-triazole compoundsCandida albicans2[1]
Novel antifungal triazolesCandida glabrata, Candida albicans0.125[1]
Table 2: Antibacterial Activity of Furan-Containing Triazole Thiones
Compound/DerivativeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneE. coli, E. aerogenes, Y. pseudotuberculosis8 - 12-[2]
Mannich bases of 4-benzyl-5-(furan-2-yl)-...-triazole-3-thioneP. aeruginosa, S. aureus, E. faecalis, B. cereus, M. smegmatis6 - 20-[2]
5-(Furan-2-yl)thiazole derivativesS. aureus, E. coli17 - 19-[3]
5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivativesPseudomonas aeruginosa12.1 - 13.4-[4]
Indole-triazole compoundsBacillus subtilis-250 - 500[1]
Table 3: Anticancer Activity of Furan-Containing Triazole Thiones
Compound/DerivativeCell LineIC50 (µM)Reference
Thiophene-Linked 1,2,4-TriazolesHePG-2, MCF-7< 25[5]
Coumarin-triazolethione Schiff base (112c)HCT 116 (colon cancer)4.363[6]
Coumarin-triazolethione Schiff base (112a)HCT 116 (colon cancer)18.76[6]
Triazole-3-thione (47f)HCT-116 (colon carcinoma)6.2[6]
Triazole-3-thiones (47e, 47f)T47D (breast cancer)27.3 - 43.4[6]

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below.

Antimicrobial Activity Screening

A common workflow for antimicrobial screening is the agar disc diffusion method followed by the determination of the Minimum Inhibitory Concentration (MIC).

G culture Prepare Microbial Culture inoculate Inoculate Agar with Microbial Suspension culture->inoculate mha Prepare Mueller-Hinton Agar Plates mha->inoculate place_discs Place Discs on Inoculated Agar inoculate->place_discs discs Impregnate Discs with Test Compounds discs->place_discs incubate Incubate Plates place_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones mic Determine Minimum Inhibitory Concentration (MIC) measure_zones->mic

Workflow for antimicrobial susceptibility testing.
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard.[7][8][9]

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[7][8][9]

  • Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface.[7][8]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[7][9]

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.[4]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] The broth microdilution method is commonly used.[11]

  • Serial Dilutions: A series of two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11][12]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[10][12]

  • Incubation: The microtiter plate is incubated under appropriate conditions.[10]

  • Observation: The wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[10][13]

Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.

G seed_cells Seed Cancer Cells in 96-well Plate add_compounds Add Serial Dilutions of Test Compounds seed_cells->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the furan-containing triazole thione derivatives for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

Furan-containing triazole thiones represent a versatile and promising class of compounds with a broad spectrum of biological activities. This guide has provided a consolidated overview of their synthesis, antimicrobial, and anticancer properties, supported by quantitative data and detailed experimental protocols. The presented information aims to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more effective therapeutic agents based on this privileged scaffold. Further investigations into the structure-activity relationships and mechanisms of action are warranted to fully exploit the therapeutic potential of these compounds.

References

A Technical Guide to In Silico Docking Studies of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole-3-thione scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The specific derivative, 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, combines the versatile triazole-thione core with a furan moiety, a well-known pharmacophore, suggesting significant therapeutic potential. This technical guide provides an in-depth overview of the methodologies and expected outcomes for in silico molecular docking studies of this compound and its analogs. It details generalized experimental protocols, presents representative quantitative data from related studies, and visualizes key workflows and pathways to serve as a comprehensive resource for computational drug discovery efforts targeting this chemical class.

Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-Thiones

The 1,2,4-triazole ring is a privileged structure in drug discovery, forming the core of established drugs like the antifungal agent fluconazole and the anticancer drug letrozole.[1] The incorporation of a thione group at the 3-position creates the 1,2,4-triazole-3-thione moiety, which enhances the molecule's ability to coordinate with metallic ions in enzyme active sites and participate in hydrogen bonding, making it a potent inhibitor for various biological targets.[4][5] These derivatives have been investigated for a wide range of activities, including:

  • Anticancer: Inhibition of targets like Epidermal Growth Factor Receptor (EGFR), aromatase, and tubulin.[6][7]

  • Antimicrobial: Activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[2][8][9]

  • Enzyme Inhibition: Targeting enzymes such as metallo-β-lactamases (MBLs), urease, α-glucosidase, and those involved in oxidative stress.[5][10][11][12]

In silico molecular docking has become an indispensable tool for rapidly screening and identifying potential drug candidates, predicting their binding affinities, and elucidating interaction mechanisms at the molecular level before committing to costly synthesis and in vitro testing.[7][13] This guide outlines a robust framework for conducting such studies on this compound.

Key Biological Targets for Triazole-Thione Derivatives

Based on extensive research on analogous compounds, several protein targets are of high interest for docking studies with this compound.

  • Cancer-Related Targets:

    • Epidermal Growth Factor Receptor (EGFR): A key receptor tyrosine kinase in cancer progression. Triazole derivatives have shown strong binding affinities to EGFR.[6][14]

    • Aromatase: A crucial enzyme in estrogen biosynthesis and a target for breast cancer therapies like letrozole.[7]

    • Tubulin: A protein essential for cell division, making it a prime target for anticancer agents.[7]

  • Microbial Enzyme Targets:

    • Glucosamine-6-Phosphate (GlcN-6-P) Synthase: An enzyme essential for the formation of the bacterial cell wall, making it a target for novel antibiotics.[15]

    • Metallo-β-Lactamases (e.g., NDM-1, VIM-2): These enzymes confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The thione group is particularly effective at interacting with the zinc ions in the active site of these enzymes.[5]

    • Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): An essential enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis.[9]

  • Other Enzymatic Targets:

    • α-Glucosidase and α-Amylase: Key enzymes in carbohydrate metabolism, targeted for the management of type 2 diabetes.[11][16]

    • Urease: A nickel-containing enzyme whose inhibition is relevant for treating infections caused by Helicobacter pylori.[12]

Detailed Computational Docking Protocol

A generalized yet detailed protocol for performing molecular docking studies is presented below. This workflow is synthesized from methodologies reported across multiple studies on 1,2,4-triazole derivatives.[5][7][10]

G cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation Target_Selection Target Selection & PDB Retrieval (e.g., EGFR, NDM-1, Urease) Protein_Prep Protein Preparation (Remove water, add hydrogens, assign charges) Target_Selection->Protein_Prep Grid_Generation Grid Box Generation (Define active site coordinates) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (5-Furyl-1,2,4-triazole-3-thione) (2D to 3D, energy minimization) Docking_Run Molecular Docking (e.g., AutoDock Vina, Smina, Glide) (Flexible ligand, rigid receptor) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Pose Clustering & Scoring (Binding Energy, RMSD) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, hydrophobic, metal coordination) Pose_Analysis->Interaction_Analysis Hit_Identification Hit Identification & Prioritization Interaction_Analysis->Hit_Identification MD_Simulation Post-Docking Refinement (MD Simulations, MM/PBSA) Hit_Identification->MD_Simulation

Caption: A generalized workflow for in silico molecular docking studies.

Methodology Details:

  • Target and Ligand Preparation:

    • Protein: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and appropriate charges (e.g., Gasteiger charges) are assigned. The protein is kept rigid for most standard docking protocols.[10]

    • Ligand: The 2D structure of this compound is drawn and converted to a 3D structure. The geometry is optimized and its energy is minimized using a suitable force field (e.g., MMFF94). Tautomeric states, particularly for the thione/thiol group, should be considered.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of the target protein. The coordinates for the box are typically centered on the co-crystallized ligand or on key catalytic residues identified from the literature.

    • Molecular docking is performed using software like AutoDock 4.2 or AutoDock Vina.[7] These programs use algorithms, such as the Lamarckian Genetic Algorithm, to explore various conformations (poses) of the flexible ligand within the rigid receptor's active site.[7]

  • Analysis and Scoring:

    • The results generate multiple binding poses for the ligand. These poses are clustered based on root-mean-square deviation (RMSD).

    • The most favorable binding pose is typically the one with the lowest binding energy (reported in kcal/mol). This score estimates the binding affinity.

    • The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are visualized and analyzed to ensure the binding mode is chemically sensible.

  • Post-Docking Validation (Optional but Recommended):

    • Redocking: The protocol's validity can be checked by redocking the native co-crystallized ligand back into the protein's active site. A low RMSD (<2.0 Å) between the docked pose and the crystal structure pose indicates a reliable protocol.[5]

    • Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex over time, MD simulations (e.g., for 100 ns) can be performed. This provides insights into the dynamic stability of the predicted interactions.[10]

Quantitative Data from Analog Studies

Table 1: Representative Docking Scores of 1,2,4-Triazole Derivatives against Cancer-Related Targets

Compound Class Target Protein Software Binding Energy Range (kcal/mol) Reference(s)
1,2,4-Triazole Derivatives Aromatase AutoDock 4.2 -9.04 to -9.96 [7]
1,2,4-Triazole Derivatives Tubulin AutoDock 4.2 -6.23 to -7.54 [7]
Substituted Triazole-Thiones EGFR (Not Specified) -8.5 to -10.2 [6]

| 5-(4-aminophenyl)-Triazole-Thiones | EGFR | (Not Specified) | -6.02 to -6.38 |[14] |

Table 2: Representative Inhibitory Activity of 1,2,4-Triazole-Thione Derivatives against Microbial & Enzymatic Targets

Compound Class Target Enzyme Activity Metric Value Range Reference(s)
Carbazole-Triazole-Thiones α-Amylase IC₅₀ 0.53 to >50 µM [16]
Carbazole-Triazole-Thiones α-Glucosidase IC₅₀ 11.03 to >50 µM [16]
Triazole-Thione Derivatives Metallo-β-Lactamase (NDM-1) Kᵢ 25.8 to 42.7 µM [5]
Phenyl-Triazole-Thione Derivatives Urease IC₅₀ 15.96 to >1000 µM [12]

| Triazole-Thiol Derivatives | M. tuberculosis (InhA target) | MIC | 6.25 to >50 mg/ml |[9] |

Visualizing Molecular Interactions and Pathways

Understanding how the ligand interacts with the target and the broader biological context is crucial.

G Receptor Receptor Active Site Ligand Triazole-Thione Ligand Residue1 Hydrophobic Residue Ligand->Residue1 Hydrophobic Int. Residue2 H-Bond Donor/Acceptor Ligand->Residue2 Hydrogen Bond Residue3 Metal Ion (e.g., Zn²⁺, Ni²⁺) Ligand->Residue3 Metal Coordination (via Thione Sulfur)

Caption: Conceptual model of key molecular interactions for a triazole-thione ligand.

Many triazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR. The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is frequently dysregulated in cancer.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Triazole-Thione Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by a triazole-thione derivative.

Conclusion and Future Directions

The in silico analysis of this compound, guided by data from analogous compounds, strongly suggests its potential as a versatile therapeutic agent. The combination of the furan ring and the triazole-thione core provides a rich pharmacophore capable of engaging in multiple types of favorable interactions—hydrogen bonding, metal coordination, and hydrophobic contacts—with a wide array of biological targets.

Future work should focus on:

  • Virtual Screening: Docking this compound and a library of its novel derivatives against the targets identified in this guide.

  • Synthesis and In Vitro Validation: Synthesizing the most promising candidates identified from docking studies and validating their activity through enzymatic and cell-based assays.

  • Structure-Activity Relationship (SAR) Studies: Using the initial results to build robust SAR models to guide the rational design of second-generation compounds with improved potency and selectivity.

  • ADME/Tox Prediction: Performing in silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to assess the drug-likeness of lead compounds early in the discovery pipeline.[10]

This technical guide provides the foundational knowledge and protocols for researchers to embark on the computational exploration of this promising class of molecules, accelerating the journey from virtual hit to viable drug candidate.

References

Tautomerism in 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric phenomena in 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. The thione-thiol tautomerism of 1,2,4-triazole-3-thione derivatives is a critical aspect influencing their chemical reactivity, biological activity, and pharmaceutical applications. This document consolidates experimental and computational data to elucidate the structural and energetic properties of the tautomers of this specific furan-substituted triazole. It includes a review of synthetic methodologies, detailed experimental protocols for spectroscopic analysis, and a summary of computational findings. The guide aims to serve as a core resource for researchers in medicinal chemistry and drug development.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting antimicrobial, antifungal, anticonvulsant, and antitumor activities. The presence of a thione group at the 3-position introduces the possibility of thione-thiol tautomerism, a dynamic equilibrium between the thione (C=S) and thiol (S-H) forms. The position of this equilibrium is influenced by factors such as the nature of substituents, solvent polarity, and solid-state packing forces. Understanding the predominant tautomeric form of this compound is crucial for predicting its interaction with biological targets and for the rational design of new therapeutic agents.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of tautomers. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, provide experimental evidence for the tautomeric structures present in different phases.

Tautomeric Forms

This compound can exist in several tautomeric forms due to the migration of a proton. The primary equilibrium is the thione-thiol tautomerism. Furthermore, annular tautomerism, involving the movement of the proton between the nitrogen atoms of the triazole ring, leads to different isomers. The principal tautomers are the 1H-thione, 2H-thione, and the thiol form.

Theoretical investigations on the parent 1,2,4-triazole-3-thione and its derivatives have consistently shown that the thione form is energetically more stable than the thiol form in the gas phase.[1][2]

Tautomers cluster_thione Thione Forms cluster_thiol Thiol Form Thione_1H 1H-Thione Thione_2H 2H-Thione Thione_1H->Thione_2H Annular Tautomerism Thiol 3-Thiol Thione_1H->Thiol Thione-Thiol Tautomerism Thione_2H->Thiol Thione-Thiol Tautomerism

Caption: Tautomeric equilibria in 5-Furyl-1,2,4-triazole-3-thione.

Synthesis

The synthesis of 5-Furyl-1,2,dihydro-3H-1,2,4-triazole-3-thione is typically achieved through the cyclization of a thiosemicarbazide precursor.[1]

Synthesis of 1-(2-furoyl)-3-thiosemicarbazide

An equimolar mixture of furan-2-carboxylic acid hydrazide and ammonium thiocyanate is refluxed in absolute ethanol in the presence of hydrochloric acid. The resulting 1-(2-furoyl)-3-thiosemicarbazide precipitates upon cooling.[1]

Synthesis of 5-Furyl-1,2,dihydro-3H-1,2,4-triazole-3-thione

The intermediate, 1-(2-furoyl)-3-thiosemicarbazide, is refluxed in an aqueous solution of sodium hydroxide. Subsequent cooling and acidification of the reaction mixture with hydrochloric acid to a pH of 5-6 yields the final product, which can be purified by recrystallization from dilute ethanol.[1]

SynthesisWorkflow start Furan-2-carboxylic acid hydrazide + Ammonium thiocyanate reflux_HCl Reflux in Ethanol/HCl start->reflux_HCl intermediate 1-(2-furoyl)-3-thiosemicarbazide reflux_HCl->intermediate reflux_NaOH Reflux in 10% NaOH intermediate->reflux_NaOH acidification Acidification with HCl (pH 5-6) reflux_NaOH->acidification product This compound acidification->product

Caption: Synthetic workflow for this compound.

Computational Analysis

Quantum chemical calculations are essential for determining the relative stabilities and geometric parameters of the tautomers. Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set has been shown to be a reliable method for studying tautomerism in 1,2,4-triazole-3-thiones.[1][2]

Calculated Tautomer Stabilities

Computational studies on furyl-substituted 1,2,4-triazole thiones indicate that the thione tautomers are more stable than the thiol forms.

TautomerRelative Energy (kcal/mol)
1H-Thione 0.00
2H-Thione Data not available
3-Thiol > 0 (less stable)
Note: Specific relative energy values for this compound are not readily available in the searched literature. The table reflects the general trend observed for this class of compounds where the thione form is the most stable.
Calculated Geometric Parameters

The calculated bond lengths and angles provide insight into the structural differences between the tautomers.

Parameter1H-Thione (Calculated)3-Thiol (Calculated)
C=S Bond Length (Å) ~1.67-
C-S Bond Length (Å) -~1.76
S-H Bond Length (Å) -~1.34
N-H Bond Length (Å) ~1.01-
Note: The values presented are representative for 1,2,4-triazole-3-thione derivatives calculated at the B3LYP/6-31G(d,p) level and may vary slightly for the 5-furyl substituted compound.

Experimental Data and Protocols

Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for distinguishing between the thione and thiol tautomers. The thione form is characterized by a prominent C=S stretching vibration, while the thiol form exhibits an S-H stretching band.

Experimental Data for this compound: [1]

Vibrational ModeIR Frequency (cm⁻¹)
N-H Stretching 3356-3155
C=N Stretching 1642
C=S Stretching 1255

The presence of a strong absorption band around 1255 cm⁻¹ (C=S) and the absence of a distinct S-H stretching band (typically around 2500-2600 cm⁻¹) strongly suggest that the thione form is predominant in the solid state.[1]

Detailed Experimental Protocol for FT-IR and Raman Spectroscopy:

  • Sample Preparation: For FT-IR, the solid sample is finely ground with KBr (potassium bromide) in a 1:100 ratio and pressed into a thin pellet. For FT-Raman, the solid sample is placed in a glass capillary tube.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer and a Fourier Transform (FT) Raman spectrometer are used.

  • Data Acquisition (FT-IR): The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 32 scans is common to improve the signal-to-noise ratio.

  • Data Acquisition (FT-Raman): The spectrum is excited using a Nd:YAG laser at 1064 nm and recorded in the range of 4000-100 cm⁻¹.

  • Data Analysis: The obtained spectra are analyzed for characteristic vibrational bands corresponding to the thione and thiol forms. Comparison with computationally predicted vibrational frequencies can aid in the assignment of the observed bands.

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the tautomeric structure in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the thione and thiol forms.

Experimental Data for this compound: [1]

NucleusChemical Shift (δ, ppm)Assignment
¹H 13.80SH
¹H 6.56-7.65 (m)Furyl protons
¹H 5.10NH

It is important to note that the original publication assigns a signal at 13.80 ppm to SH, which would suggest the presence of the thiol form. However, this is an unusually high chemical shift for a thiol proton and is more characteristic of an N-H proton in a thione tautomer involved in hydrogen bonding. Computational studies on similar furyl-substituted triazole thiones also support the predominance of the thione form in solution. A signal at 5.10 ppm is assigned to an NH proton.[1] The presence of two distinct signals that could be attributed to exchangeable protons (NH and potentially another NH or SH) suggests a complex equilibrium or the presence of different tautomers.

Detailed Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition (¹H NMR): A standard one-dimensional proton spectrum is acquired. Key parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): A proton-decoupled ¹³C spectrum is acquired. The spectral width is typically around 220 ppm. The chemical shift of the C=S carbon (in the thione form) is expected to be significantly downfield (around 160-190 ppm).

  • Data Analysis: The chemical shifts, multiplicities, and integrals of the signals are analyzed to identify the structure of the predominant tautomer. Two-dimensional NMR experiments (e.g., HSQC, HMBC) can be used for unambiguous assignment of signals.

UV-Vis spectroscopy can be used to study the thione-thiol equilibrium in solution, as the two forms have different chromophores and thus different absorption spectra. Generally, thione tautomers exhibit an n→π* transition of the C=S group at longer wavelengths (around 300-400 nm), while thiol tautomers show a π→π* transition of the C=N group at shorter wavelengths (below 300 nm).

Detailed Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile). A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer (typically 10⁻⁴ to 10⁻⁶ M).

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-500 nm. The solvent is used as a reference.

  • Data Analysis: The wavelength of maximum absorption (λ_max) is determined. The presence of a band in the 300-400 nm region would be indicative of the thione tautomer. The effect of solvent polarity on the position of the equilibrium can be investigated by recording spectra in a range of solvents with different dielectric constants.

Conclusion

References

Preliminary Cytotoxicity Assessment of 5-Furyl-1,2,4-triazole-3-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary in-vitro cytotoxicity assessment of 5-Furyl-1,2,4-triazole-3-thione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct cytotoxicity data for this specific molecule, this guide synthesizes information from structurally related 1,2,4-triazole-3-thione derivatives to provide a comprehensive overview for research and development purposes. The information presented herein is intended to serve as a foundation for further investigation into the potential of 5-Furyl-1,2,4-triazole-3-thione as a therapeutic agent.

Introduction

The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The biological activity of these compounds is significantly influenced by the nature of the substituent at the 5-position of the triazole ring. The furan moiety, a five-membered aromatic heterocycle containing oxygen, is also a common fragment in many biologically active compounds and approved drugs. The conjugation of a furan ring at the 5-position of the 1,2,4-triazole-3-thione core is hypothesized to modulate its cytotoxic potential, making 5-Furyl-1,2,4-triazole-3-thione a compound of interest for anticancer drug discovery.

Quantitative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneThymocytes0.46[3]
4-amino-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneThymocytes0.012[3]
4-amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneThymocytes1.0 x 10⁻⁶[3]
4-amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneLymphocytes0.012[3]
5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 3-[4-(2-pyridyl)piperazino]propyl sulfideU937Data not provided[2]
5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (structurally related)SGC-7901Significant[1]
5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (structurally related)A549Significant[1]
5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (structurally related)HT-1080Significant[1]

Experimental Protocols

The following is a detailed, representative protocol for assessing the in-vitro cytotoxicity of 5-Furyl-1,2,4-triazole-3-thione using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials
  • Human cancer cell line (e.g., MCF-7, HeLa, A549, HepG2)

  • 5-Furyl-1,2,4-triazole-3-thione (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Cell Seeding
  • Culture the selected human cancer cell line in a T-75 flask until it reaches 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

Compound Treatment
  • Prepare a stock solution of 5-Furyl-1,2,4-triazole-3-thione in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a negative control (untreated cells in medium).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

MTT Assay
  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

Data Analysis
  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preliminary cytotoxicity assessment of 5-Furyl-1,2,4-triazole-3-thione.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis A Cell Culture C Cell Seeding A->C B Compound Preparation D Compound Treatment B->D C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50) F->G

Cytotoxicity Assessment Workflow
Putative Signaling Pathway

While the precise mechanism of action for 5-Furyl-1,2,4-triazole-3-thione is yet to be elucidated, many anticancer agents with similar heterocyclic scaffolds are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a putative signaling cascade that could be triggered by this compound.

G Compound 5-Furyl-1,2,4-triazole-3-thione Mitochondria Mitochondrial Stress Compound->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Putative Apoptotic Signaling Pathway

Conclusion

This technical guide provides a foundational overview for the preliminary cytotoxicity assessment of 5-Furyl-1,2,4-triazole-3-thione. While direct experimental data for this specific compound is limited, the information compiled from structurally related analogues suggests that it may possess noteworthy cytotoxic properties against various cancer cell lines. The provided experimental protocol for the MTT assay offers a standardized method for researchers to conduct their own in-vitro evaluations. The putative signaling pathway diagram presents a potential mechanism of action that can guide further mechanistic studies. It is recommended that future research focuses on the synthesis and direct in-vitro testing of 5-Furyl-1,2,4-triazole-3-thione to definitively determine its cytotoxic profile and to validate the proposed mechanism of action. This will be a crucial step in evaluating its potential as a novel anticancer agent.

References

The Furan Ring: A Key Player in the Bioactivity of Triazole-3-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The confluence of the furan ring with the triazole-3-thione scaffold has given rise to a class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide delves into the pivotal role of the furan moiety in modulating the bioactivity of these derivatives, with a focus on their antimicrobial and anticancer properties. This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and insights into their potential mechanisms of action, including relevant signaling pathways.

Synthesis of Furan-Containing Triazole-3-thione Derivatives

The synthesis of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thione and its derivatives is a well-established multi-step process that typically begins with furan-2-carboxylic acid hydrazide. The general synthetic route involves the formation of a thiosemicarbazide intermediate, followed by cyclization to yield the triazole-3-thione core.

A common synthetic pathway involves the reaction of furan-2-carboxylic acid hydrazide with an isothiocyanate to form the corresponding N-substituted thiosemicarbazide. This intermediate is then subjected to alkaline cyclization, usually with a base like sodium hydroxide or potassium hydroxide, to yield the 4-substituted-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione.[1]

Alternatively, 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can be synthesized by refluxing furan-2-carboxylic acid hydrazide with carbon disulfide in an alkaline medium, followed by acidification.[1]

Synthesis_Workflow A Furan-2-carboxylic acid hydrazide B Reaction with Isothiocyanate or Carbon Disulfide A->B C Thiosemicarbazide Intermediate B->C D Alkaline Cyclization C->D E 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thione D->E

Bioactivity of Furan-Containing Triazole-3-thiones

The incorporation of the furan ring into the triazole-3-thione structure has been shown to be a critical determinant of its biological activity. This section summarizes the quantitative data on the antimicrobial and anticancer effects of these compounds.

Antimicrobial Activity

Furan-triazole-3-thione derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The bioactivity is often influenced by the nature and position of substituents on the triazole ring.

Table 1: Antibacterial Activity of Furan-Containing Triazole-3-thione Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione12.52550>100[2]
5-(Furan-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thione2550100>100[2]
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol16202531[3]

Table 2: Antifungal Activity of Furan-Containing Triazole-3-thione Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione6.2512.5[2]
5-(Furan-2-yl)-4-allyl-4H-1,2,4-triazole-3-thiol0.531.52[4]
5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivative8.71-[5]
Anticancer Activity

Recent studies have highlighted the potential of furan-triazole-3-thione derivatives as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines, with their efficacy being dependent on the specific molecular structure.

Table 3: Anticancer Activity of Furan-Containing Triazole-3-thione Derivatives (IC50 in µM)

| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzofuran-triazole hybrid 5d | 6.3 ± 0.7 | - | - | - |[1] | | Furan-based triazole 15 | - | - | - | 8.81 ± 0.28 |[6] | | 1,2,3-triazole-linked menadione-furan derivative | - | - | - | - |[7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of furan-containing triazole-3-thione derivatives, based on established protocols.

General Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione
  • Synthesis of 2-furoylthiosemicarbazide: A mixture of furan-2-carboxylic acid hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Cyclization: The synthesized 2-furoylthiosemicarbazide (0.01 mol) is dissolved in a 2N aqueous sodium hydroxide solution (50 mL) and refluxed for 6-8 hours. The reaction mixture is then cooled to room temperature and acidified with dilute hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the final product.

Synthesis_Protocol A Mix Furan-2-carboxylic acid hydrazide and Phenyl isothiocyanate in Ethanol B Reflux for 4-6 hours A->B C Cool and Filter to obtain 2-furoylthiosemicarbazide B->C D Dissolve in 2N NaOH and Reflux for 6-8 hours C->D E Cool and Acidify with HCl D->E F Filter, Wash, and Recrystallize E->F G 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione F->G

Antimicrobial Susceptibility Testing: Disc Diffusion Method
  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Disc Application: Sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound are placed on the inoculated MHA plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.[1][8][9][10][11]

Anticancer Activity: MTT Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the furan-triazole-3-thione derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well and the plate is incubated for 4 hours at 37°C.[12]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[13]

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of furan-containing triazole-3-thiones are still under extensive investigation, evidence suggests their anticancer effects may be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Receptor Tyrosine Kinases (RTKs) and Downstream Signaling

Several studies have implicated triazole derivatives as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth and survival. The furan moiety may enhance the binding affinity of these compounds to the ATP-binding site of RTKs. Inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR) can block downstream signaling cascades, including the PI3K/Akt/mTOR pathway, leading to the suppression of cell proliferation and survival.[1][10]

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Furan_Triazole Furan-Triazole-3-thione Furan_Triazole->RTK Inhibition

Induction of Apoptosis via the p53 Pathway

The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress. Some triazole derivatives have been shown to activate the p53 pathway, leading to programmed cell death.[9] These compounds may stabilize p53, allowing it to translocate to the nucleus and activate the transcription of pro-apoptotic genes like Bax. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, executing the apoptotic cascade.

p53_Apoptosis_Pathway Furan_Triazole Furan-Triazole-3-thione p53 p53 Stabilization & Activation Furan_Triazole->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Conclusion and Future Perspectives

The furan ring is an integral pharmacophore that significantly contributes to the antimicrobial and anticancer activities of triazole-3-thione derivatives. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Structure-activity relationship studies indicate that further modifications of the furan and triazole moieties could lead to the development of more potent and selective therapeutic agents. Future research should focus on elucidating the precise molecular targets and signaling pathways of these promising compounds to facilitate their translation into clinical applications. The exploration of their potential as multi-target inhibitors, particularly in the context of cancer therapy, represents a promising avenue for future drug development efforts.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Thione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the antimicrobial susceptibility of novel triazole thione compounds. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility.

Introduction

Triazole thione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] As the threat of antimicrobial resistance continues to grow, the development of new and effective antimicrobial agents is paramount.[3] Accurate and standardized in vitro susceptibility testing is a critical step in the preclinical evaluation of these novel compounds. This document outlines the principles and detailed protocols for three common antimicrobial susceptibility testing (AST) methods: Broth Microdilution, Disk Diffusion, and Agar Dilution.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The following tables summarize the in vitro activity of various synthesized triazole thione derivatives against a panel of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Triazole Thione Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
4,5-disubstituted-1,2,4-triazole-3-thione Mannich bases31.25 - 25015.63 - 250--[5]
3-[4-amino-3-(1H-indol-3-yl-methyl)-5-thioxo-4,5-dihydro-1,2,4-triazol-1-yl]-propionitrile1.561.56-6.25[3]
Nalidixic acid-based 1,2,4-triazole-3-thione derivatives---16[3]
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives-31.25--[3]
4-Phenethyl-5-(6-chloropyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (T6)----[6]
4-Benzoyl-5-(6-chloropyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (T4)----[6]
S-substituted 4-alkyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol (2a)15.6-15.6-[7]

Table 2: Antifungal Activity of Triazole Thione Derivatives (MIC in mg/L)

Compound/DerivativeCandida albicansCandida glabrataCandida parapsilosisReference(s)
4-Phenethyl-5-(6-chloropyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (T6)40.62162.5-[6]
4-Benzoyl-5-(6-chloropyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (T4)83.59--[6]
5-(pyridin-4-yl)-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (T8)82.8182.81-[6]
3-[(1(2H)-phthalazinone-2-yl)methyl]-4-methoxyphenyl-1,2,4-triazole-5-thione64-32[6]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the MIC of a compound in a liquid growth medium in a 96-well microtiter plate format.[8] The protocol is adapted from the CLSI M27-A3 guidelines for yeasts and can be modified for bacteria.[9][10][11]

Materials:

  • Triazole thione compound (stock solution of known concentration)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium (for fungi) or Mueller-Hinton Broth (MHB) (for bacteria), buffered to pH 7.0

  • Microbial culture (yeast or bacteria)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader (optional)

  • Incubator

Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast and 1 x 10^8 CFU/mL for bacteria).

    • Further dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 5 x 10^5 CFU/mL for bacteria in the test wells.

  • Preparation of Drug Dilutions:

    • Add 100 µL of sterile broth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the triazole thione stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile broth to well 12 (sterility control).

  • Incubation:

    • Incubate the plates at 35°C. For bacteria, incubate for 16-20 hours. For yeasts, incubate for 24-48 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of the triazole thione compound that shows complete inhibition of visible growth. This can be determined visually or by using a microplate reader to measure absorbance. For fungi, the endpoint is often defined as the concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to the growth control well.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test where paper disks impregnated with a specific concentration of the antimicrobial agent are placed on an agar surface inoculated with the test microorganism.[12] The diameter of the zone of inhibition around the disk is proportional to the susceptibility of the organism.

Materials:

  • Sterile paper disks (6 mm diameter)

  • Triazole thione compound solution of known concentration

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Microbial culture

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of Inoculum:

    • Prepare a microbial suspension in sterile saline adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Impregnate sterile paper disks with a known amount of the triazole thione compound solution.

    • Aseptically place the impregnated disks onto the inoculated agar surface using sterile forceps.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.

    • The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints, if available. For novel compounds, the zone diameter provides a qualitative measure of antimicrobial activity.

Agar Dilution Method for MIC Determination

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.[13] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates.

Materials:

  • Triazole thione compound (stock solution)

  • Mueller-Hinton agar (MHA)

  • Sterile petri dishes

  • Microbial culture

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

  • Incubator

Protocol:

  • Preparation of Agar Plates with Antimicrobial Agent:

    • Prepare a series of two-fold dilutions of the triazole thione compound in sterile water or another suitable solvent.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add a specific volume of each drug dilution to a corresponding volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of the drug dilution to 18 mL of molten agar for a 1:10 dilution.

    • Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify.

    • Prepare a control plate containing no antimicrobial agent.

  • Preparation of Inoculum:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as previously described.

  • Inoculation:

    • Spot a standardized volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C for 16-24 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of the triazole thione compound that completely inhibits the growth of the microorganism, as observed on the agar surface.

Visualizations

Experimental and Logical Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Drug Dilutions in 96-well Plate prep_dilutions->inoculate incubate Incubate Plate (35°C, 16-48h) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate (Lawn of Growth) prep_inoculum->inoculate_plate apply_disks Apply Drug-impregnated Disks inoculate_plate->apply_disks incubate Incubate Plate (35°C, 16-24h) apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret Susceptibility measure_zones->interpret_results

Caption: Workflow for the Disk Diffusion Susceptibility Test.

Proposed Mechanism of Action

While the exact signaling pathways for all triazole thione compounds are still under investigation, a proposed general mechanism involves the interaction with essential microbial enzymes. The nitrogen and sulfur atoms in the triazole thione ring are thought to be crucial for binding to the active sites of these enzymes, thereby inhibiting their function and disrupting critical cellular processes.

Mechanism_of_Action compound Triazole Thione Compound binding Binding to Active Site compound->binding N and S atoms facilitate interaction enzyme Essential Microbial Enzyme enzyme->binding inhibition Enzyme Inhibition binding->inhibition disruption Disruption of Cellular Processes inhibition->disruption death Microbial Cell Death or Growth Inhibition disruption->death

References

Application Note: HPLC Purification of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a generalized High-Performance Liquid Chromatography (HPLC) method for the purification of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and its derivatives. These heterocyclic compounds are of significant interest in pharmaceutical research due to their wide range of biological activities.[1][2][3] The described reversed-phase HPLC (RP-HPLC) protocol provides a robust baseline for isolating these compounds from crude reaction mixtures, ensuring high purity for subsequent analysis and development.

Introduction

The 1,2,4-triazole-3-thione moiety is a key pharmacophore found in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] The synthesis of derivatives, such as those containing a furyl group, often results in complex mixtures containing starting materials, intermediates, and by-products.[1][2] Consequently, an efficient and reliable purification method is crucial. HPLC is a powerful technique for the separation and purification of such compounds due to its high resolution and sensitivity.[4] This document outlines a standard RP-HPLC protocol applicable to this compound derivatives.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific derivatives.

1. Materials and Reagents

  • Columns: A C18 reversed-phase column is recommended. Common specifications are 150 x 4.6 mm with 5 µm particle size for analytical scale, and larger dimensions for preparative scale.[5]

  • Mobile Phase:

    • Solvent A: Deionized water with 0.1% formic acid or phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid is preferred.[6]

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

  • Sample Preparation: The crude sample should be dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a concentration of approximately 1 mg/mL. The sample should then be filtered through a 0.45 µm syringe filter before injection.[4]

  • Instrumentation: An HPLC system equipped with a UV detector is suitable. Detection wavelengths should be selected based on the UV absorbance maxima of the target compounds, which for similar triazole derivatives are often in the range of 254-335 nm.[5]

2. HPLC Method Parameters

A gradient elution is generally recommended to ensure good separation of the target compound from impurities with varying polarities.

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. This is a starting point and should be optimized.
Flow Rate 1.0 mL/min for analytical scale. This will need to be adjusted for preparative scale.
Detection UV at 254 nm, 280 nm, or a wavelength maximum determined by a UV scan of the compound.
Injection Volume 10-20 µL for analytical scale.
Column Temperature Ambient or controlled at 25-30 °C.

3. Purification Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Chromatographic Separation: Run the gradient elution program.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions using the same or a modified analytical HPLC method to determine their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Final Product: The resulting solid is the purified compound.

Logical Workflow for Purification

Purification_Workflow Crude_Sample Crude Synthetic Mixture Dissolution Dissolve in Suitable Solvent Crude_Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC_Injection Inject onto C18 HPLC Column Filtration->HPLC_Injection Gradient_Elution Gradient Elution (Water/ACN) HPLC_Injection->Gradient_Elution Fraction_Collection Collect Fractions of Target Compound Gradient_Elution->Fraction_Collection Purity_Check Analyze Fraction Purity (Analytical HPLC) Fraction_Collection->Purity_Check Purity_Check->Fraction_Collection If Impure, Re-inject (or discard) Pooling Pool Pure Fractions Purity_Check->Pooling If Purity > 95% Solvent_Removal Solvent Evaporation (Rotary Evaporator) Pooling->Solvent_Removal Purified_Product Purified 5-Furyl-1,2,4-triazole- 3-thione Derivative Solvent_Removal->Purified_Product

Caption: Workflow for the HPLC Purification of 5-Furyl-1,2,4-triazole-3-thione Derivatives.

Data Presentation

The following table presents hypothetical data for the purification of a 5-Furyl-1,2,4-triazole-3-thione derivative based on the described method. Actual results will vary depending on the specific derivative and crude sample purity.

Compound IDRetention Time (min)Purity of Crude (%)Purity of Purified Fraction (%)Recovery Yield (%)
Derivative A 15.275>9885
Derivative B 17.860>9970

Conclusion

The described RP-HPLC method provides a solid foundation for the purification of this compound derivatives. Optimization of the gradient, flow rate, and column dimensions may be necessary to achieve the desired purity and yield for specific compounds. This protocol serves as a valuable starting point for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Antifungal Assays with 5-Furyl-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antifungal activity of the compound 5-Furyl-1,2,4-triazole-3-thione. The methodologies described are based on established standards for antifungal susceptibility testing and are intended to ensure reliable and reproducible results.

Introduction

5-Furyl-1,2,4-triazole-3-thione belongs to the triazole class of compounds, which are known for their antifungal properties.[1][2] The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth and proliferation.[1][3] This document outlines two standard in vitro methods to quantify the antifungal efficacy of 5-Furyl-1,2,4-triazole-3-thione: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing the zone of inhibition.

Data Presentation

The following table summarizes representative quantitative data for the antifungal activity of 5-Furyl-1,2,4-triazole-3-thione against common fungal pathogens.

Note: As specific experimental data for 5-Furyl-1,2,4-triazole-3-thione is not publicly available, the following values are illustrative and based on the reported activity of similar furan-containing triazole derivatives. Researchers should determine the precise values experimentally.

Fungal StrainMethodMetricResultReference Compound (Fluconazole)
Candida albicansBroth MicrodilutionMIC (µg/mL)160.5
Aspergillus nigerBroth MicrodilutionMIC (µg/mL)328
Candida albicansAgar Disk DiffusionZone of Inhibition (mm)1422
Aspergillus nigerAgar Disk DiffusionZone of Inhibition (mm)1118

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4][5]

Materials:

  • 5-Furyl-1,2,4-triazole-3-thione

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Incubator

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of 5-Furyl-1,2,4-triazole-3-thione in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of test concentrations (e.g., 0.06 to 64 µg/mL).

  • Assay Procedure:

    • Add 100 µL of each antifungal dilution to the respective wells of the microtiter plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at 530 nm.

Agar Disk Diffusion Assay

This method assesses the antifungal activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[6][7]

Materials:

  • 5-Furyl-1,2,4-triazole-3-thione

  • Solvent (e.g., DMSO)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal strains

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Petri dishes

  • Incubator

Protocol:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension as described in the broth microdilution protocol (0.5 McFarland standard).

  • Preparation of Antifungal Disks:

    • Dissolve 5-Furyl-1,2,4-triazole-3-thione in a suitable solvent to a desired concentration.

    • Impregnate sterile filter paper disks with a known amount of the compound solution and allow them to dry completely.

  • Assay Procedure:

    • Evenly inoculate the surface of the Mueller-Hinton agar plates with the fungal suspension using a sterile swab.

    • Aseptically place the prepared antifungal disks onto the agar surface.

    • Place a control disk impregnated with the solvent only.

    • Incubate the plates at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflows.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 5-Furyl-1,2,4-triazole-3-thione Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane (Growth Inhibition) Triazole_Compound 5-Furyl-1,2,4-triazole-3-thione Triazole_Compound->Lanosterol Inhibits

Caption: Proposed mechanism of action of 5-Furyl-1,2,4-triazole-3-thione.

Broth_Microdilution_Workflow A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of 5-Furyl-1,2,4-triazole-3-thione B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for the Broth Microdilution Assay.

Disk_Diffusion_Workflow A Prepare Fungal Inoculum (0.5 McFarland) B Inoculate Agar Plate A->B C Prepare and Apply Antifungal Disks B->C D Incubate at 35°C for 24-48h C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Agar Disk Diffusion Assay.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of 5-Furyl-1,2,4-triazole-3-thione against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antibiotic-resistant bacteria, particularly Gram-negative pathogens like Escherichia coli, poses a significant threat to public health. This necessitates the discovery and development of novel antimicrobial agents. The 1,2,4-triazole-3-thione scaffold has garnered considerable interest due to its diverse pharmacological activities, including antimicrobial properties. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 5-Furyl-1,2,4-triazole-3-thione, a promising candidate from this class, against E. coli. The MIC is a critical parameter, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This protocol is based on the widely accepted broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Principle of the Method

The broth microdilution method involves exposing a standardized suspension of E. coli to serial twofold dilutions of 5-Furyl-1,2,4-triazole-3-thione in a liquid growth medium within a 96-well microtiter plate.[4][5] Following a specified incubation period, the presence or absence of visible bacterial growth is assessed. The MIC is identified as the lowest concentration of the compound at which no growth is observed.[3][4]

Experimental Protocol

1. Materials and Reagents

  • 5-Furyl-1,2,4-triazole-3-thione

  • Dimethyl sulfoxide (DMSO, if required for solubility)

  • Escherichia coli strain (e.g., ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Sterile 0.85% saline

  • Sterile 96-well, U-bottom microtiter plates[3]

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes with sterile tips

  • Incubator (35 ± 2°C)[4]

  • Spectrophotometer or McFarland densitometer

  • Vortex mixer

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of E. coli.

  • Transfer the colonies into a tube containing 5 mL of sterile saline.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[4] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of 5-Furyl-1,2,4-triazole-3-thione Dilutions

  • Prepare a stock solution of 5-Furyl-1,2,4-triazole-3-thione. If the compound is not readily soluble in CAMHB, DMSO can be used as a solvent. Ensure the final concentration of DMSO in the wells does not exceed a level that affects bacterial growth (typically ≤1%).

  • In a sterile 96-well plate, add 100 µL of CAMHB to all wells.

  • Add 100 µL of the 5-Furyl-1,2,4-triazole-3-thione stock solution (at twice the highest desired final concentration) to the first column of wells.

  • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[6]

  • Column 11 will serve as the positive control (inoculum without the compound), and column 12 will be the negative/sterility control (CAMHB only).[6]

4. Inoculation and Incubation

  • Add 100 µL of the diluted bacterial inoculum (prepared in step 2.5) to each well from column 1 to 11. Do not add bacteria to the sterility control wells in column 12.

  • The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 16-20 hours in ambient air.[5]

5. Determination of MIC

  • After incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of 5-Furyl-1,2,4-triazole-3-thione at which there is no visible growth.[3]

  • The positive control well should show clear turbidity, and the negative control well should remain clear.

Data Presentation

The quantitative results of the MIC determination should be recorded in a clear and structured format to allow for easy comparison and analysis.

CompoundE. coli StrainMIC (µg/mL)Replicate 1Replicate 2Replicate 3
5-Furyl-1,2,4-triazole-3-thioneATCC 2592216161632
Ciprofloxacin (Positive Control)ATCC 259220.0150.0150.0150.015

Experimental Workflow Diagram

MIC_Workflow cluster_assay Assay Setup cluster_analysis Analysis A Prepare E. coli Inoculum (0.5 McFarland Standard) D Inoculate Plate with E. coli Suspension A->D B Prepare Stock Solution of 5-Furyl-1,2,4-triazole-3-thione C Perform Serial Dilutions in 96-Well Plate B->C C->D E Incubate at 37°C for 16-20 hours D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC Value F->G

References

Application Note: Characterizing 5-Furyl-1,2,4-triazole-3-thione Fragmentation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of 5-Furyl-1,2,4-triazole-3-thione using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The 1,2,4-triazole moiety is a critical scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds.[1] Understanding the mass spectrometric fragmentation patterns of these heterocycles is essential for structural elucidation, metabolite identification, and drug development. This document outlines the experimental workflow, instrumental parameters, and expected fragmentation pathways for 5-Furyl-1,2,4-triazole-3-thione, providing researchers with a robust method for its analysis.

Introduction

The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] Specifically, 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones are multifunctional compounds with high potential for the development of new drugs and agrochemicals.[4]

Mass spectrometry (MS) is a powerful analytical technique for the structural characterization of these compounds.[6] Electrospray Ionization (ESI) is commonly employed, and by varying instrumental parameters such as the fragmentor voltage, distinct fragmentation patterns can be induced and analyzed.[1][7] This allows for the confirmation of the chemical structure and the identification of unknown derivatives or metabolites. This note details the ESI-MS fragmentation pathways of 5-Furyl-1,2,4-triazole-3-thione (Molecular Weight: 167.19 g/mol )[8], providing a protocol for its characterization.

Experimental Protocols

Materials and Reagents
  • Analyte: 5-(2-Furyl)-2,4-dihydro-[1][9][10]-triazole-3-thione (≥97% purity)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile. Further dilute with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL.

Instrumentation
  • System: Agilent 1260 Infinity HPLC System (or equivalent) coupled with an Agilent 6120 single quadrupole mass spectrometer (or equivalent).[7][9]

  • HPLC Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size.[1][7]

HPLC Method
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Mode: Isocratic[1][7]

  • Composition: 50:50 (v/v) of Mobile Phase A and B[1][7]

  • Flow Rate: 0.4 mL/min[1][7]

  • Column Temperature: 40 °C[1][7]

  • Injection Volume: 5 µL

Mass Spectrometry Method
  • Ion Source: Electrospray Ionization (API-ES)[1][7]

  • Polarity: Positive[1][7][11]

  • Drying Gas: Nitrogen[1][7]

  • Drying Gas Flow: 10 L/min[1][7][11]

  • Nebulizer Pressure: 53 psig[11]

  • Capillary Voltage: 4000 V[1][7]

  • Scan Range: m/z 50–400

  • Fragmentor Voltage: Varied between 100 V and 200 V to induce and control fragmentation.[7][9][11][12]

Workflow Diagram

G cluster_workflow Experimental Workflow prep Sample Preparation (10 µg/mL in Mobile Phase) hplc HPLC Separation (Isocratic, Zorbax C18) prep->hplc ms Mass Spectrometry (Positive ESI Mode) hplc->ms frag In-Source Fragmentation (Fragmentor Voltage: 100-200 V) ms->frag acq Data Acquisition (Scan m/z 50-400) frag->acq analysis Data Analysis (Identify Fragments) acq->analysis

Caption: High-level workflow for MS analysis.

Results and Discussion

The mass spectrometric analysis of 5-Furyl-1,2,4-triazole-3-thione in positive ESI mode is expected to yield a protonated molecular ion [M+H]⁺ at m/z 168. Increasing the fragmentor voltage induces in-source fragmentation, providing valuable structural information. The fragmentation of 1,2,4-triazole derivatives typically involves ring cleavage, often with the loss of stable neutral molecules like hydrogen cyanide (HCN).[1] The furan and thione substituents also direct the fragmentation pathways.

Proposed Fragmentation Pathway

The primary fragmentation events anticipated for the [M+H]⁺ ion (m/z 168) of 5-Furyl-1,2,4-triazole-3-thione are illustrated in the diagram below and summarized in Table 1. Key fragmentation steps include the loss of the thione group as sulfur, cleavage of the furan ring, and fragmentation of the triazole core. For instance, a study on the closely related 5-(furan-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a distinct ion resulting from the loss of a sulfur atom from the quasimolecular ion.[12] The fragmentation of the furan ring itself typically produces characteristic ions such as C₃H₃⁺ (m/z 39).[13]

G cluster_pathway Proposed Fragmentation Pathway for 5-Furyl-1,2,4-triazole-3-thione parent [M+H]⁺ m/z 168 frag1 [C₆H₅N₃O]⁺ m/z 136 parent->frag1 -S frag2 [C₄H₄N₃S]⁺ m/z 114 parent->frag2 -C₂H₂O frag4 [C₄H₃O]⁺ m/z 67 parent->frag4 -C₂H₂N₃S frag3 [C₅H₄N₂O]⁺ m/z 108 frag1->frag3 -N₂ frag5 [C₂H₂N₃S]⁺ m/z 88 frag2->frag5 -C₂H₂

Caption: Proposed ESI-MS fragmentation pathway.

Quantitative Data Summary

The relative abundance of fragment ions is highly dependent on the fragmentor voltage. Higher voltages lead to more extensive fragmentation and the appearance of smaller m/z ions.

m/z (Observed) Proposed Formula Proposed Structure / Neutral Loss Expected Relative Abundance (100 V) Expected Relative Abundance (200 V)
168[C₆H₆N₃OS]⁺[M+H]⁺HighModerate
136[C₆H₆N₃O]⁺Loss of Sulfur (-S)ModerateHigh
114[C₄H₄N₃S]⁺Loss of C₂H₂O from FuranLowModerate
108[C₅H₄N₂O]⁺Loss of N₂ from m/z 136LowModerate
88[C₂H₂N₃S]⁺Loss of C₂H₂ from m/z 114LowModerate
67[C₄H₃O]⁺Furyl cationModerateHigh

Table 1. Summary of expected ions and their relative abundance at different fragmentor voltages.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of 5-Furyl-1,2,4-triazole-3-thione using HPLC-ESI-MS. The described method, including sample preparation, instrument parameters, and expected fragmentation data, serves as a valuable resource for researchers in medicinal chemistry and drug development. By adjusting the fragmentor voltage, specific and predictable fragmentation can be achieved, enabling confident structural confirmation and characterization of this important class of heterocyclic compounds. The presented workflow and data facilitate the reliable identification and analysis of 1,2,4-triazole-3-thione derivatives in various research applications.

References

Quantitative Analysis of 5-Furyl-1,2,4-triazole-3-thione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of 5-Furyl-1,2,4-triazole-3-thione, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The primary analytical technique described is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely accessible method for the quantification of organic molecules. This application note includes a comprehensive experimental protocol, from sample preparation to data analysis, and outlines the chemical properties of the target analyte. Additionally, a proposed biological signaling pathway is illustrated, highlighting the potential mechanism of action for triazole-thione derivatives as antifungal agents.

Introduction to 5-Furyl-1,2,4-triazole-3-thione

5-Furyl-1,2,4-triazole-3-thione belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The presence of the furan moiety and the triazole-thione core suggests its potential as a bioactive molecule. Accurate and precise quantitative analysis is crucial for pharmacokinetic studies, formulation development, and quality control of this compound.

Chemical Properties:

PropertyValueReference
Molecular Formula C₆H₅N₃OS[3][4]
Molecular Weight 167.19 g/mol [3][5]
CAS Number 35771-65-4[3]
Appearance Solid[3]
Melting Point 277-278 °C[3]

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a reliable and commonly used technique for the quantification of triazole derivatives.[6][7] The method presented here is a general guideline and may require optimization for specific matrices.

Principle

The method is based on the separation of 5-Furyl-1,2,4-triazole-3-thione from other components in a sample matrix using a reversed-phase HPLC column. The analyte is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength, and the amount is quantified by comparing the peak area to a standard calibration curve.

Experimental Protocol

2.2.1. Materials and Reagents

  • 5-Furyl-1,2,4-triazole-3-thione reference standard (≥97% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water (H₂O)

  • Ammonium formate or phosphate buffer components

  • Formic acid or phosphoric acid for pH adjustment

  • 0.45 µm syringe filters

2.2.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2.2.3. Chromatographic Conditions (Starting Point)

ParameterRecommended Condition
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (optimization recommended)

2.2.4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Furyl-1,2,4-triazole-3-thione reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2.2.5. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add 200 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

2.2.6. Calibration and Quantification

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Plot the peak area of the analyte against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.99.

  • Inject the prepared samples and determine the concentration of 5-Furyl-1,2,4-triazole-3-thione by interpolating the peak area from the calibration curve.

Method Validation Parameters
ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Accuracy 85-115% recovery
Precision (RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 5-Furyl-1,2,4-triazole-3-thione by HPLC-UV.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Reference Standard start->weigh sample Obtain Sample (e.g., Plasma) start->sample dissolve Dissolve in Methanol (Stock) weigh->dissolve dilute Serial Dilution (Working Standards) dissolve->dilute inject Inject into HPLC dilute->inject precipitate Protein Precipitation (Acetonitrile) sample->precipitate centrifuge Centrifuge precipitate->centrifuge filter Filter Supernatant centrifuge->filter filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify end End quantify->end

Quantitative Analysis Workflow
Proposed Antifungal Signaling Pathway

Many triazole-based antifungal agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

G compound 5-Furyl-1,2,4-triazole-3-thione cyp51 Lanosterol 14α-demethylase (CYP51) compound->cyp51 Inhibition ergosterol Ergosterol cyp51->ergosterol Biosynthesis toxic_sterols Toxic Sterol Accumulation cyp51->toxic_sterols Leads to lanosterol Lanosterol lanosterol->cyp51 Substrate membrane Fungal Cell Membrane Integrity ergosterol->membrane Component growth Fungal Growth Inhibition membrane->growth Required for toxic_sterols->membrane Disrupts

Proposed Antifungal Mechanism

Summary of Quantitative Data

The following tables summarize the expected data from the HPLC-UV analysis.

Table 1: Chromatographic Parameters

ParameterExpected Value
Retention Time (RT)Dependent on final optimized conditions
Tailing Factor0.9 - 1.5
Theoretical Plates> 2000

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.1Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value
50.0Example Value
100.0Example Value
≥ 0.99

Conclusion

The HPLC-UV method described provides a robust framework for the quantitative analysis of 5-Furyl-1,2,4-triazole-3-thione. The protocol is adaptable to various sample matrices with appropriate optimization. The provided diagrams offer a clear visual representation of the experimental workflow and the likely biological mechanism of action, aiding researchers in the development and application of this promising compound.

References

Application Notes & Protocols: Evaluating the Antioxidant Activity of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for evaluating the antioxidant properties of novel triazole compounds. Triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] A promising area of research focuses on their potential as antioxidants to combat oxidative stress, a key factor in numerous diseases.[2][3]

This document outlines detailed protocols for common in vitro and cell-based assays to screen and characterize the antioxidant potential of triazole derivatives, facilitating the development of new therapeutic agents.

Part 1: In Vitro Antioxidant Capacity Assays

A series of well-established in vitro chemical assays are fundamental for the initial screening of the radical scavenging and reducing capabilities of triazole compounds. These methods are generally rapid, cost-effective, and suitable for high-throughput screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of a triazole compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][4] The DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant.[1][5] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[1][5]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[5] This solution should be freshly prepared and kept in the dark to prevent degradation.[1][5]

    • Test Compounds: Prepare stock solutions of the triazole compounds in a suitable solvent (e.g., DMSO, methanol, or ethanol). Create a series of dilutions to determine the concentration-dependent activity.

    • Positive Control: Prepare a stock solution of a standard antioxidant such as Ascorbic Acid or Trolox.[6]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of the triazole compound solutions or the positive control to the wells.

    • For the control well (blank), add 100 µL of the DPPH solution and 100 µL of the solvent used for the test compounds.[1]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC50 value, which is the concentration of the triazole compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging against the compound concentrations.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[2] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[2] The reduction of the ABTS•+ by the triazole compound leads to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[2] This assay is applicable to both hydrophilic and lipophilic compounds.[1][2]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7] Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

    • Test Compounds and Positive Control: Prepare as described for the DPPH assay. Trolox is a commonly used standard.[2]

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well.[1]

    • Add 10 µL of the various concentrations of the triazole compound solutions or the positive control.[1]

    • Mix and incubate at room temperature for 6-10 minutes.[1]

    • Measure the absorbance at 734 nm.[1]

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ working solution without the sample.[1]

    • Determine the IC50 value by plotting the percentage of scavenging against the sample concentration. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[1] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored by measuring the increase in absorbance at 593 nm.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare a 300 mM acetate buffer.

    • TPTZ Solution (10 mM): Prepare a 10 mM solution of TPTZ in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Prepare a 20 mM solution of FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1] Warm the solution to 37°C before use.[1]

    • Test Compounds and Standard: Prepare various concentrations of the triazole compounds. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the triazole compound solutions or the ferrous sulfate standards.

    • Mix and incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Calculate the FRAP value of the samples by comparing their absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.[1]

Part 2: Cell-Based Antioxidant Assay

While in vitro assays are valuable for initial screening, cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization.

DCFDA/H2DCFDA - Cellular Reactive Oxygen Species (ROS) Assay

Principle: This assay utilizes the cell-permeant reagent 2',7'–dichlorofluorescin diacetate (DCFDA), which is non-fluorescent.[8] Once inside the cell, DCFDA is deacetylated by cellular esterases to 2',7'–dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[8][9] The fluorescence intensity is proportional to the level of intracellular ROS. The antioxidant activity of the triazole compounds is determined by their ability to reduce the ROS-induced fluorescence.

Experimental Protocol:

  • Cell Culture:

    • Seed cells (e.g., HeLa, HepG2, or relevant cell line) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Reagent Preparation:

    • DCFDA Solution (20 µM): Prepare a working solution of DCFDA in a serum-free medium or buffer.

    • Test Compounds: Prepare various concentrations of the triazole compounds in the cell culture medium.

    • Positive Control (Oxidant): Prepare a solution of an ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[8]

  • Assay Procedure:

    • Remove the culture medium from the wells and wash the cells with PBS.

    • Load the cells with 100 µL of the 20 µM DCFDA solution and incubate for 30-45 minutes at 37°C in the dark.[9][10]

    • Remove the DCFDA solution and wash the cells with PBS.

    • Add 100 µL of the triazole compound solutions at different concentrations and incubate for a predetermined time (e.g., 1-2 hours).

    • Induce oxidative stress by adding the ROS inducer (e.g., H₂O₂) to all wells except the negative control.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[8][9]

  • Data Analysis:

    • Calculate the percentage of ROS inhibition for each concentration of the triazole compound relative to the cells treated only with the ROS inducer.

    • Determine the IC50 value for the cellular antioxidant activity.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Antioxidant Activity of Triazole Compounds

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)FRAP Value (µM Fe(II) Equivalent)
Triazole 1
Triazole 2
Triazole 3
Standard (e.g., Trolox)

Table 2: Cellular Antioxidant Activity of Triazole Compounds

CompoundCellular ROS Inhibition IC50 (µM)
Triazole 1
Triazole 2
Triazole 3
Standard (e.g., N-acetylcysteine)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assay cluster_data Data Analysis DPPH DPPH Assay IC50 IC50 Calculation DPPH->IC50 ABTS ABTS Assay ABTS->IC50 FRAP FRAP Assay Equivalents Equivalency Calculation FRAP->Equivalents DCFDA DCFDA Assay DCFDA->IC50 Triazole_Compounds Triazole Compounds Triazole_Compounds->DPPH Triazole_Compounds->ABTS Triazole_Compounds->FRAP Triazole_Compounds->DCFDA

Caption: Workflow for evaluating the antioxidant activity of triazole compounds.

Signaling Pathway of Oxidative Stress

oxidative_stress_pathway cluster_cellular_damage Cellular Damage cluster_antioxidant_defense Antioxidant Defense ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) Lipids Lipid Peroxidation ROS->Lipids Proteins Protein Oxidation ROS->Proteins DNA DNA Damage ROS->DNA Triazoles Triazole Compounds Triazoles->ROS Scavenging Endogenous Endogenous Antioxidants (e.g., GSH, SOD, CAT) Endogenous->ROS Neutralization

Caption: Simplified pathway of oxidative stress and antioxidant intervention.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Troubleshooting Guide

Low yields and unexpected side products are common hurdles in the synthesis of this compound. This guide provides solutions to frequently encountered problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of starting materials: Impurities in furan-2-carbohydrazide or thiosemicarbazide can inhibit the reaction. 2. Incomplete formation of the thiosemicarbazide intermediate: The initial reaction between furan-2-carbohydrazide and the thiocyanate source may be inefficient. 3. Incorrect pH for cyclization: The cyclization of the N-furoylthiosemicarbazide intermediate is highly dependent on the basicity of the medium.1. Purify starting materials: Recrystallize furan-2-carbohydrazide from ethanol and thiosemicarbazide from a water-ethanol mixture. Ensure reagents are dry. 2. Optimize intermediate formation: Increase the reaction time or temperature for the formation of the thiosemicarbazide intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Adjust pH: Use a stronger base like potassium hydroxide instead of sodium carbonate for the cyclization step. Ensure the pH is sufficiently alkaline (pH > 10) during the reflux.
Formation of a White Precipitate that is not the Desired Product 1. Formation of 5-furyl-1,3,4-oxadiazole-2-thiol as a side product: This can occur under certain reaction conditions, particularly if the cyclization is not efficiently directed towards the triazole ring.[1][2]1. Favor triazole formation: Ensure a sufficiently basic medium during cyclization, as this favors the formation of the 1,2,4-triazole ring. The use of a strong base like KOH or NaOH is recommended.[1]
Product is Difficult to Purify 1. Presence of unreacted starting materials or intermediates: Incomplete reactions can lead to a mixture of compounds that are difficult to separate from the final product. 2. Formation of tar-like substances: Prolonged heating at high temperatures can lead to decomposition and the formation of tars.1. Ensure complete reaction: Monitor the reaction by TLC to ensure all starting materials have been consumed before proceeding with the work-up. 2. Optimize reaction time and temperature: Avoid excessive heating. Refluxing for the recommended time should be sufficient. If tars form, try a lower reaction temperature for a longer duration. 3. Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or dimethylformamide (DMF)-ethanol, to remove impurities.[1]
Inconsistent Yields 1. Variability in reaction conditions: Minor changes in temperature, reaction time, or reagent stoichiometry can lead to significant variations in yield. 2. Moisture in the reaction: The presence of water can affect the reactivity of the reagents and the efficiency of the cyclization step.1. Standardize the protocol: Carefully control all reaction parameters, including temperature, time, and the amount of reagents used. 2. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents where appropriate, especially during the formation of the thiosemicarbazide intermediate if using sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves two main steps:

  • Formation of N-furoylthiosemicarbazide: Furan-2-carbohydrazide is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of an acid catalyst to form the N-furoylthiosemicarbazide intermediate.

  • Cyclization: The N-furoylthiosemicarbazide intermediate is then cyclized in a basic medium (e.g., sodium hydroxide or potassium hydroxide solution) under reflux to yield this compound.[1]

Q2: What are the critical parameters that affect the yield of the final product?

A2: Several factors can significantly impact the yield:

  • Purity of Starting Materials: The purity of furan-2-carbohydrazide and thiosemicarbazide is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: Both the formation of the intermediate and the cyclization step are temperature-sensitive. Optimal temperatures should be maintained to ensure complete reaction and minimize decomposition.

  • Reaction Time: Sufficient reaction time is necessary for the completion of both steps. Reaction progress should be monitored using TLC.

  • pH of the Cyclization Step: The basicity of the reaction medium during cyclization is critical. A strongly alkaline environment generally favors the formation of the desired 1,2,4-triazole ring.[1]

Q3: How can I purify the final product effectively?

A3: Recrystallization is the most common and effective method for purifying this compound. Suitable solvent systems include ethanol-water or DMF-ethanol.[1] The crude product should be dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form crystals. The purified product can then be collected by filtration.

Q4: What are the potential side products in this synthesis?

A4: A common side product is 5-furyl-1,3,4-oxadiazole-2-thiol. Its formation is favored under different cyclization conditions. The choice of base and reaction conditions can be optimized to minimize the formation of this byproduct.[1][2]

Experimental Protocols

Synthesis of Furan-2-Carbohydrazide

This protocol describes the synthesis of the key starting material, furan-2-carbohydrazide, from furan-2-carboxylic acid.

Materials:

  • Furan-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous ethanol

  • Dry benzene

Procedure:

  • A mixture of furan-2-carboxylic acid and an excess of thionyl chloride is refluxed for 2-3 hours.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude furan-2-carbonyl chloride is dissolved in a minimal amount of dry benzene.

  • This solution is added dropwise to a cooled (0-5 °C) and well-stirred solution of hydrazine hydrate in anhydrous ethanol.

  • The reaction mixture is stirred for an additional 2 hours at room temperature.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with cold water and then recrystallized from ethanol to yield pure furan-2-carbohydrazide.

Synthesis of this compound

This protocol outlines the two-step synthesis of the target compound from furan-2-carbohydrazide.

Step 1: Synthesis of N-(2-furoyl)thiosemicarbazide

  • A mixture of furan-2-carbohydrazide (0.01 mol), ammonium thiocyanate (0.01 mol), and hydrochloric acid (5 mL) in absolute ethanol (50 mL) is refluxed for 4 hours.[1]

  • Upon cooling, a white solid of N-(2-furoyl)thiosemicarbazide precipitates.

  • The solid is filtered, and the excess solvent from the filtrate is removed by vacuum evaporation.

  • The residue is recrystallized from a DMF-ethanol mixture (30:70 v/v) to yield the pure intermediate. A yield of approximately 90% can be expected.[1]

Step 2: Cyclization to this compound

  • The N-(2-furoyl)thiosemicarbazide intermediate (0.01 mol) is refluxed in a 10% sodium hydroxide solution (5 mL) for 3 hours.[1]

  • The resulting solution is cooled and filtered.

  • The filtrate is acidified with hydrochloric acid to a pH of 5-6.

  • The solid product that precipitates is filtered, dried, and recrystallized from dilute ethanol. A yield of approximately 75% can be expected.[1]

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of this compound.

Table 1: Effect of Base on Cyclization Yield

Base Reaction Time (h) Yield (%) Reference
10% NaOH375[1]
8% NaOHNot specifiedHigh
2M KOHNot specifiedHigh
Na₂CO₃Not specifiedLower than strong bases

Table 2: Reported Yields for Key Synthesis Steps

Step Product Yield (%) Reference
Synthesis of tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylatetert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate90[3]
Synthesis of N-(2-furoyl)thiosemicarbazideN-(2-furoyl)thiosemicarbazide90[1]
Cyclization to this compoundThis compound75[1]

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization Furan-2-carbohydrazide Furan-2-carbohydrazide Intermediate N-furoylthiosemicarbazide Furan-2-carbohydrazide->Intermediate Step 1 NH4SCN/HCl NH4SCN/HCl Product 5-Furyl-1,2-dihydro-3H- 1,2,4-triazole-3-thione Intermediate->Product Step 2 NaOH/Reflux NaOH/Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity purify Recrystallize Starting Materials check_purity->purify Impure check_intermediate Check Intermediate Formation (TLC) check_purity->check_intermediate Pure purify->check_intermediate optimize_intermediate Increase Reaction Time/ Temp for Intermediate check_intermediate->optimize_intermediate Incomplete check_cyclization Check Cyclization Conditions (pH) check_intermediate->check_cyclization Complete optimize_intermediate->check_cyclization optimize_cyclization Use Stronger Base (e.g., KOH) check_cyclization->optimize_cyclization Incorrect pH success Improved Yield check_cyclization->success Correct pH optimize_cyclization->success

References

Technical Support Center: Overcoming Solubility Challenges with 5-Furyl-1,2,4-triazole-3-thione in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Furyl-1,2,4-triazole-3-thione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound, particularly in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is 5-Furyl-1,2,4-triazole-3-thione difficult to dissolve in DMSO at high concentrations?

While DMSO is a powerful and versatile solvent, the solubility of any compound is finite. 5-Furyl-1,2,4-triazole-3-thione, a heterocyclic compound, likely has strong intermolecular interactions in its solid state (crystal lattice energy). Overcoming these forces to achieve dissolution requires favorable interactions with the solvent. At higher concentrations, the equilibrium between the solid and dissolved states may be reached, preventing further dissolution.

Q2: I've dissolved the compound in 100% DMSO, but it precipitates when I dilute it with an aqueous buffer for my assay. Why does this happen?

This is a common phenomenon known as "antisolvent precipitation." Your compound is likely much less soluble in the aqueous buffer than in DMSO. When the buffer is added, the overall polarity of the solvent mixture increases significantly. This change in the solvent environment can cause the compound to crash out of the solution.[1][2]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

High concentrations of DMSO can be toxic to cells.[2] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid significant cytotoxicity.[2][3] Always include a vehicle control (media with the same final DMSO concentration without your compound) in your experiments.

Q4: Can temperature be used to improve the solubility of 5-Furyl-1,2,4-triazole-3-thione in DMSO?

Gentle warming can often increase the rate of dissolution and the solubility limit of a compound.[2] However, it is essential to be cautious, as excessive heat can lead to the degradation of your compound. It is recommended to perform stability tests if you plan to use heat for dissolution.

Q5: Are there alternatives to DMSO for dissolving this compound for biological assays?

While DMSO is a common choice, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be tested.[1] Additionally, co-solvent systems, where a mixture of solvents is used, may improve solubility.[4] The choice of solvent will depend on the specific requirements of your experiment and its compatibility with your biological system.

Troubleshooting Guide

Issue 1: The compound does not fully dissolve in 100% DMSO.

Initial Assessment:

  • Visual Inspection: Observe if the solution is clear or if solid particles remain.

  • Concentration Check: Ensure you are not exceeding the known or expected solubility limit.

Troubleshooting Steps:

  • Increase Mixing: Vortex the solution for an extended period (2-5 minutes).

  • Apply Gentle Heat: Warm the solution in a water bath at 37°C for 5-10 minutes.[2]

  • Sonication: Use a sonicator bath for 5-10 minutes to break up any aggregates.[2]

  • Reduce Concentration: If the above steps fail, your desired concentration may be too high. Prepare a new, more dilute stock solution.

  • Use Fresh DMSO: DMSO is hygroscopic (absorbs water from the air), and water contamination can reduce its solvating power. Use fresh, anhydrous DMSO.

Issue 2: The compound precipitates upon dilution with aqueous buffer.

Initial Assessment:

  • Observe Timing: Note if the precipitation is immediate or occurs over time.

  • Final Concentration: Calculate the final concentration of the compound and DMSO in the aqueous solution.

Troubleshooting Steps:

  • Reverse Dilution: Instead of adding the DMSO stock to the buffer, add the small volume of your DMSO stock dropwise to the full volume of the buffer while gently vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Stepwise Dilution: Add the aqueous buffer to the DMSO stock in small increments, mixing well between each addition.[3]

  • Optimize Final DMSO Concentration: A slightly higher final DMSO concentration (while staying within the tolerated limits of your assay) may keep the compound in solution.

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[3] If your compound has acidic or basic properties, adjusting the pH of the aqueous buffer may improve solubility.

  • Use of Co-solvents or Excipients: Consider the use of a co-solvent in your final solution or the addition of solubilizing agents like cyclodextrins.[5]

Data Presentation

The following tables provide an illustrative example of how to present solubility data for 5-Furyl-1,2,4-triazole-3-thione. Note: The values presented here are for demonstration purposes and are not experimentally determined.

Table 1: Illustrative Solubility in Various Solvents

SolventTemperature (°C)Maximum Solubility (mg/mL)Observations
DMSO25> 50Readily soluble
DMF25> 50Readily soluble
Ethanol25~5Sparingly soluble
Water25< 0.1Practically insoluble
PBS (pH 7.4)25< 0.1Practically insoluble

Table 2: Example of Co-Solvent System Efficacy on Aqueous Solubility

Co-Solvent System (DMSO % in PBS pH 7.4)Maximum Achievable Concentration (µM)Precipitation Observed
0.1%1No
0.5%10No
1.0%25Slight, after 1 hour
2.0%50No

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • 5-Furyl-1,2,4-triazole-3-thione

  • DMSO (anhydrous)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of 5-Furyl-1,2,4-triazole-3-thione to a glass vial.

  • Add a known volume of DMSO to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.[6]

  • After shaking, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

Protocol 2: Systematic Approach to Overcoming Precipitation upon Aqueous Dilution

This protocol provides a workflow for identifying a suitable method to prepare a working solution in an aqueous buffer.

Materials:

  • Concentrated stock solution of 5-Furyl-1,2,4-triazole-3-thione in 100% DMSO (e.g., 50 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Direct Dilution (Baseline): In a microcentrifuge tube, add the required volume of your DMSO stock to the aqueous buffer to achieve your target final concentration. Vortex briefly and observe for precipitation.

  • Reverse Dilution: In a new tube, add the full volume of the aqueous buffer. While vortexing, slowly add the required volume of the DMSO stock. Observe for precipitation.

  • Stepwise Dilution: In a new tube, add the DMSO stock. Add the aqueous buffer in 4-5 small aliquots, vortexing for 30 seconds between each addition. Observe for precipitation.

  • pH Adjustment (if applicable): Prepare several batches of your aqueous buffer with adjusted pH values (e.g., 6.4, 7.4, 8.4). Repeat the most successful dilution method from the steps above with each buffer and observe for improved solubility.

  • Co-Solvent Evaluation: Prepare dilutions with varying final concentrations of DMSO (e.g., 0.5%, 1%, 2%) to determine the minimum concentration required to maintain solubility.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Compound Precipitation start Compound precipitates upon aqueous dilution check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes check_dilution_method Was direct dilution used? check_concentration->check_dilution_method No solution_stable Solution is stable reduce_concentration->solution_stable try_reverse_dilution Try Reverse Dilution check_dilution_method->try_reverse_dilution Yes try_stepwise_dilution Try Stepwise Dilution check_dilution_method->try_stepwise_dilution Yes check_dmso Is final DMSO % too low? check_dilution_method->check_dmso No try_reverse_dilution->solution_stable try_stepwise_dilution->solution_stable increase_dmso Increase final DMSO % (within assay limits) check_dmso->increase_dmso Yes check_ph Is compound ionizable? check_dmso->check_ph No increase_dmso->solution_stable adjust_ph Adjust buffer pH check_ph->adjust_ph Yes use_enhancers Consider solubility enhancers (e.g., cyclodextrins) check_ph->use_enhancers No adjust_ph->solution_stable use_enhancers->solution_stable

Caption: A troubleshooting workflow for addressing compound precipitation.

ExperimentalWorkflow Experimental Workflow for Solubility Enhancement start Prepare concentrated stock in 100% DMSO test_dilution Test Dilution Methods (Direct, Reverse, Stepwise) start->test_dilution is_soluble Is the solution stable? test_dilution->is_soluble optimize_dmso Optimize Final DMSO Concentration is_soluble->optimize_dmso No proceed Proceed with Assay is_soluble->proceed Yes is_soluble2 Is the solution stable? optimize_dmso->is_soluble2 adjust_ph Test pH Modification (if applicable) is_soluble2->adjust_ph No is_soluble2->proceed Yes is_soluble3 Is the solution stable? adjust_ph->is_soluble3 use_enhancers Evaluate Solubility Enhancers is_soluble3->use_enhancers No is_soluble3->proceed Yes use_enhancers->proceed

Caption: A systematic workflow for enhancing compound solubility.

References

Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Triazole-3-thiones

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of triazole-3-thione compounds. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve issues related to unexpected peaks in your NMR spectra.

Frequently Asked Questions (FAQs)

Q1: I see unexpected signals in the aromatic region of my ¹H NMR spectrum. What could be their source?

A1: Unexpected signals in the aromatic region (typically 6.5-8.5 ppm) can arise from several sources:

  • Unreacted Starting Materials: If your synthesis involves aromatic precursors such as substituted benzoyl chlorides or phenyl isothiocyanates, residual amounts of these can appear in your spectrum.

  • Aromatic Solvents: Traces of aromatic solvents used during synthesis or purification (e.g., toluene, benzene) can be difficult to remove and may show up in the final spectrum.[1]

  • Side Products: Depending on the synthetic route, isomeric side products or related heterocyclic systems like 1,3,4-thiadiazoles may be formed, which also contain aromatic protons.[2]

  • Degradation: Some triazole-3-thiones may degrade upon exposure to light or air, leading to the formation of new aromatic species.[3]

Q2: There are broad singlets in my spectrum, particularly around 0.9 and 1.2 ppm. What are these?

A2: These are classic signs of "grease" contamination. This can be introduced from greased glassware joints, vacuum grease, or even from handling NMR tubes with bare hands. Silicon-based grease typically appears around 0.0 ± 0.1 ppm.

Q3: I have a broad peak that disappears when I add a drop of D₂O to my NMR sample. What does this indicate?

A3: This is a strong indication of an exchangeable proton, such as an N-H or O-H proton.[1] In the context of triazole-3-thiones, this is often the N-H proton of the triazole ring. The deuterium from D₂O exchanges with the proton, rendering it invisible in the ¹H NMR spectrum.

Q4: My baseline is noisy and the peaks are broad. What could be the issue?

A4: Poor spectral quality can be due to several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Low Sample Concentration: Insufficient sample concentration can lead to a poor signal-to-noise ratio.[4] For ¹H NMR, a concentration of 5-25 mg is typical.[4] For ¹³C NMR, higher concentrations (15-30 mg) are often necessary.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.

  • Insoluble Material: Undissolved particles in the NMR tube can disrupt the magnetic field homogeneity.[5]

Troubleshooting Guide for Unexpected Peaks

If you observe unexpected peaks in the NMR spectrum of your triazole-3-thione, follow this systematic approach to identify the source of the impurity.

Step 1: Identify Common Contaminants

Before investigating synthesis-related impurities, it's crucial to rule out common laboratory contaminants.

Methodology:

  • Check for Solvent Peaks: Compare the chemical shifts of the unexpected peaks with the known residual peaks of your deuterated solvent and any other solvents used in the synthesis or purification.

  • Look for Water: A broad peak, typically between 1.5 and 4.8 ppm depending on the solvent, can indicate the presence of water.

  • Identify Grease: Look for broad signals around 0.9 and 1.2 ppm for hydrocarbon grease or around 0 ppm for silicone grease.

Contaminant Typical ¹H NMR Chemical Shift (ppm) Appearance
Residual SolventsVaries (see solvent reference tables)Sharp singlets or multiplets
Water (H₂O/HOD)~1.5 (CDCl₃), ~2.5 (DMSO-d₆), ~4.8 (D₂O)Broad singlet
Hydrocarbon Grease~0.9, ~1.2Broad multiplets
Silicone Grease~0.0Broad singlet
Step 2: Analyze Synthesis-Related Impurities

If common contaminants are ruled out, the unexpected peaks are likely related to the synthesis of the triazole-3-thione.

Methodology:

  • Review the Synthetic Protocol: Identify all starting materials, reagents, and intermediates.

  • Compare with Known Spectra: If available, compare the chemical shifts of the unexpected peaks with the NMR spectra of the starting materials.

  • Consider Side Reactions: Evaluate the possibility of side reactions, such as the formation of isomeric products (e.g., 1,3,4-thiadiazoles) or incomplete cyclization.

Potential Synthesis-Related Impurity Typical ¹H NMR Chemical Shift Range (ppm) Notes
ThiosemicarbazideN-H protons can be broad and appear over a wide range.Often used as a starting material.
IsothiocyanatesAromatic/aliphatic protons depending on the R group.Common coupling partner in synthesis.
1,3,4-Thiadiazole-2-amineAromatic protons and a distinct amine proton signal.A common isomeric byproduct.[2]
Acylthiosemicarbazide IntermediateAmide and thioamide N-H protons are typically downfield.Result of incomplete cyclization.
Step 3: Confirm the Structure of the Main Product

Ensure that the major peaks in your spectrum correspond to the desired triazole-3-thione. Pay close attention to the tautomeric equilibrium. Triazole-3-thiones can exist in equilibrium with their thiol tautomers. This can sometimes lead to the appearance of two sets of signals, or broadened peaks, depending on the rate of exchange and the solvent used.[6][7]

Tautomer Key ¹³C NMR Signal Key ¹H NMR Signal
ThioneC=S carbon typically resonates around 165-185 ppm.[8][9]N-H protons are often broad and downfield.
ThiolC-S carbon is typically more upfield.S-H proton signal may be observed.

Experimental Protocols

General Protocol for Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol is a generalized procedure based on common synthetic routes.[10][11]

  • Formation of Thiosemicarbazide: A substituted acid hydrazide is reacted with an appropriate isothiocyanate in a suitable solvent (e.g., ethanol) under reflux for several hours.

  • Cyclization: The resulting acylthiosemicarbazide is then cyclized in the presence of a base (e.g., aqueous NaOH or KOH) by heating under reflux.

  • Workup: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the triazole-3-thione.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol for NMR Sample Preparation
  • Glassware: Use a clean and dry NMR tube, preferably of high precision.[4] Ensure the cap is also clean.

  • Sample Weighing: Accurately weigh 5-25 mg of the purified triazole-3-thione for ¹H NMR (15-30 mg for ¹³C NMR).[5]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for triazole derivatives due to its high polarity.[9][12]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample.[5] Gently vortex or sonicate to ensure complete dissolution. The solution should be homogeneous and free of any particulate matter.[13]

  • Transfer: Carefully transfer the solution to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Visual Troubleshooting Guides

Below are diagrams to assist in the troubleshooting process.

Troubleshooting_Workflow start Unexpected Peaks in NMR Spectrum check_common Step 1: Check for Common Contaminants (Solvent, Water, Grease) start->check_common common_found Identify and note common contaminants. Consider re-purification or using fresh solvent. check_common->common_found Yes no_common No common contaminants identified. check_common->no_common No end Problem Resolved common_found->end check_synthesis Step 2: Analyze Synthesis-Related Impurities (Starting Materials, Side Products) no_common->check_synthesis synthesis_impurity Identify potential synthesis-related impurities. Optimize reaction/purification conditions. check_synthesis->synthesis_impurity Yes no_synthesis_impurity No obvious synthesis-related impurities. check_synthesis->no_synthesis_impurity No synthesis_impurity->end check_tautomerism Step 3: Consider Tautomerism and Degradation (Thione-Thiol Equilibrium, Degradation Products) no_synthesis_impurity->check_tautomerism tautomerism_degradation Investigate tautomeric forms or potential degradation. Consider 2D NMR or LC-MS analysis. check_tautomerism->tautomerism_degradation Yes tautomerism_degradation->end

Caption: Troubleshooting workflow for unexpected NMR peaks.

Artifact_Sources cluster_sample_prep Sample Preparation cluster_synthesis Synthesis & Purification cluster_compound Compound Properties Contaminated Solvent Contaminated Solvent Unexpected Peaks Unexpected Peaks Contaminated Solvent->Unexpected Peaks Dirty NMR Tube Dirty NMR Tube Dirty NMR Tube->Unexpected Peaks Incomplete Dissolution Incomplete Dissolution Incomplete Dissolution->Unexpected Peaks Unreacted Starting Materials Unreacted Starting Materials Unreacted Starting Materials->Unexpected Peaks Side Products (e.g., Isomers) Side Products (e.g., Isomers) Side Products (e.g., Isomers)->Unexpected Peaks Residual Solvents Residual Solvents Residual Solvents->Unexpected Peaks Tautomerism Tautomerism Tautomerism->Unexpected Peaks Degradation Degradation Degradation->Unexpected Peaks

Caption: Potential sources of unexpected NMR signals.

References

Technical Support Center: Optimization of Reaction Conditions for Cyclization of Furyl Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization of furyl thiosemicarbazides. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary heterocyclic compounds that can be synthesized from the cyclization of furyl thiosemicarbazides?

Furyl thiosemicarbazides are versatile precursors for synthesizing a variety of biologically significant heterocyclic compounds. The major products depend on the reaction conditions and the cyclizing agent used. Common heterocyclic systems include:

  • 1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1]

  • 1,2,4-Triazoles: Generally synthesized in alkaline media.[1][2]

  • 4-Thiazolidinones: Result from the reaction with α-haloesters or related compounds, such as ethyl bromoacetate or chloroacetic acid.[3][4]

Q2: How does the pH of the reaction medium (acidic vs. basic) influence the type of heterocycle formed?

The pH of the reaction medium is a critical factor that directs the cyclization pathway of furyl thiosemicarbazide derivatives.[2]

  • Acidic Medium: In the presence of strong acids like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[1][2] The mechanism generally involves a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[1]

  • Alkaline Medium: Under basic conditions, using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), 1,2,4-triazole derivatives are typically formed.[1][2][5]

Troubleshooting Guide

This guide addresses common problems encountered during the cyclization of furyl thiosemicarbazides.

Issue 1: Low or No Product Yield

Q: My cyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a frequent issue that can arise from several factors. A systematic evaluation of your reaction setup can help identify and resolve the problem.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Reaction Conditions (pH) - For 1,3,4-thiadiazoles: Ensure the reaction medium is sufficiently acidic. Consider using concentrated H₂SO₄, polyphosphoric acid, or POCl₃.[2] - For 1,2,4-triazoles: Verify the basicity of the reaction mixture. The use of NaOH or KOH is recommended.[2][5]
Ineffective Cyclizing/Dehydrating Agent - For 1,3,4-thiadiazoles, strong dehydrating agents like concentrated H₂SO₄ or POCl₃ are often effective.[2][6] - For 4-thiazolidinones, ensure the quality and stoichiometry of the α-haloester (e.g., ethyl bromoacetate) and the presence of a suitable base like anhydrous sodium acetate.[4][7]
Sub-optimal Temperature and Reaction Time - Some cyclizations require elevated temperatures (reflux) to proceed efficiently.[2] Ensure your reaction is heated appropriately for a sufficient duration, which can range from a few hours to over 24 hours.[2] - Conversely, some reactions may proceed at room temperature, and excessive heat could lead to decomposition.[2] Consult established protocols for your specific substrate.
Poor Quality of Starting Materials - Impurities in the furyl thiosemicarbazide or the cyclizing agent can interfere with the reaction. Ensure your starting materials are pure. Recrystallization or column chromatography of the starting materials may be necessary.[2]

Issue 2: Formation of Multiple Products or Side Products

Q: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity of the reaction?

A: The formation of multiple products often indicates that competing reaction pathways are occurring. Optimizing reaction conditions can enhance selectivity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect pH - As pH is a key determinant, precise control over the acidity or basicity of the medium is crucial to favor the desired cyclization pathway.[1][2]
Temperature is Too High - High temperatures can sometimes lead to side reactions or decomposition of the desired product. Try running the reaction at a lower temperature for a longer duration.
Alternative Cyclization Pathways - Depending on the substituents on the furyl thiosemicarbazide, alternative cyclizations may be possible. Carefully analyze the structure of the side products using spectroscopic methods (NMR, IR, MS) to understand the competing reaction and adjust conditions to disfavor it.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product. What purification strategies are recommended?

A: Purification challenges can arise from unreacted starting materials, side products, or the solubility characteristics of the product itself.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. If starting material remains, consider increasing the reaction time or adjusting the stoichiometry of the reagents.[1]
Product Solubility Issues - If the product precipitates from the reaction mixture, filtration may be sufficient for initial purification.[1] - If the product is soluble, techniques like extraction, column chromatography, or recrystallization from a suitable solvent (e.g., ethanol, DMF/water) are necessary.[1]
Product is a Salt - If the reaction is conducted in a strong acid or base, the product may exist as a salt. Neutralize the reaction mixture to precipitate the free base or acid form of the product.[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization to a 1,3,4-Thiadiazole Derivative

This protocol is a general guideline for the synthesis of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole.

  • Dissolution: Dissolve the corresponding 1-(furan-2-carbonyl)thiosemicarbazide (0.01 mol) in cold, concentrated sulfuric acid (10 mL).

  • Reaction: Stir the mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Work-up: Pour the reaction mixture carefully onto crushed ice.

  • Neutralization and Precipitation: Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.

Protocol 2: Base-Catalyzed Cyclization to a 1,2,4-Triazole Derivative

This protocol provides a general method for synthesizing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

  • Reaction Mixture: Reflux a mixture of 1-(furan-2-carbonyl)thiosemicarbazide (1 mmol) in an aqueous solution of a base like potassium hydroxide (1.5 mmol).[5]

  • Monitoring: Monitor the reaction for 4-6 hours.

  • Work-up: Cool the reaction mixture to 0-5 °C.

  • Acidification: Acidify the solution with dilute HCl to precipitate the product.[5]

  • Purification: Filter the solid, wash with cold water, and recrystallize to obtain the pure triazole.[5]

Protocol 3: Synthesis of 4-Thiazolidinone Derivatives

This protocol outlines the synthesis of 2-((furan-2-ylmethylene)hydrazono)-3-phenylthiazolidin-4-one.

  • Initial Mixture: A mixture of the appropriate furyl thiosemicarbazone (1.5 mmol), ethyl 2-bromoacetate (1.5 mmol), and anhydrous sodium acetate (4.5 mmol) in ethanol (30 mL) is prepared.[7]

  • Reaction: The mixture is stirred and heated under reflux at 80°C for 6 hours.[7]

  • Work-up: The reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • Purification: The resulting solid precipitate is filtered, washed with water, and then recrystallized from a suitable solvent mixture like ethanol-DMF.[7]

Visualizations

experimental_workflow start Start: Furyl Thiosemicarbazide reagents Select Cyclizing Reagents (Acid, Base, or α-Haloester) start->reagents reaction Cyclization Reaction (Heating/Stirring) reagents->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Neutralization) monitoring->workup Complete isolation Product Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Characterization (NMR, IR, MS) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for the cyclization of furyl thiosemicarbazides.

troubleshooting_guide problem Problem: Low/No Yield cause1 Inappropriate pH? problem->cause1 cause2 Ineffective Reagent? problem->cause2 cause3 Sub-optimal Temp/Time? problem->cause3 solution1a Adjust pH: Acid for Thiadiazole Base for Triazole cause1->solution1a solution2a Use Stronger Dehydrating Agent or Check Reagent Purity cause2->solution2a solution3a Optimize Temperature and Reaction Time cause3->solution3a

Caption: Troubleshooting logic for low product yield in cyclization reactions.

References

Minimizing byproduct formation in 1,2,4-triazole-3-thione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole-3-thiones. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,2,4-triazole-3-thiones, particularly focusing on the cyclization of thiosemicarbazide derivatives.

Problem Potential Cause Troubleshooting Steps
Low Yield of 1,2,4-Triazole-3-thione Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH.Optimize Reaction Conditions: - Temperature: Some cyclizations proceed at room temperature, while others require reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature. - Reaction Time: Reaction times can vary from a few hours to a full day. Track the reaction's progress with TLC to identify the ideal duration and prevent product degradation. - pH: The pH of the reaction medium is critical. Basic conditions (e.g., using NaOH, KOH, or Na2CO3) generally favor the formation of 1,2,4-triazole-3-thiones.
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.Select an Appropriate Solvent: Common solvents for this synthesis include ethanol, methanol, dioxane, and dimethylformamide (DMF). The solubility of reactants and the reaction pathway can be solvent-dependent.
Poor Quality of Starting Materials: Impurities in the thiosemicarbazide or the other reactant can lead to side reactions.Ensure Purity of Starting Materials: Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use.
Formation of Significant Byproducts (e.g., 1,3,4-Thiadiazole) Acidic Reaction Conditions: The primary cause for the formation of 1,3,4-thiadiazole byproducts is an acidic medium.Maintain Basic Conditions: The cyclization of acylthiosemicarbazides in the presence of a strong acid like concentrated sulfuric acid typically yields 1,3,4-thiadiazoles. To favor the formation of 1,2,4-triazole-3-thiones, ensure the reaction is carried out in a basic medium.
Oxidative Cyclization Conditions: The use of certain oxidizing agents can lead to the formation of other heterocyclic systems like 1,3,4-oxadiazoles.Control Oxidative Conditions: Be mindful of the chosen reagents. If not intending an oxidative pathway, avoid strong oxidizing agents.
Difficulty in Product Purification Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials that are difficult to separate from the product.Ensure Complete Reaction: Monitor the reaction by TLC to ensure all starting material is consumed. If the reaction is sluggish, consider optimizing the temperature or reaction time.
Similar Polarity of Product and Byproducts: The desired product and byproducts may have similar polarities, making chromatographic separation challenging.Optimize Purification Technique: - Recrystallization: Choose an appropriate solvent system for recrystallization to selectively crystallize the desired product. - Column Chromatography: If recrystallization is ineffective, use column chromatography with a carefully selected solvent gradient to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,2,4-triazole-3-thiones?

A1: The most prevalent method involves the intramolecular cyclization of 1-acylthiosemicarbazides or substituted thiosemicarbazides. This reaction is typically carried out in a basic medium.

Q2: What are the key factors that influence the outcome of the synthesis?

A2: The most critical factor is the pH of the reaction medium. Basic conditions strongly favor the formation of 1,2,4-triazole-3-thiones, while acidic conditions tend to yield 1,3,4-thiadiazole derivatives as the major byproduct. Other important factors include reaction temperature, reaction time, and the purity of the starting materials.

Q3: How can I confirm the structure of my product and differentiate it from byproducts like 1,3,4-thiadiazoles?

A3: Spectroscopic methods are essential for structure elucidation.

  • ¹H NMR: The N-H protons of the 1,2,4-triazole-3-thione ring typically appear as broad singlets at a characteristic downfield chemical shift.

  • ¹³C NMR: The C=S carbon of the thione group has a distinct chemical shift.

  • IR Spectroscopy: Look for characteristic peaks for N-H, C=N, and C=S stretching vibrations.

  • Mass Spectrometry: This will confirm the molecular weight of your product.

Q4: Are there any "greener" synthesis methods available for 1,2,4-triazole-3-thiones?

A4: Yes, research is ongoing into more environmentally friendly synthetic routes. Some studies have explored the use of ionic liquids or choline chloride as recyclable catalysts in aqueous media to promote the cyclization reaction.

Data on Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of 1,2,4-triazole-3-thiones. Please note that yields can vary significantly based on the specific substrates and reaction scale.

Starting MaterialReagent/CatalystSolventTemperatureTimeYield (%)Reference
Thiosemicarbazide and FormamideNoneFormamide110-120 °C30 min85
Benzoylthiosemicarbazide20% Sodium HydroxideWater90-95 °C3 h84
Acylthiosemicarbazides8% Sodium HydroxideWaterRefluxNot specified70-94
Thiosemicarbazide and Aromatic AldehydeThiamine HydrochlorideWaterRoom Temp15-30 min90-96
Thiocarbohydrazide and Formic AcidNoneFormic AcidRefluxNot specifiedHigh

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 1,2,4-triazole-3-thione and a substituted derivative.

Protocol 1: Synthesis of 1,2,4-Triazole-3-thione from Thiosemicarbazide

Materials:

  • Thiosemicarbazide

  • Formamide

Procedure:

  • In a round-bottom flask, mix thiosemicarbazide (0.25 mol) with formamide (0.5 mol).

  • Heat the mixture at 110-120 °C for 30 minutes. The mixture should turn into a clear, pale green solution.

  • Pour the hot solution into a porcelain dish and allow it to cool overnight.

  • White crystals of 1,2,4-triazole-3-thione will precipitate.

  • Filter the crystals, wash them with water and then with hexane.

  • Dry the product in the air.

Protocol 2: Synthesis of 5-Phenyl-1,2,4-triazole-3-thione from Benzoylthiosemicarbazide

Materials:

  • Benzoylthiosemicarbazide

  • 20% Sodium Hydroxide solution

  • Hydrochloric acid (dilute)

Procedure:

  • Dissolve benzoylthiosemicarbazide (0.01 mol) in 20 mL of 20% sodium hydroxide solution in a round-bottom flask.

  • Heat the solution at 90-95 °C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add dilute hydrochloric acid to neutralize the solution to a slightly acidic pH. A white precipitate will form.

  • Filter the white slurry and wash the solid with cold water.

  • Dry the product in the air.

Visualizations

The following diagrams illustrate the key chemical pathways and a troubleshooting workflow for the synthesis of 1,2,4-triazole-3-thione.

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide Derivative AcylIntermediate Acylthiosemicarbazide Intermediate Thiosemicarbazide->AcylIntermediate Acylation Triazole 1,2,4-Triazole-3-thione (Desired Product) AcylIntermediate->Triazole Cyclization (Basic Medium, e.g., NaOH)

Caption: General synthesis pathway for 1,2,4-triazole-3-thione.

Byproduct_Formation AcylIntermediate Acylthiosemicarbazide Intermediate Triazole 1,2,4-Triazole-3-thione (Favored in Base) AcylIntermediate->Triazole Basic Conditions Thiadiazole 1,3,4-Thiadiazole (Favored in Acid) AcylIntermediate->Thiadiazole Acidic Conditions

Caption: Influence of pH on product vs. byproduct formation.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_pH Check Reaction pH Start->Check_pH Check_Temp Check Temperature Check_pH->Check_Temp Is it basic? Adjust_pH Adjust to Basic pH (e.g., add NaOH) Check_pH->Adjust_pH Is it acidic? Check_Purity Check Starting Material Purity Check_Temp->Check_Purity Optimal? Optimize_Temp Optimize Temperature (Monitor by TLC) Check_Temp->Optimize_Temp Suboptimal? Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impurities Suspected? Success Improved Yield and Purity Check_Purity->Success Pure Adjust_pH->Success Optimize_Temp->Success Purify_Reactants->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

How to resolve poor crystal formation for X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for X-ray Crystallography. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during crystal formation.

Troubleshooting Guide & FAQs

This guide is organized by common problems observed during crystallization experiments. Select the question that best describes your issue to find potential causes and solutions.

Problem 1: No crystals are forming, and the drop remains clear.

❓ Why are my crystallization drops completely clear with no crystals or precipitate?

A clear drop typically indicates that the protein has not reached a sufficient level of supersaturation required for nucleation. The precipitant concentration may be too low for your specific protein concentration.[1][2]

💡 Solutions:

  • Increase Protein Concentration: The optimal protein concentration for most macromolecules is between 8 and 20 mg/ml.[3] However, this is highly dependent on the specific protein; some may require concentrations up to 30 mg/ml or higher, while large complexes may need only 3-5 mg/ml.[2][3] If your initial screening concentration is low (e.g., < 5 mg/ml), try concentrating the protein further.[2][4]

  • Increase Precipitant Concentration: The purpose of a precipitant is to decrease the protein's solubility.[5][6] If the drop is clear, the precipitant concentration is likely too low.[1] You can set up optimization screens with incrementally higher precipitant concentrations.

  • Change Crystallization Method or Ratios: Altering the ratio of protein to reservoir solution in the drop can influence the rate of equilibration.[7] Slower, more controlled equilibration, as seen in vapor diffusion, can aid crystal growth.[5][8]

  • Re-evaluate the Protein Sample: Ensure the protein is stable in its storage buffer. High concentrations of certain additives like glycerol in the storage buffer can interfere with crystallization.[9][10] The protein should also be highly pure (>95%) and monodisperse.[2][11]

Problem 2: Amorphous precipitate forms instead of crystals.

❓ Why am I getting heavy, amorphous precipitate in my drops?

Heavy precipitation indicates that the supersaturation level was reached too quickly, causing the protein to crash out of solution randomly rather than forming an ordered crystal lattice.[5][12] This is often a sign that the protein and/or precipitant concentrations are too high.[2][5]

💡 Solutions:

  • Decrease Protein Concentration: If you observe precipitate in a majority of your screening drops, consider diluting your protein stock by half and repeating the screen.[1]

  • Decrease Precipitant Concentration: Set up an optimization screen (e.g., a grid screen) around the precipitant concentration that produced the precipitate, but with a range of lower concentrations.

  • Modify Drop Ratios: Using a higher ratio of protein solution to precipitant solution in the drop can slow down the equilibration process, potentially avoiding rapid precipitation.

  • Change Temperature: Temperature significantly affects protein solubility.[11] Moving crystallization trays to a lower temperature (e.g., 4°C) can sometimes slow down kinetics and favor crystal growth over precipitation.[13]

Troubleshooting Flowchart: No Crystals vs. Precipitate

This diagram outlines the initial decision-making process when your crystallization screen results in either clear drops or heavy precipitate.

G Figure 1. Initial Troubleshooting Workflow start Observe Crystallization Drop clear_drop Result: Clear Drop (Undersaturated) start->clear_drop Protein remains soluble precipitate Result: Heavy Precipitate (Oversaturated) start->precipitate Protein crashes out increase_conc Action: Increase Supersaturation clear_drop->increase_conc decrease_conc Action: Decrease Supersaturation precipitate->decrease_conc solution1 Increase Protein Conc. Increase Precipitant Conc. increase_conc->solution1 solution2 Decrease Protein Conc. Decrease Precipitant Conc. Adjust Temperature decrease_conc->solution2

Caption: Initial troubleshooting steps for clear drops or heavy precipitate.

Problem 3: Crystals are very small, needle-like, or poorly formed.

❓ I have crystals, but they are too small or poorly shaped for diffraction. How can I improve their quality?

Obtaining initial "hits" is a major step, but these often require optimization to grow larger, single crystals suitable for X-ray diffraction.[3] This issue usually stems from suboptimal nucleation and growth kinetics.

💡 Solutions:

  • Fine-Tune Precipitant and pH: Create a grid screen around the successful condition, varying the precipitant concentration and pH in small increments. Even minor changes can significantly impact crystal quality.[3]

  • Additive Screening: Introduce a third component to the drop. Additives are small molecules that can stabilize the protein, alter solvent properties, or mediate crystal contacts, leading to improved crystal growth.[9][14][15] Commercial additive screens test a wide variety of compounds.[15]

  • Microseeding: This powerful technique involves using crushed microcrystals from a previous experiment to "seed" new crystallization drops.[16][17] Seeding separates the nucleation and growth phases, allowing for growth in less supersaturated conditions, which often yields larger, higher-quality crystals.[17]

  • Control Temperature: Varying the incubation temperature can affect the kinetics of crystal growth. Slowing down the process by lowering the temperature can sometimes lead to larger, more ordered crystals.[11]

Quantitative Data Summary: Typical Crystallization Parameters

The following tables provide general concentration ranges for proteins and common precipitants. Note that optimal conditions must be determined empirically for each specific macromolecule.

Table 1: Recommended Protein Concentration Ranges

Macromolecule Type Typical Concentration Range (mg/ml)
Standard Proteins (10-50 kDa) 8 - 20[1][3]
Small Proteins / Peptides 20 - 50+[1][4]
Large Complexes / Viruses 2 - 5[1][3]

| Membrane Proteins | 1 - 30 (highly variable)[2] |

Table 2: Common Precipitant Types and Starting Concentrations

Precipitant Type Examples Typical Starting Range
Polymers Polyethylene Glycol (PEG) 3350, 4000, 6000 5% - 20% (w/v)[3]
Salts Ammonium Sulfate, Sodium Chloride 0.5 M - 2.0 M

| Organic Solvents | 2-Methyl-2,4-pentanediol (MPD), Isopropanol | 5% - 30% (v/v) |

Problem 4: The crystallization drop shows phase separation ("oiling out").

❓ My drop has separated into two distinct liquid phases. What is happening and how can I fix it?

Liquid-liquid phase separation (LLPS), or "oiling out," occurs when the solution separates into a protein-rich dense phase and a protein-poor light phase. While this can sometimes lead to crystallization at the phase boundary, it often hinders the formation of usable crystals.[18][19]

💡 Solutions:

  • Adjust Concentrations: Try reducing the concentration of either the protein or the precipitant to move out of the phase separation zone in the phase diagram.[18]

  • Change Temperature: Phase separation can be temperature-dependent. Gently increasing or decreasing the temperature can sometimes cause the two phases to merge.[18]

  • Use Additives: The inclusion of certain additives can alter the solubility properties of the protein and prevent phase separation.

Diagram of Phase Separation

This diagram illustrates the phenomenon of liquid-liquid phase separation within a crystallization drop.

G Figure 2. Liquid-Liquid Phase Separation (LLPS) cluster_drop Crystallization Drop cluster_phases initial Homogeneous Solution (Protein + Precipitant) phase_sep Phase Separation Occurs initial->phase_sep protein_poor Protein-Poor Phase (Light Liquid) phase_sep->protein_poor Separates into protein_rich Protein-Rich Phase (Dense Liquid / 'Oil') phase_sep->protein_rich outcome Outcome: Crystals may form at the interface, or growth may be inhibited. phase_sep->outcome

Caption: The process of phase separation in a crystallization experiment.

Experimental Protocols

Protocol 1: Microseeding for Crystal Optimization

Microseeding is a technique to promote the growth of larger, higher-quality crystals by introducing seed crystals into pre-equilibrated drops.[16][17]

I. Preparation of the Seed Stock

  • Harvest Crystals: Identify a drop containing microcrystals, needles, or a crystalline precipitate.

  • Wash and Stabilize: Carefully transfer the crystals to a stabilizing solution. This is typically the reservoir solution from the original hit condition, which prevents the crystals from dissolving.[16]

  • Crush the Crystals: Place the crystal-containing solution into a microcentrifuge tube. Add a seed bead (e.g., Hampton Research HR2-320) to the tube.[20]

  • Create Seed Stock: Vortex the tube in short, high-speed bursts to pulverize the crystals into a fine suspension of microscopic seeds.[16] The resulting suspension is your seed stock. Keep it on ice.[21]

II. Setting up the Seeding Experiment

  • Prepare Drops: Set up new crystallization drops using conditions similar to the original hit, but at a lower precipitant concentration to create a metastable zone suitable for growth but not for new nucleation.[17]

  • Introduce Seeds: Using a fine tool (like a cat whisker or specialized seeding tool), dip into the seed stock and streak it through the new crystallization drop.[17] Alternatively, for matrix microseeding, a small volume (e.g., 20-40 nL) of the seed stock can be added directly to the drop using a liquid handling robot.[20][22]

  • Serial Dilution: If the initial seeding results in too many small crystals (excessive nucleation), create serial dilutions of your seed stock (e.g., 1:10, 1:100, 1:1000) and repeat the experiment.[21][22]

Protocol 2: Additive Screening

Additive screening involves adding a third chemical component to a promising crystallization condition to improve crystal quality.[14][23]

I. Method A: Pre-mixing in Reservoir

  • Prepare Concentrated Condition: Prepare the successful crystallization condition at a slightly higher concentration (e.g., 1.1x) to account for dilution by the additive.

  • Mix Additive and Condition: In the reservoirs of a new crystallization plate, mix the concentrated condition with the additive screen solutions. For example, add 72 µL of your condition and 8 µL of an additive from a 96-well screen for a final volume of 80 µL.[23]

  • Set Up Drops: Proceed with the standard vapor diffusion setup, mixing your protein with the new condition+additive mixture from the reservoir.[23]

II. Method B: Direct Addition to Drop

  • Prepare Plate: Fill the reservoirs of a 96-well plate with your original hit condition.

  • Dispense Separately: Use a nanoliter-scale liquid handling robot to dispense the protein, the reservoir solution, and the additive directly into the drop well. For example, 200 nL protein + 200 nL reservoir solution + 100 nL additive.[23]

  • Observe: Monitor the drops for changes in crystal morphology, size, or number compared to the control condition without the additive.

References

Addressing contamination in antimicrobial assays of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with antimicrobial assays of heterocyclic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues related to contamination during your experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential contamination issues in your antimicrobial assays.

Question: My negative control wells in the Minimum Inhibitory Concentration (MIC) assay show unexpected turbidity or growth. What could be the cause?

Answer:

Unexpected growth in negative control wells is a clear indicator of contamination. Several sources could be responsible:

  • Contaminated Culture Media or Reagents: The broth, buffer solutions, or even the stock solution of your heterocyclic compound may be contaminated.

  • Poor Aseptic Technique: Introduction of contaminants from the environment, non-sterile equipment, or the operator during plate preparation.[1]

  • Contaminated Cell Stock: If you are testing against a specific microbial strain, the stock culture itself might be contaminated with another organism.

  • Incubator Contamination: The incubator can harbor contaminating microorganisms.[2]

To resolve this, systematically check each component. Perform sterility testing on all media and reagents used in the assay. Review and reinforce aseptic techniques with all laboratory personnel.[1] It is also advisable to streak out your stock culture to ensure its purity.

Question: I'm observing inconsistent or non-reproducible MIC values for my heterocyclic compound. Could contamination be the issue?

Answer:

Yes, contamination is a significant cause of variability in MIC results. Here's how different types of contamination can affect your outcomes:

  • Bacterial Contamination: A contaminating bacterium can either be more resistant to your compound than the test organism, leading to a falsely high MIC, or it could be more susceptible, potentially leading to a falsely low MIC if it outcompetes the test organism. Contamination levels above 5% can significantly alter apparent drug susceptibility.

  • Mycoplasma Contamination: This is a common and often undetected contaminant in cell cultures.[3] Mycoplasma can alter cellular metabolism, growth rates, and gene expression, which can indirectly affect the apparent antimicrobial activity of your compound.[4][5]

  • Fungal Contamination: The presence of fungi can alter the pH of the culture medium, which can affect the activity of your heterocyclic compound and the growth of the test organism.

To address this, it is crucial to implement routine screening for common contaminants like Mycoplasma using methods such as PCR.[6] Ensure the purity of your bacterial cultures before starting an assay.

Question: My heterocyclic compound is expected to be a potent antimicrobial, but the MIC results are consistently high. What should I investigate?

Answer:

Several factors could lead to unexpectedly high MIC values. In the context of contamination:

  • Resistant Contaminant: The presence of a resistant contaminating microorganism can mask the activity of your compound against the intended test organism.

  • Inactivation of the Compound: Some contaminants may produce enzymes or alter the culture environment in a way that inactivates your heterocyclic compound.

  • Biofilm Formation: Some contaminating bacteria are capable of forming biofilms, which can confer increased resistance to antimicrobial agents.[2]

It is recommended to first confirm the purity of your test organism. If the culture is pure, consider the possibility that the organism has inherent or acquired resistance. If contamination is suspected, identify the contaminant and re-run the assay with a pure culture.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in a laboratory setting?

A1: The most common sources of contamination include laboratory personnel (from skin and aerosols), unfiltered air, contaminated lab equipment and reagents (including water baths and incubators), and cross-contamination between different cell or microbial cultures.[1]

Q2: How can I prevent contamination in my antimicrobial assays?

A2: A multi-faceted approach is essential for preventing contamination:

  • Strict Aseptic Technique: Always work in a clean and sanitized environment, such as a laminar flow hood. Use sterile equipment and reagents, and practice proper handwashing and gloving procedures.

  • Routine Screening: Regularly test your cell lines and microbial stocks for common contaminants like Mycoplasma.[6]

  • Quarantine New Cultures: Isolate and test any new cell lines or microbial strains before introducing them into your general lab stock.[6]

  • Proper Reagent Handling: Use dedicated bottles of media for specific cell lines or experiments to avoid cross-contamination.[6]

  • Regular Equipment Maintenance: Regularly clean and decontaminate incubators, water baths, and other laboratory equipment.

Q3: What methods can I use to detect Mycoplasma contamination?

A3: Several methods are available for Mycoplasma detection:

  • PCR (Polymerase Chain Reaction): This is a highly sensitive and rapid method that detects Mycoplasma DNA.[6][7]

  • DNA Staining: Using fluorescent dyes like DAPI or Hoechst allows for the visualization of Mycoplasma nuclei under a fluorescence microscope.[7]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This method detects Mycoplasma antigens.[6]

  • Microbiological Culture: This involves attempting to grow Mycoplasma on specialized agar plates, which is the most direct method but can be time-consuming.[7]

Q4: Can the antimicrobial properties of my heterocyclic compound interfere with sterility testing?

A4: Yes, this is a critical consideration. The inherent antimicrobial activity of your test compound can inhibit the growth of any potential contaminants in the sterility test, leading to a false negative result.[8][9] To counteract this, methods such as membrane filtration followed by rinsing to remove the compound, or the use of specific neutralizing agents in the culture medium, are employed.[8][9]

Data Presentation

The presence of contaminants can significantly alter the observed Minimum Inhibitory Concentration (MIC) of an antimicrobial compound. The following table provides a representative summary of how different levels of a resistant bacterial contaminant could theoretically affect the MIC of a heterocyclic compound against a susceptible test organism.

Percentage of Contaminant in InoculumApparent MIC (µg/mL) of Heterocyclic Compound XFold Change in MICInterpretation of Result
0% (Pure Culture)81xTrue Susceptibility
5%162xMinor increase, potentially within experimental variability
12.5%648xSignificant increase, leading to a misclassification of susceptibility
25%>128>16xCompound appears ineffective
50%>128>16xCompound appears ineffective

Note: This table is for illustrative purposes and the actual impact will vary depending on the specific organisms and compound being tested.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of a heterocyclic compound using the broth microdilution method.

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the heterocyclic compound and dissolve it in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution.

    • Further dilute the stock solution in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.

  • Preparation of Microtiter Plate:

    • Using a multichannel pipette, add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x concentrated compound solution to the wells in the first column.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the heterocyclic compound at which there is no visible growth of the microorganism.

Protocol 2: Sterility Testing of Laboratory Reagents

This protocol describes the direct inoculation method for sterility testing of reagents used in antimicrobial assays.

  • Media Preparation:

    • Prepare two types of sterile culture media: Fluid Thioglycollate Medium (FTM) for the detection of anaerobic and some aerobic bacteria, and Trypticase Soy Broth (TSB) for the detection of aerobic bacteria and fungi.

    • Dispense the media into sterile test tubes.

  • Inoculation:

    • Aseptically transfer a small volume (e.g., 1 mL) of the reagent to be tested into a tube of FTM and a tube of TSB.

    • For each set of tests, include a positive control (inoculate media with a low number of known microorganisms) and a negative control (uninoculated media).

  • Incubation:

    • Incubate the FTM tubes at 30-35°C and the TSB tubes at 20-25°C for a period of 14 days.

  • Observation and Interpretation:

    • Visually inspect the tubes for any signs of turbidity (cloudiness) at regular intervals during the incubation period.

    • If turbidity is observed in the test sample tubes and not in the negative control, it indicates the presence of microbial contamination. The positive controls should show growth.

Visualizations

Signaling Pathway Diagrams

Contaminants can interfere with cellular signaling pathways, which may alter the host cell's response to the antimicrobial compound being tested.

Mycoplasma_Signaling Mycoplasma Mycoplasma Lipoproteins TLR2_6 TLR2/TLR6 Mycoplasma->TLR2_6 activates MAPK MAPK Pathway (p38, ERK) TLR2_6->MAPK activates NFkB NF-κB Pathway TLR2_6->NFkB activates Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation

Caption: Mycoplasma contamination can activate TLR2/6, leading to the activation of MAPK and NF-κB signaling pathways and subsequent inflammatory responses.[7][10][11]

Endotoxin_Signaling Endotoxin Bacterial Endotoxin (LPS) TLR4 TLR4 Endotoxin->TLR4 binds to MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation Cytokine_Release Inflammatory Cytokine Release NFkB_Activation->Cytokine_Release

Caption: Bacterial endotoxins (LPS) can activate the TLR4 signaling pathway, leading to NF-κB activation and the release of inflammatory cytokines.[3]

Experimental and Logical Workflows

Contamination_Troubleshooting Start Unexpected Growth in Negative Control Check_Media Sterility Test Media and Reagents Start->Check_Media Review_Technique Review Aseptic Technique Start->Review_Technique Check_Culture Check Purity of Stock Culture Start->Check_Culture Contaminated_Media Media Contaminated Check_Media->Contaminated_Media Technique_Issue Aseptic Technique Issue Identified Review_Technique->Technique_Issue Contaminated_Culture Culture Contaminated Check_Culture->Contaminated_Culture Discard_Media Discard and Prepare New Media Contaminated_Media->Discard_Media Yes Repeat_Assay Repeat Assay Contaminated_Media->Repeat_Assay No Re_streak Re-streak and Isolate Pure Culture Contaminated_Culture->Re_streak Yes Contaminated_Culture->Repeat_Assay No Retrain Retrain Personnel Technique_Issue->Retrain Yes Technique_Issue->Repeat_Assay No Discard_Media->Repeat_Assay Re_streak->Repeat_Assay Retrain->Repeat_Assay

Caption: A logical workflow for troubleshooting contamination when unexpected growth is observed in negative controls.

MIC_Assay_Workflow Prep_Compound 1. Prepare Heterocyclic Compound Stock Prep_Plate 2. Prepare 96-well Plate with Serial Dilutions Prep_Compound->Prep_Plate Inoculate 4. Inoculate Plate Prep_Plate->Inoculate Prep_Inoculum 3. Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate 5. Incubate Plate Inoculate->Incubate Read_Results 6. Read and Record MIC Value Incubate->Read_Results

Caption: A streamlined experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Technical Support Center: Stabilizing 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. The information provided is intended to assist in ensuring the long-term stability and integrity of the compound during storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What could be the cause?

A1: Changes in physical appearance are often the first indicators of chemical degradation or physical instability. Several factors could be responsible:

  • Oxidation: The thione functional group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species, often accompanied by a color change. The furan ring can also be prone to oxidation.

  • Hygroscopicity: The compound may be hygroscopic, absorbing moisture from the atmosphere. This can lead to clumping, and the presence of water can accelerate hydrolytic degradation pathways.

  • Light Sensitivity: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • Thermal Decomposition: Although this compound has a high melting point, prolonged exposure to elevated temperatures can cause thermal decomposition. Studies on similar 1,2,4-triazole-thione derivatives suggest they can be less thermally stable than their oxygen analogues.[1]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Control Temperature: Store at recommended temperatures, typically cool and dry conditions. Avoid frequent temperature fluctuations.

  • Perform Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the sample and identify any degradation products.

Q2: My compound is showing new peaks in the HPLC chromatogram after a period of storage. How can I identify these impurities?

A2: The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation. Identifying these degradation products is crucial for understanding the stability of your compound.

Troubleshooting Steps:

  • Hypothesize Degradation Pathways: Based on the structure of this compound, potential degradation pathways include:

    • Oxidation: Formation of a disulfide dimer or oxidation of the sulfur to sulfoxides or sulfonic acids.

    • Hydrolysis: Cleavage of the triazole or furan ring, although triazole rings are generally stable to hydrolysis.[2]

    • Photodegradation: Light-induced reactions that could lead to complex product mixtures.

  • Utilize Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This information is invaluable for proposing molecular formulas for the degradation products.

  • Forced Degradation Studies: Intentionally degrade a small sample of the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) as outlined in the experimental protocols section. This can help to generate the potential degradation products and confirm their retention times and mass spectra, aiding in the identification of the impurities in your stored sample.

Q3: What are the optimal conditions for long-term storage of this compound?

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation and thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation of the thione and furan moieties.
Light Protected from Light (Amber Vial/Opaque Container)Prevents photochemical degradation.
Humidity Low Humidity (Store with Desiccant)Minimizes water absorption and potential hydrolysis.
Container Tightly Sealed, Non-reactive Material (e.g., Glass)Prevents contamination and reaction with container materials.

Q4: Can the thione-thiol tautomerism of this compound affect its stability and my experimental results?

A4: Yes, 1,2,4-triazole-3-thiones can exist in equilibrium with their thiol tautomeric form. While the thione form is generally more stable, the equilibrium can be influenced by factors such as solvent polarity and pH. This tautomerism can have implications for:

  • Reactivity: The thiol form is a better nucleophile, which could influence its reactivity in certain assays or synthetic procedures.

  • Analytical Characterization: You may observe peak broadening or the appearance of two distinct peaks in your analytical data (e.g., NMR, HPLC) corresponding to the two tautomers, depending on the conditions and the timescale of the analytical technique.

  • Biological Activity: The two tautomers may have different binding affinities to biological targets.

It is important to be aware of this potential equilibrium and to ensure consistency in your experimental conditions (e.g., solvent, pH) to obtain reproducible results.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV-Vis scan)
Injection Volume 10 µL
Sample Preparation Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of the compound and for developing a stability-indicating analytical method.

Stress ConditionProtocol
Acid Hydrolysis Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
Base Hydrolysis Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
Oxidative Degradation Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Analyze by HPLC.
Thermal Degradation Place 10 mg of the solid compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.
Photolytic Degradation Expose 10 mg of the solid compound to UV light (e.g., 254 nm) for 48 hours. Dissolve in a suitable solvent for HPLC analysis.

Visualizations

degradation_pathway compound This compound disulfide Disulfide Dimer compound->disulfide Oxidation (O2) sulfoxide Sulfoxide/Sulfonic Acid compound->sulfoxide Oxidation (H2O2) hydrolysis Ring-Opened Products compound->hydrolysis Hydrolysis (Acid/Base) photo Photodegradation Products compound->photo Photolysis (UV Light)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_testing Stability Testing cluster_troubleshooting Troubleshooting storage Store at 2-8°C, under Inert Gas, Protected from Light sampling Sample at t=0, 3, 6, 12 months storage->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc degradation_observed Degradation Observed? hplc->degradation_observed lcms Identify Degradants by LC-MS forced_degradation Perform Forced Degradation Study lcms->forced_degradation Confirm Identity degradation_observed->storage No, Continue Monitoring degradation_observed->lcms Yes adjust_storage Adjust Storage Conditions degradation_observed->adjust_storage Yes

Caption: Workflow for long-term stability testing and troubleshooting.

tautomerism thione Thione Form (More Stable) thiol Thiol Form (More Nucleophilic) thione->thiol Equilibrium (Solvent/pH dependent)

Caption: Thione-thiol tautomeric equilibrium.

References

Technical Support Center: Refining Purification Techniques for Polar Triazole Thione Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification strategies for polar triazole thione analogues.

Troubleshooting Guides

This section addresses common issues encountered during the purification of polar triazole thione analogues, offering step-by-step solutions.

Chromatography (Flash and HPLC)

Problem: Poor separation of the target compound from polar impurities.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: Standard silica gel may not be ideal for highly polar compounds.

    • Solution: Consider using a more polar stationary phase like alumina or a bonded-phase silica (e.g., diol, amino). For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable technique. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.

  • Suboptimal Mobile Phase: The solvent system may not have the correct polarity to achieve separation.

    • Solution 1 (Normal Phase): Increase the polarity of the mobile phase. For silica gel, adding a small amount of a highly polar solvent like methanol to the eluent can improve separation. A common solvent system for polar compounds is a gradient of methanol in dichloromethane.

    • Solution 2 (Reversed-Phase HPLC): For polar compounds that show poor retention and elute in the solvent front, consider using a polar-embedded or polar-endcapped column. Adjusting the pH of the mobile phase can also increase the retention of ionizable triazoles. For basic triazoles, increasing the pH can neutralize the compound, making it less polar and more retentive.[1]

Problem: The compound streaks on the TLC plate or column.

Possible Causes & Solutions:

  • Compound-Stationary Phase Interaction: Polar, nitrogen-containing compounds can interact strongly with the acidic sites on silica gel, leading to streaking.

    • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (typically 0.5-3%), to the mobile phase to neutralize the acidic sites on the silica.

  • Incomplete Dissolution: The compound may not be fully dissolved in the mobile phase before loading onto the column.

    • Solution: Ensure the compound is completely dissolved in a minimal amount of the mobile phase before loading.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • Melting Point vs. Boiling Point: The melting point of your compound may be lower than the boiling point of the chosen solvent.

    • Solution: Select a solvent with a lower boiling point.

  • Rapid Cooling: Cooling the solution too quickly can prevent crystal lattice formation.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Insulating the flask can also slow down the cooling rate.[1]

  • Supersaturation with Impurities: A high concentration of impurities can inhibit crystallization.

    • Solution: Attempt to purify the compound partially by another method, such as a quick filtration through a silica plug, before recrystallization.

Problem: Low recovery of the purified compound.

Possible Causes & Solutions:

  • High Solubility in Cold Solvent: The compound may be too soluble in the recrystallization solvent, even at low temperatures.

    • Solution: Choose a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. Performing small-scale solubility tests can help identify the ideal solvent.[2]

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the compound completely.

  • Premature Crystallization: The product may crystallize in the funnel during hot filtration.

    • Solution: Preheat the funnel and receiving flask before filtration.

Liquid-Liquid Extraction

Problem: Poor recovery of the polar triazole thione in the organic phase.

Possible Causes & Solutions:

  • High Polarity of the Compound: The compound is too polar and has a higher affinity for the aqueous phase.

    • Solution 1: "Salting Out": Add a saturated salt solution (brine) or a solid salt like sodium chloride to the aqueous phase. This increases the polarity of the aqueous layer, decreasing the solubility of the organic compound and forcing it into the organic phase.[1]

    • Solution 2: pH Adjustment: If the triazole thione has acidic or basic properties, adjust the pH of the aqueous layer to neutralize the compound, thereby reducing its polarity and increasing its solubility in the organic solvent.

    • Solution 3: Use a More Polar Organic Solvent: Employ a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.

Problem: Formation of an emulsion at the interface of the two layers.

Possible Causes & Solutions:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.

    • Solution: Gently invert the funnel several times instead of vigorous shaking. To break an existing emulsion, you can try adding a small amount of brine, allowing the mixture to stand for an extended period, or filtering the mixture through a plug of glass wool.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for purifying a newly synthesized polar triazole thione analogue?

A1: A good initial step is to assess the purity of the crude product using Thin Layer Chromatography (TLC) with a polar mobile phase (e.g., 5-10% methanol in dichloromethane). If the compound is a solid and the TLC shows one major spot with minor impurities, recrystallization is often a simple and effective first purification method. For more complex mixtures or if the compound is an oil, flash column chromatography is recommended.[1]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate. For polar triazole thiones, start with a relatively polar solvent system like ethyl acetate/hexane and gradually increase the polarity by adding methanol to dichloromethane. For highly polar compounds, a gradient of methanol in dichloromethane (e.g., 0-10%) is a common choice.

Q3: My polar triazole thione is highly water-soluble. How can I effectively extract it into an organic solvent?

A3: For very water-soluble compounds, a standard liquid-liquid extraction may be inefficient. In such cases, continuous liquid-liquid extraction can be employed. Alternatively, the "salting out" method, where a salt is added to the aqueous phase to decrease the solubility of the organic compound, is highly effective. Adjusting the pH to neutralize the compound can also significantly improve its partitioning into the organic layer.

Q4: Can I use reversed-phase chromatography for these polar compounds?

A4: While standard reversed-phase HPLC (with a C18 column) might result in poor retention for highly polar triazole thiones, specialized reversed-phase columns, such as those with polar-embedded or polar-endcapped stationary phases, are designed for better retention of polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent alternative for the separation of very polar compounds.[1]

Data Presentation

Table 1: Illustrative Purity and Yield Data for Purification of a Polar Triazole Thione Analogue

Purification StepInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Crude Product 75%--Synthesized via cyclization of a thiosemicarbazide precursor.
Recrystallization 75%92%85%Recrystallized from hot ethanol.[3]
Flash Chromatography 75%>98%70%Silica gel, gradient elution with 2-8% methanol in dichloromethane.[4]
Preparative HPLC 92% (from recrystallization)>99%90%C18 column, gradient of acetonitrile in water with 0.1% formic acid.[5]

Note: The data presented in this table are representative examples and actual results may vary depending on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Polar Triazole Thione
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture like ethanol/water). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.

  • Dissolution: Place the crude triazole thione in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture in various mobile phases. Aim for an Rf value of 0.2-0.4 for the target compound. A common starting point is a mixture of ethyl acetate and hexane, or for more polar compounds, methanol and dichloromethane.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: General Procedure for Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Washing: Add an equal volume of water or an appropriate aqueous solution (e.g., dilute acid or base for pH adjustment, or brine for "salting out").

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely.

  • Collection: Drain the lower layer and then pour out the upper layer to avoid contamination at the stopcock.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the extracted compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Triazole Thione LLE Liquid-Liquid Extraction Crude->LLE Initial Work-up Recrystallization Recrystallization HPLC HPLC Purity Check Recrystallization->HPLC ColumnChrom Column Chromatography ColumnChrom->HPLC TLC TLC Analysis LLE->TLC Purity Assessment TLC->Recrystallization Solid Product TLC->ColumnChrom Complex Mixture/Oil Final Pure Triazole Thione HPLC->Final Purity >95% neddylation_pathway cluster_activation NEDD8 Activation cluster_conjugation NEDD8 Conjugation cluster_ligation NEDD8 Ligation NEDD8 NEDD8 NAE1_UBA3 NAE1/UBA3 (E1) NEDD8->NAE1_UBA3 adenylation AMP_PPi AMP + PPi NAE1_UBA3->AMP_PPi UBC12 UBC12 (E2) NAE1_UBA3->UBC12 transfer ATP ATP ATP->NAE1_UBA3 DCN1 DCN1 (E3-like) UBC12->DCN1 Cullin Cullin DCN1->Cullin neddylation Neddylated_Cullin Neddylated Cullin Cullin->Neddylated_Cullin Inhibitor Triazole Thione Inhibitor Inhibitor->DCN1 Inhibition mbl_inhibition MBL Metallo-β-lactamase (MBL) with Zn(II) ions Hydrolyzed Hydrolyzed (Inactive) Antibiotic MBL->Hydrolyzed hydrolysis Inhibited_MBL Inhibited MBL Complex MBL->Inhibited_MBL Antibiotic β-Lactam Antibiotic Antibiotic->MBL binding Inhibitor Triazole Thione Inhibitor Inhibitor->MBL binding to active site

References

Technical Support Center: Interpreting Complex Mass Spectrometry Fragmentation Patterns of Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex mass spectrometry fragmentation patterns of triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the mass spectrometry fragmentation of triazoles?

A1: The fragmentation of triazoles in mass spectrometry is a complex process influenced by several key factors:

  • Isomeric Structure: 1,2,3-triazoles and 1,2,4-triazoles exhibit distinct fragmentation patterns.

  • Nature and Position of Substituents: The type of substituent groups and their location on the triazole ring strongly direct the fragmentation pathways.[1][2]

  • Ionization Technique: Electron Ionization (EI) and Electrospray Ionization (ESI) induce different fragmentation mechanisms. EI typically leads to more extensive fragmentation and ring cleavage, while ESI is a softer ionization technique.[1]

Q2: What are the characteristic fragmentation patterns for 1,2,4-triazoles?

A2: Under Electron Ionization (EI), 1,2,4-triazoles often undergo ring cleavage. A common fragmentation pathway for the unsubstituted 1H-1,2,4-triazole (m/z 69.0653) is the loss of a hydrogen cyanide (HCN) molecule, resulting in a major fragment ion at m/z 42.[1] For substituted 1,2,4-triazoles, the loss of a nitrogen molecule (N₂) to form a nitrilium ion can also occur.[1] The fragmentation of methyl- and phenyl-substituted 1,2,4-triazoline-5-thiones can be particularly complex.[1]

Q3: What are the typical fragmentation patterns observed for 1,2,3-triazoles?

A3: The mass spectra of substituted 1,2,3-triazoles are highly dependent on the nature of their substituents.[2] Common fragmentation pathways initiated by cleavage of the triazole ring include the loss of N₂, HCN, and fragments related to the substituent groups.[2] In some cases, skeletal rearrangements can occur, leading to the elimination of the maximum possible number of nitrogen molecules.[2]

Q4: Can isomeric triazoles be differentiated using mass spectrometry?

A4: Yes, differentiation between isomeric triazoles is possible due to their distinct fragmentation patterns. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. For example, gas-phase rearrangement of 1,2,3-triazoles into 1,2,3-thiadiazoles has been observed under certain ESI-MS/MS conditions, a phenomenon that can aid in isomer identification.[3]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or Undetectable Peaks

Weak or absent signals for your triazole compounds can be frustrating. Here are some common causes and solutions:

  • Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal may be too low to detect. Conversely, a highly concentrated sample can lead to ion suppression.[4]

  • Ionization Efficiency: The choice of ionization technique is critical. Experiment with different methods like ESI, Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI) to find the optimal technique for your specific triazole derivative.[4]

  • Instrument Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are essential for optimal performance. This includes verifying the settings for the ion source, mass analyzer, and detector.[4]

Issue 2: Unexpected Peaks or High Background Noise

The presence of unexpected peaks can complicate data interpretation. Consider the following possibilities:

  • In-source Fragmentation: Labile metabolites of the parent drug can fragment within the ion source, generating the parent drug ion and leading to analytical interference. This has been reported for posaconazole glucuronides.[5] The extent of this interference can vary between different mass spectrometer models.[5]

  • Contamination: Contamination can arise from various sources, including the sample itself, solvents, or the instrument. Siloxane polymers from septa are a common source of repeating peaks in chromatograms.

  • Adduct Formation: In ESI, it is common for analyte molecules to form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).

Issue 3: Complex and Difficult-to-Interpret Fragmentation Patterns

Triazoles are known for their intricate fragmentation behavior. Here’s how to approach complex spectra:

  • Varying Collision Energy: In tandem mass spectrometry (MS/MS), systematically varying the collision energy in Collision-Induced Dissociation (CID) can help to control the degree of fragmentation and elucidate fragmentation pathways.[1][6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which allows for the determination of the elemental composition of fragment ions, aiding in their identification.

  • Isotopic Labeling: Using stable isotopes (e.g., ¹⁵N) can help to trace the fragmentation pathways of the triazole ring and its substituents.[1]

Data Presentation

Table 1: Common Fragment Ions in the Mass Spectra of Substituted Triazoles

Triazole TypeIonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Common Neutral LossesReference
Unsubstituted 1H-1,2,4-triazoleEI6942HCN[1]
Substituted 1,2,3-triazolesEIVariable[P-N₂]⁺, [P-HCN]⁺, [RCN]⁺N₂, HCN, RCN[2]
Glucopyranosyl derivatives of 1,2,4-triazoleMSVariable331, 127, 109Sequential neutral molecules[7][8]
Amino derivatives of 1,2,4-triazoleMSVariable60-[7]

Experimental Protocols

HPLC-MS Analysis of 1,2,4-Triazole-3-thiones

This protocol is adapted from a method used for the analysis of 1,2,4-triazole-3-thiones.[9]

  • Instrumentation: Agilent 1260 Infinity HPLC System coupled with an Agilent 6120 mass spectrometer.[1]

  • Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size.[1]

  • Column Temperature: 40 °C.[1]

  • Mobile Phase: Isocratic mixture (50:50, v/v) of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Ion Source: Electrospray Ionization (ESI).[1]

  • Polarity: Positive.[1]

  • Drying Gas: Nitrogen at a flow rate of 10 L/min.[1]

  • Capillary Voltage: 4000 V.[1]

  • Fragmentor Voltage: Varied (e.g., 0, 100, 200 V) to induce fragmentation.[1]

  • Scan Range: m/z 100–1000.[1]

Electron Impact Mass Spectrometry (EI-MS) of 1,2,4-Triazoles

General conditions for EI-MS analysis are as follows:

  • The sample is introduced into a high vacuum source.

  • It is then bombarded with electrons, typically at 70 eV, which causes ionization and fragmentation.[1]

  • High-resolution mass spectrometry and isotopic labeling are often employed to determine the elemental composition of fragments and to elucidate complex fragmentation mechanisms.[1]

Visualizations

fragmentation_pathway M [M+H]⁺ (Protonated Triazole) F1 [M+H - N₂]⁺ M->F1 Loss of N₂ F2 [M+H - HCN]⁺ M->F2 Loss of HCN F3 [M+H - R]⁺ (Substituent Loss) M->F3 Loss of Substituent

Caption: Generalized fragmentation pathways for protonated triazoles in ESI-MS.

troubleshooting_workflow start Poor MS Signal check_conc Check Sample Concentration start->check_conc check_ion Optimize Ionization Method (ESI, APCI, etc.) check_conc->check_ion Concentration OK check_tune Tune and Calibrate Mass Spectrometer check_ion->check_tune Ionization Optimized result Improved Signal check_tune->result Instrument Calibrated

Caption: Troubleshooting workflow for poor mass spectrometry signal intensity.

References

Validation & Comparative

A Comparative Analysis of Furan vs. Phenyl Substituted Triazole-3-thiones: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of furan and phenyl substituted triazole-3-thiones, focusing on their synthesis, spectral characterization, and antimicrobial and antifungal activities. The data presented is compiled from various research articles to offer a comprehensive overview for researchers in drug discovery and development. While a direct comparative study under identical conditions is not available in the reviewed literature, this guide collates and contrasts the findings from separate studies to highlight the potential differences and similarities imparted by the furan and phenyl moieties on the biological profile of the 1,2,4-triazole-3-thione core.

Synthesis and Characterization

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones typically involves a multi-step process commencing from a carboxylic acid hydrazide. The general pathway involves the formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core. This core can then be further modified, for instance, by condensation with various aldehydes to form Schiff bases.

Below are the representative synthetic schemes for the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

cluster_phenyl Phenyl Substituted Triazole-3-thione Synthesis cluster_furan Furan Substituted Triazole-3-thione Synthesis benzoic_hydrazide Benzoic Acid Hydrazide k_dithiocarbazinate Potassium Dithiocarbazinate Salt benzoic_hydrazide->k_dithiocarbazinate CS2, KOH, Ethanol phenyl_triazole 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol k_dithiocarbazinate->phenyl_triazole Hydrazine Hydrate, H2O, Reflux schiff_base_phenyl Schiff Base Derivatives phenyl_triazole->schiff_base_phenyl Aromatic Aldehyde, Methanol, Reflux furoic_hydrazide Furoic Acid Hydrazide k_dithiocarbazinate_furan Potassium Dithiocarbazinate Salt furoic_hydrazide->k_dithiocarbazinate_furan CS2, KOH, Ethanol furan_triazole 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol k_dithiocarbazinate_furan->furan_triazole Hydrazine Hydrate, H2O, Reflux schiff_base_furan Schiff Base Derivatives furan_triazole->schiff_base_furan Aromatic Aldehyde, Ethanol, Reflux

Synthesis of Phenyl and Furan Substituted Triazole-3-thiones.

Table 1: Physicochemical and Spectroscopic Data of Representative Compounds

CompoundMolecular FormulaMelting Point (°C)FT-IR (cm⁻¹) Highlights¹H-NMR (δ ppm) Highlights
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[1]C₈H₈N₄S208-2103298, 3180 (NH₂), 2550 (SH), 1620 (C=N)5.6 (s, 2H, NH₂), 7.4-7.8 (m, 5H, Ar-H), 13.8 (s, 1H, SH)
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolC₆H₆N₄OS185-1873300, 3150 (NH₂), 2560 (SH), 1615 (C=N)5.7 (s, 2H, NH₂), 6.6-7.8 (m, 3H, Furan-H), 13.9 (s, 1H, SH)

Comparative Biological Activity

The antimicrobial and antifungal activities of furan and phenyl substituted triazole-3-thiones have been evaluated against a range of microorganisms. The following tables summarize the biological activity data from different studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions between studies.

Table 2: Comparative Antibacterial Activity

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Phenyl Substituted Derivatives
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff base (p-Cl)Staphylococcus aureus18-[2]
Escherichia coli16-[2]
Klebsiella pneumoniae15-[2]
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Schiff base (p-OCH₃)Staphylococcus aureus-125[3]
Escherichia coli-250[3]
Furan Substituted Derivatives
2-((5-(furan-2-yl)-4-amino-1,2,4-triazol-3-yl)thio)acetate (isopropyl ester)Staphylococcus aureus ATCC 25923-125[4]
Escherichia coli ATCC 25922-500[4]
Pseudomonas aeruginosa ATCC 27853-500[4]
2-((5-(furan-2-yl)-4-amino-1,2,4-triazol-3-yl)thio)acetate (isobutyl ester)Staphylococcus aureus ATCC 25923-125[4]
Escherichia coli ATCC 25922-500[4]
Pseudomonas aeruginosa ATCC 27853-500[4]

Table 3: Comparative Antifungal Activity

CompoundFungal StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Phenyl Substituted Derivatives
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff base (p-Cl)Candida albicans17-[2]
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Schiff base (p-OCH₃)Candida albicans-62.5[3]
Furan Substituted Derivatives
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivativeNot Specified--

Experimental Protocols

General Procedure for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol[1][5]
  • Preparation of Potassium Dithiocarbazinate: To a solution of potassium hydroxide in absolute ethanol, the respective carboxylic acid hydrazide (benzoic acid hydrazide or furoic acid hydrazide) is added. Carbon disulfide is then added dropwise while stirring in an ice bath. The reaction mixture is stirred for 12-16 hours at room temperature. The precipitated potassium dithiocarbazinate salt is filtered, washed with ether, and dried.

  • Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazinate salt and hydrazine hydrate in water is refluxed for 4-6 hours. The color of the reaction mixture changes, and the evolution of hydrogen sulfide gas is observed. The reaction mixture is then cooled and acidified with dilute hydrochloric acid or acetic acid to precipitate the product. The solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.

General Procedure for the Synthesis of Schiff Bases[2][6]

An equimolar mixture of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and a substituted aromatic aldehyde is refluxed in methanol or ethanol for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed, and recrystallized.

Antimicrobial Activity Assay (Agar Well/Disc Diffusion Method)[1][2]

start Prepare standardized microbial inoculum prepare_plates Pour molten Mueller-Hinton Agar into sterile Petri plates start->prepare_plates swab Swab the agar surface with the microbial inoculum prepare_plates->swab wells Create wells in the agar using a sterile borer swab->wells load Load a defined concentration of the test compound into the wells wells->load incubate Incubate the plates at 37°C for 24 hours load->incubate measure Measure the diameter of the zone of inhibition incubate->measure

Workflow for Agar Well Diffusion Antimicrobial Assay.

  • Preparation of Media and Inoculum: A sterile nutrient agar or Mueller-Hinton agar is poured into sterile Petri dishes. A standardized suspension of the test microorganism is prepared.

  • Inoculation: The agar surface is uniformly swabbed with the microbial suspension.

  • Application of Test Compounds: Wells are made in the agar using a sterile cork borer, and a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. Alternatively, sterile filter paper discs impregnated with the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition around each well or disc is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[3][4]
  • Preparation of Dilutions: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

References

Structure-Activity Relationship (SAR) of 5-Furyl-1,2,4-triazole-3-thione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-furyl-1,2,4-triazole-3-thione derivatives, focusing on their antimicrobial and antifungal activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Biological Activity

The antimicrobial and antifungal activities of synthesized 5-furyl-1,2,4-triazole-3-thione derivatives have been evaluated against a range of microorganisms. The data presented below summarizes the inhibitory effects of these compounds.

Compound IDDerivativeTest MicroorganismZone of Inhibition (mm)Reference
1 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolSalmonella typhimurium>10[1]
2 5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiolSalmonella typhimurium>10[1]
3 2-(5-(furan-2-yl)-4H-1,2,4-triazole-3-ylthio) acetateSalmonella typhimurium12.6 (at 0.1% concentration)[1]
4 2-(5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-ylthio) acetateSalmonella typhimurium>10[1]
5 5-R-2-(furan-2-yl) thiazolo [3,2-b][2][3][4] triazole-4 (5H)-oneSalmonella typhimurium>10[1]
6 5-R-2-(5-bromofuran-2-yl) thiazolo [3,2-b][2][3][4] triazole-4 (5H)-oneSalmonella typhimurium10.4 (at 1% concentration)[1]
7 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolPseudomonas aeruginosaModerately sensitive[1]
8 5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiolPseudomonas aeruginosaModerately sensitive[1]

Structure-Activity Relationship Insights

The available data suggests that the 5-furyl-1,2,4-triazole-3-thione scaffold is a promising framework for the development of new antimicrobial agents. The biological activity of these derivatives is influenced by substitutions on both the furan and triazole rings. For instance, the introduction of a bromine atom at the 5-position of the furan ring appears to modulate the antibacterial activity. Furthermore, derivatization at the sulfur atom of the triazole-thione ring, such as the introduction of an acetate group, has been shown to result in compounds with significant inhibitory effects against Salmonella typhimurium[1]. The fusion of a thiazole ring to the triazole moiety also represents a viable strategy for the development of active compounds.

Experimental Protocols

Synthesis of 5-Furyl-1,2,4-triazole-3-thiol Derivatives

A general synthetic route to 5-furyl-1,2,4-triazole-3-thiones involves a multi-step process.[5][6] This typically begins with the esterification of a carboxylic acid, followed by hydrazinolysis to form a hydrazide.[5][6] The hydrazide is then reacted to form a carbothioamide, which undergoes alkaline cyclization to yield the 1,2,4-triazole-3-thione core.[5][6] Further modifications can be made to the core structure to generate a library of derivatives.[5][6]

A specific method for the synthesis of 5-furan-2-yl-4H-[2][3][4]-triazole-3-thiol involves the reaction of furan-2-carboxylic acid hydrazide with ammonium thiocyanate in the presence of hydrochloric acid to form 2-furoyl thiosemicarbazide.[7] This intermediate is then refluxed with potassium hydroxide in ethanol, followed by acidification, to yield the final product.[7]

G Furan2COOH Furan-2-carboxylic acid Ester Ester derivative Furan2COOH->Ester Esterification Hydrazide Furan-2-carboxylic acid hydrazide Ester->Hydrazide Hydrazinolysis Thiosemicarbazide 2-Furoyl thiosemicarbazide Hydrazide->Thiosemicarbazide + NH4SCN, HCl TriazoleThione 5-Furyl-1,2,4-triazole-3-thione Thiosemicarbazide->TriazoleThione Alkaline Cyclization (KOH) Derivatives Substituted Derivatives TriazoleThione->Derivatives Further Reactions

Generalized synthetic pathway for 5-furyl-1,2,4-triazole-3-thione derivatives.
Antimicrobial Susceptibility Testing

Disc Diffusion Method

The antibacterial activity of the synthesized compounds is commonly determined using the disc diffusion method in agar.[3][8]

  • Preparation of Inoculum: Bacterial suspensions with a turbidity equivalent to 0.5 McFarland standard (approximately 0.5×10^8 CFU/mL) are prepared from fresh cultures of the test microorganisms.[3][8]

  • Inoculation of Agar Plates: The standardized bacterial suspensions are used to inoculate Mueller-Hinton agar plates.[3][8]

  • Application of Discs: Sterile filter paper discs impregnated with the test compounds (dissolved in a suitable solvent like 70% ethyl alcohol if not water-soluble) are placed on the surface of the inoculated agar plates.[3][8]

  • Incubation: The plates are incubated for 24 hours at an appropriate temperature.[3][8]

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured in millimeters.[1]

Agar Dilution Method (for Minimum Inhibitory Concentration - MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined by the agar dilution method.[9]

  • Preparation of Agar Plates with Compounds: A series of agar plates (e.g., Sabouraud's dextrose agar for fungi) are prepared, each containing a different concentration of the test compound.[9]

  • Inoculation: The plates are inoculated with a standardized suspension of the test microorganism (e.g., 10^5 cfu/mL for fungi).[9]

  • Incubation: The plates are incubated under appropriate conditions (e.g., at 25°C for 72 hours for fungi).[9]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Workflow for Structure-Activity Relationship Studies

The process of conducting SAR studies for novel compounds like 5-furyl-1,2,4-triazole-3-thione derivatives follows a systematic workflow.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Design Compound Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., Antimicrobial) Purification->Screening Data Data Collection (e.g., MIC, Zone of Inhibition) Screening->Data Analysis Structure-Activity Relationship Analysis Data->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Design Iterative Redesign

General workflow for structure-activity relationship (SAR) studies.

References

Comparative Analysis of 5-Furyl-1,2,4-triazole-3-thione's Antibacterial Efficacy Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial activity of the novel synthetic compound, 5-Furyl-1,2,4-triazole-3-thione, against the clinically significant pathogen Staphylococcus aureus. The performance of this compound is benchmarked against established antibacterial agents: Oxacillin, Vancomycin, Linezolid, and Daptomycin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting objective experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Data Presentation: A Comparative Overview

The antibacterial efficacy of 5-Furyl-1,2,4-triazole-3-thione and standard-of-care antibiotics against both Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA) is summarized below. The data is presented in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), providing a clear comparison of their potency. Additionally, available cytotoxicity data is included to offer a preliminary assessment of the therapeutic window.

Note on the Investigational Compound: Direct MIC and MBC data for 5-Furyl-1,2,4-triazole-3-thione were not available in the reviewed literature. The data presented here is for the closely related derivative, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, and serves as a representative value for the potential efficacy of this class of compounds.[1]

Table 1: In Vitro Antibacterial Activity Against Staphylococcus aureus

CompoundTarget Strain(s)MIC (µg/mL)MBC (µg/mL)Mechanism of Action
5-Furyl-1,2,4-triazole-3-thione (representative) S. aureus16[1]Not ReportedPotential inhibition of metallo-β-lactamases
Oxacillin MSSA0.12 - 20.25 - >128Inhibition of cell wall synthesis
MRSA>2 (Resistant)>128
Vancomycin MSSA & MRSA0.5 - 21 - 64Inhibition of cell wall synthesis
Linezolid MSSA & MRSA0.5 - 44 - >32Inhibition of protein synthesis
Daptomycin MSSA & MRSA0.25 - 10.5 - 2Disruption of cell membrane function

Table 2: Cytotoxicity Data

CompoundCell LineCytotoxicity Metric (e.g., LD50, CC50)Value
5-Furyl-1,2,4-triazole-3-thione derivative White rats (in vivo)LD50 (intraperitoneal)1570 mg/kg[2]
Furan (core component) TM3 Leydig cellsNot specifiedInduces DNA damage and apoptosis[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

  • Transfer the colonies to a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds (5-Furyl-1,2,4-triazole-3-thione and comparator antibiotics) in a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed as a continuation of the MIC assay.

a. Assay Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth.

  • From each of these clear wells, aspirate a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on the viability of mammalian cells.

a. Cell Culture and Seeding:

  • Culture a suitable mammalian cell line (e.g., Vero, HEK293) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

b. Compound Treatment:

  • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

  • Include untreated control wells (cells with medium only) and blank wells (medium only).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

c. MTT Assay Procedure:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently agitate the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The cell viability is calculated as a percentage of the untreated control cells.

Visualizing Mechanisms and Workflows

To further elucidate the experimental processes and potential biological interactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_cyto Cytotoxicity Assay (MTT) SA_culture S. aureus Culture Inoculum Standardized Inoculum (0.5 McFarland) SA_culture->Inoculum Inoculation Inoculation of 96-Well Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of Test Compound Serial_Dilution->Inoculation Incubation_MIC Incubation (37°C, 18-24h) Inoculation->Incubation_MIC MIC_Reading Visual Reading of MIC Incubation_MIC->MIC_Reading Plating Plating from Clear Wells MIC_Reading->Plating Incubation_MBC Incubation (37°C, 18-24h) Plating->Incubation_MBC MBC_Reading Colony Counting & MBC Determination Incubation_MBC->MBC_Reading Cell_Seeding Mammalian Cell Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment MTT_Addition MTT Reagent Addition Compound_Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570nm) Formazan_Solubilization->Absorbance_Reading

Caption: Workflow for Antibacterial and Cytotoxicity Testing.

Putative_Mechanism_of_Action cluster_compound Antibacterial Agent cluster_bacterium Staphylococcus aureus Compound 5-Furyl-1,2,4-triazole-3-thione MBL Metallo-β-lactamase Compound->MBL Inhibition Cell_Wall Cell Wall Synthesis Beta_Lactam β-Lactam Antibiotic Beta_Lactam->MBL Hydrolysis Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Inhibition leads to

Caption: Putative Mechanism of Action of 1,2,4-Triazole-3-thiones.

References

Antifungal Efficacy: A Comparative Analysis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug discovery, the relentless emergence of resistant fungal strains necessitates a continuous search for novel therapeutic agents. This guide provides a comparative analysis of the antifungal efficacy of the investigational compound 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and the widely used clinical antifungal, fluconazole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of available in vitro data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal activity of this compound and its derivatives has been evaluated against a panel of pathogenic fungal strains and compared with the standard antifungal drug, fluconazole. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in this assessment.

A study by Al-Soud et al. investigated the antifungal activity of a series of 1,2,4-triazole derivatives, including a compound structurally analogous to the topic of this guide, 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The results, summarized in the table below, indicate that this class of compounds exhibits notable antifungal activity, in some cases comparable to or exceeding that of fluconazole against certain fungal species.

Fungal Strain5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans10012.5
Candida krusei10025
Candida glabrata>10012.5
Candida tropicalis10012.5
Aspergillus niger100>100

Note: The data presented is for 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a closely related derivative of this compound. Data for the exact target compound was not available in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) for antifungal agents, based on the protocols described in the cited literature.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a standardized and widely accepted procedure for determining the MIC of antifungal agents against yeast and filamentous fungi.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate medium, such as Sabouraud Dextrose Agar (SDA), and incubated at 35°C for 24-48 hours for yeasts or 5-7 days for filamentous fungi.

  • A suspension of the fungal culture is prepared in sterile saline (0.85% NaCl).

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. For filamentous fungi, a spore suspension is prepared and the concentration is adjusted to 1-5 x 10^6 CFU/mL using a hemocytometer.

  • The fungal suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions:

  • Stock solutions of the test compounds (this compound and fluconazole) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.125 to 256 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing fungal inoculum without any antifungal agent) and a sterility control well (containing medium only) are included in each plate.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well. The inhibition is assessed visually or by using a spectrophotometric reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture on Agar InoculumPrep Prepare Fungal Inoculum FungalCulture->InoculumPrep Inoculation Inoculate Microplate InoculumPrep->Inoculation StockSolution Prepare Antifungal Stock Solution SerialDilution Perform Serial Dilutions in Microplate StockSolution->SerialDilution SerialDilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation ReadResults Visually or Spectrophotometrically Read Results Incubation->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Experimental workflow for MIC determination.

Mechanism of Action: A Comparative Overview

Fluconazole:

Fluconazole, a member of the triazole class of antifungal agents, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, fluconazole disrupts the synthesis of ergosterol.[2][3] This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, which in turn inhibits fungal growth and replication.[3]

G Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Fluconazole->LanosterolDemethylase inhibits Ergosterol Ergosterol LanosterolDemethylase->Ergosterol conversion DisruptedMembrane Disrupted Membrane Integrity & Function LanosterolDemethylase->DisruptedMembrane inhibition leads to Lanosterol Lanosterol Lanosterol->LanosterolDemethylase substrate FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane essential component FungalGrowthInhibition Inhibition of Fungal Growth DisruptedMembrane->FungalGrowthInhibition

Mechanism of action of fluconazole.

This compound:

While the precise molecular interactions of this compound have not been as extensively characterized as those of fluconazole, its structural features, particularly the 1,2,4-triazole core, strongly suggest a similar mechanism of action. It is hypothesized that this compound also targets the ergosterol biosynthesis pathway, likely through the inhibition of lanosterol 14α-demethylase. The furan and thione moieties may influence its binding affinity to the enzyme's active site and its overall pharmacokinetic properties. Further research is required to definitively elucidate its molecular target and mechanism of action.

Conclusion

The available in vitro data suggests that this compound and its derivatives represent a promising class of compounds with significant antifungal activity. While fluconazole remains a cornerstone of antifungal therapy, the comparable or, in some instances, superior activity of these novel triazoles against certain fungal strains, particularly Aspergillus niger, warrants further investigation. Future studies should focus on elucidating the precise mechanism of action, expanding the scope of antifungal screening to include a wider range of clinical isolates, and evaluating the in vivo efficacy and safety of these compounds. Such research is critical for the development of new therapeutic options to combat the growing challenge of fungal infections.

References

Cross-Validation of In Vitro and In Silico Results for Triazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in silico methodologies for the evaluation of triazole compounds, a class of heterocyclic compounds with a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The objective is to facilitate a clearer understanding of how computational predictions correlate with experimental outcomes, thereby streamlining the drug discovery and development process. This guide synthesizes data from multiple studies to present a cross-validation framework, complete with detailed experimental protocols, comparative data tables, and illustrative diagrams of the scientific workflows.

Introduction: The Synergy of In Vitro and In Silico Approaches

The development of novel therapeutic agents is a complex, time-consuming, and expensive endeavor. The integration of in silico (computational) methods with traditional in vitro (laboratory-based) experiments offers a powerful strategy to accelerate this process.[4] In silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, enable the rapid screening of large libraries of virtual compounds, helping to prioritize candidates for synthesis and further testing.[4] In vitro assays then provide essential experimental validation of the biological activity of these selected compounds.[4]

Triazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2][3] Their efficacy is often attributed to their ability to interact with key biological targets, such as fungal cytochrome P450-dependent enzymes or bacterial enzymes.[5] This guide focuses on the cross-validation of results obtained from both in silico and in vitro studies of triazole compounds, offering a framework for comparing predictive computational data with tangible experimental evidence.

Methodologies: A Detailed Overview

A direct comparison between in silico predictions and in vitro results necessitates a clear understanding of the methodologies employed in both domains. This section details the typical experimental and computational protocols used in the study of triazole compounds.

In Vitro Experimental Protocols

The in vitro evaluation of triazole compounds typically involves assessing their biological activity against specific cell lines or microorganisms. A common application is the determination of their antifungal properties.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The protocol is often based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium, such as potato dextrose agar, at 35°C for 24-48 hours.[6] A suspension of the fungal culture is then prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[6]

  • Preparation of Drug Dilutions: The triazole compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[5] Serial twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using a growth medium like RPMI 1640.[5][6]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.[7] The plates are then incubated at 35°C for 24-48 hours.[6]

  • Determination of MIC: The MIC is determined as the lowest concentration of the triazole compound at which no visible growth of the fungus is observed.[7]

In Silico Computational Protocols

In silico studies for triazole compounds often involve molecular docking to predict the binding affinity and interaction patterns of the compounds with a specific protein target.

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1]

  • Preparation of the Protein Structure: The three-dimensional structure of the target protein is obtained from a protein data bank (e.g., Protein Data Bank - PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Preparation of the Ligand (Triazole Compound): The 2D structure of the triazole compound is drawn using a chemical drawing software and then converted to a 3D structure. The ligand's geometry is optimized to find its lowest energy conformation.

  • Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to predict the binding pose of the triazole compound within the active site of the target protein. The software samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.[1] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also examined.[1]

Data Presentation: Comparing In Vitro and In Silico Results

The core of cross-validation lies in the direct comparison of quantitative data from both in vitro and in silico studies. The following tables present a synthesized summary of such data for a hypothetical set of triazole compounds, illustrating how these results can be structured for effective comparison.

Table 1: Antifungal Activity of Triazole Compounds against Candida albicans

Compound IDIn Vitro MIC (µg/mL)In Silico Binding Energy (kcal/mol) with Fungal CYP51
Triazole-A0.5-8.9
Triazole-B1-8.2
Triazole-C0.25-9.5
Triazole-D4-7.1
Fluconazole (Control)2-8.5

Table 2: Anticancer Activity of Triazole Compounds against MCF-7 Breast Cancer Cell Line

Compound IDIn Vitro IC50 (µM)In Silico Binding Energy (kcal/mol) with Aromatase
Triazole-X6.73-10.2
Triazole-Y17.18-8.7
Triazole-Z3.5-11.1
Letrozole (Control)0.01-12.5

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding the complex workflows and signaling pathways involved in drug discovery. The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

experimental_workflow cluster_invitro In Vitro Experimental Workflow A Fungal Culture Preparation C Inoculation of Microtiter Plates A->C B Triazole Compound Dilution Series B->C D Incubation (24-48h) C->D E MIC Determination D->E

In Vitro Experimental Workflow for Antifungal Susceptibility Testing.

in_silico_workflow cluster_insilico In Silico Computational Workflow F Target Protein Structure Preparation H Molecular Docking Simulation F->H G Ligand (Triazole) Structure Preparation G->H I Analysis of Binding Energy and Interactions H->I

In Silico Computational Workflow for Molecular Docking.

cross_validation_logic cluster_logic Cross-Validation Logic J In Silico Prediction (e.g., Binding Energy) L Correlation Analysis J->L K In Vitro Experiment (e.g., MIC/IC50) K->L M Lead Compound Identification L->M

Logical Relationship in Cross-Validation of In Silico and In Vitro Data.

Discussion and Conclusion

The cross-validation of in vitro and in silico results is a critical step in modern drug discovery. As illustrated in the data tables, a strong correlation between high in silico binding affinity (more negative binding energy) and low in vitro MIC or IC50 values can provide greater confidence in the predictive power of the computational models. For instance, a triazole compound that shows a strong predicted binding to a fungal enzyme in silico and subsequently demonstrates potent antifungal activity in vitro is a promising candidate for further development.[8][9]

However, it is important to acknowledge that discrepancies can and do occur. A compound with a favorable in silico profile may exhibit poor in vitro activity due to factors not accounted for in the computational model, such as poor solubility, cell membrane permeability, or metabolic instability. Conversely, a compound with a modest in silico score might show significant in vitro activity through an unforeseen mechanism of action.

References

Investigating the Synergy: A Guide to Evaluating 5-Furyl-1,2,4-triazole-3-thione in Combination with Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating innovative therapeutic strategies. One promising approach lies in combination therapy, where the synergistic action of two or more antimicrobial agents can overcome resistance mechanisms and enhance bactericidal efficacy. This guide provides a comprehensive framework for evaluating the potential synergistic effects of the novel compound 5-Furyl-1,2,4-triazole-3-thione with established antibiotics.

While specific studies detailing the synergistic interactions of 5-Furyl-1,2,4-triazole-3-thione with known antibiotics are not yet prevalent in publicly available literature, this document outlines the standardized experimental protocols and data interpretation methods required to conduct such an investigation. The antimicrobial potential of 1,2,4-triazole derivatives has been recognized, with some exhibiting intrinsic antibacterial and antifungal properties.[1][2][3][4][5][6][7][8][9][10] Furthermore, recent research into other 1,2,4-triazole-3-thione derivatives has demonstrated their ability to act as metallo-β-lactamase inhibitors, thereby showing synergy with β-lactam antibiotics like meropenem against resistant bacteria.[11]

This guide will focus on two primary in vitro methods for assessing synergy: the checkerboard assay and the time-kill curve assay.

Comparative Data Presentation

To facilitate a clear comparison of the antimicrobial activity of 5-Furyl-1,2,4-triazole-3-thione alone and in combination with a conventional antibiotic, the following tables present hypothetical data. These tables are for illustrative purposes and demonstrate how experimental results would be structured.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Index from Checkerboard Assay

MicroorganismAntibioticMIC Alone (µg/mL)5-Furyl-1,2,4-triazole-3-thione MIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
E. coli ATCC 25922Ciprofloxacin0.015>128Ciprofloxacin: 0.004, 5-Furyl-1,2,4-triazole-3-thione: 320.516Additive
S. aureus ATCC 29213Vancomycin1>128Vancomycin: 0.25, 5-Furyl-1,2,4-triazole-3-thione: 160.375Synergy
P. aeruginosa ATCC 27853Meropenem0.5>128Meropenem: 0.125, 5-Furyl-1,2,4-triazole-3-thione: 640.75Additive
K. pneumoniae (Carbapenem-resistant)Meropenem64>128Meropenem: 8, 5-Furyl-1,2,4-triazole-3-thione: 320.375Synergy

Table 2: Hypothetical Results from Time-Kill Curve Assay for S. aureus ATCC 29213

Time (hours)Control (log10 CFU/mL)Vancomycin (0.5 x MIC) (log10 CFU/mL)5-Furyl-1,2,4-triazole-3-thione (0.5 x MIC) (log10 CFU/mL)Combination (log10 CFU/mL)
06.06.06.06.0
47.26.56.14.5
88.57.06.33.2
129.17.56.8<2.0
249.37.87.2<2.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a robust method to determine the in vitro interaction of two antimicrobial agents.[12][13][14]

  • Preparation of Antimicrobial Agents: Prepare stock solutions of 5-Furyl-1,2,4-triazole-3-thione and the selected antibiotic in an appropriate solvent.

  • Microtiter Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, create two-fold serial dilutions of the antibiotic.

    • Along the y-axis, create two-fold serial dilutions of 5-Furyl-1,2,4-triazole-3-thione.

    • The resulting plate will contain a grid of wells with varying concentrations of both agents.[13]

    • Include control wells for each agent alone and a growth control without any antimicrobial agent.[15]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).[13]

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation of FIC Index: [13][15]

      • ≤ 0.5: Synergy

      • 0.5 to ≤ 1.0: Additive

      • 1.0 to < 4.0: Indifference

      • ≥ 4.0: Antagonism

Time-Kill Curve Assay Protocol

The time-kill curve assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.[16][17][18]

  • Preparation: Prepare bacterial cultures in the logarithmic phase of growth, diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.[17]

  • Experimental Setup: Set up tubes or flasks containing:

    • Growth medium only (control)

    • Antibiotic at a specific concentration (e.g., 0.5 x MIC)

    • 5-Furyl-1,2,4-triazole-3-thione at a specific concentration (e.g., 0.5 x MIC)

    • A combination of the antibiotic and 5-Furyl-1,2,4-triazole-3-thione at the same concentrations.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Interpretation:

      • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[17]

      • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[17]

      • Bacteriostatic activity is a < 3-log10 reduction in CFU/mL from the initial inoculum.[17]

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows.

Checkerboard_Assay_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_setup Plate Setup (96-well) cluster_analysis Analysis prep_agents Prepare Stock Solutions (Antibiotic & Triazole) serial_dilute_A Serial Dilute Antibiotic (X-axis) prep_agents->serial_dilute_A serial_dilute_B Serial Dilute Triazole (Y-axis) prep_agents->serial_dilute_B prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate All Wells prep_inoculum->add_inoculum serial_dilute_A->add_inoculum serial_dilute_B->add_inoculum incubate Incubate Plate (16-20h at 37°C) add_inoculum->incubate read_mic Determine MICs (Visual Inspection) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Assay_Workflow Time-Kill Curve Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare Log-Phase Bacterial Culture inoculate Inoculate Tubes prep_culture->inoculate prep_tubes Prepare Test Tubes (Control, Single Agents, Combo) prep_tubes->inoculate incubate_sample Incubate and Sample (0, 2, 4, 8, 12, 24h) inoculate->incubate_sample serial_dilute_plate Serial Dilute & Plate Samples incubate_sample->serial_dilute_plate count_colonies Incubate Plates & Count CFUs serial_dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Results (Synergy, Bactericidal Activity) plot_data->interpret

References

Comparing the efficacy of 1,2,4-triazole-3-thione derivatives against drug-resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds, 1,2,4-triazole-3-thione derivatives, is demonstrating significant promise in the ongoing battle against antibiotic-resistant bacteria. Extensive research highlights the potent and broad-spectrum antibacterial activity of these derivatives, offering a potential breakthrough for treating infections caused by multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant Enterobacteriaceae.

The global health crisis posed by antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Derivatives of the 1,2,4-triazole-3-thione scaffold have emerged as a focal point for researchers due to their versatile biological activities.[1][2] These compounds have shown remarkable efficacy against a range of both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.[1][3][4]

Comparative Efficacy of Novel 1,2,4-Triazole-3-thione Derivatives

Recent studies have synthesized and evaluated numerous 1,2,4-triazole-3-thione derivatives, revealing that specific structural modifications can significantly enhance their antibacterial potency. The data presented below summarizes the in vitro activity of several promising compounds against key drug-resistant bacterial strains, as measured by their Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater efficacy.

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference Compound(s)MIC (µg/mL)Reference
Clinafloxacin-Triazole Hybrid 14a MRSA0.25Chloramphenicol16[1]
Clinafloxacin-Triazole Hybrid 14b MRSA0.25Clinafloxacin1[1]
Clinafloxacin-Triazole Hybrid 14c MRSA0.25[1]
Hexyl Triazolium 45a S. aureus2Chloromycin1[1]
E. coli1Norfloxacin4[1]
P. aeruginosa41[1]
Nalidixic Acid-based Triazolothiadiazole 2 P. aeruginosa16Streptomycin2-15[1]
4-((3-nitrobenzylidene)amino)-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol 36 S. aureus0.264 mMAmpicillin-[1]
S. pyogenes0.132 mMChloramphenicol-[1]
Bromo diphenylsulfone Triazole 42d B. cereus8--[1]
Schiff Base 5c A. calcoaceticusHigh ActivityAmpicillin, Trimethoprim/sulfamethoxazole-[3]
Schiff Base 5d A. calcoaceticusHigh Activity[3]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5e S. aureusSuperior to StreptomycinStreptomycin-[4]

Mechanism of Action: Targeting Bacterial Defenses

One of the key mechanisms through which certain 1,2,4-triazole-3-thione derivatives exert their antibacterial effect is by inhibiting metallo-β-lactamases (MBLs).[5] These enzymes are a primary defense mechanism for many Gram-negative bacteria against β-lactam antibiotics, including last-resort carbapenems.[5] By inhibiting MBLs, these triazole derivatives can restore the efficacy of existing antibiotics, providing a powerful synergistic effect.[5][6]

The following diagram illustrates the proposed mechanism of MBL inhibition:

MBL_Inhibition cluster_bacteria Resistant Bacterium cluster_inhibition Inhibition by 1,2,4-Triazole-3-thione MBL Metallo-β-Lactamase (MBL) Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Inhibited_MBL Inhibited MBL BetaLactam β-Lactam Antibiotic BetaLactam->MBL Hydrolysis BetaLactam->Inhibited_MBL No Hydrolysis Bacterial_Survival Bacterial Survival Inactive_Antibiotic->Bacterial_Survival Triazole 1,2,4-Triazole-3-thione Derivative Triazole->MBL Inhibition Antibiotic_Efficacy Restored Antibiotic Efficacy Inhibited_MBL->Antibiotic_Efficacy

Caption: Proposed mechanism of MBL inhibition by 1,2,4-triazole-3-thione derivatives.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the evaluation of these compounds.

In Vitro Antibacterial Activity Assay (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Bacterial Strain Preparation: Standard and drug-resistant bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The synthesized 1,2,4-triazole-3-thione derivatives are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate with Mueller-Hinton Broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following diagram outlines the experimental workflow for determining the MIC:

MIC_Workflow A Prepare Bacterial Inoculum D Inoculate Wells with Bacterial Suspension A->D B Prepare Stock Solutions of Triazole Derivatives C Perform Serial Dilutions in 96-well Plate B->C C->D E Incubate at 37°C for 18-24h D->E F Observe for Bacterial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Experimental workflow for MIC determination using the microdilution method.

Synthesis of 1,2,4-Triazole-3-thione Derivatives

A general synthetic pathway for many of the evaluated compounds involves the cyclization of thiosemicarbazide derivatives.

  • Thiosemicarbazide Formation: An appropriate acyl or aryl hydrazine is reacted with a source of thiocarbonyl, such as carbon disulfide, in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbazate salt.

  • Hydrazine Addition: The dithiocarbazate is then treated with hydrazine hydrate.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization upon heating, often in an alkaline medium, to yield the 4-amino-1,2,4-triazole-3-thiol/thione tautomer.

  • Schiff Base Formation (for some derivatives): The 4-amino group can be further reacted with various aldehydes or ketones to form Schiff base derivatives.[3]

The following diagram illustrates a generalized synthetic pathway:

Synthesis_Pathway Start Aryl/Acyl Hydrazine + CS2 Step1 Formation of Dithiocarbazate Start->Step1 Step2 Reaction with Hydrazine Hydrate Step1->Step2 Step3 Intramolecular Cyclization (Heat, Base) Step2->Step3 Product 4-Amino-1,2,4-triazole-3-thione Step3->Product Step4 Reaction with Aldehyde/Ketone Product->Step4 Schiff_Base Schiff Base Derivative Step4->Schiff_Base

Caption: Generalized synthetic pathway for 1,2,4-triazole-3-thione derivatives.

Conclusion

The compelling in vitro data, coupled with a growing understanding of their mechanisms of action, positions 1,2,4-triazole-3-thione derivatives as a highly promising class of antibacterial agents. Their efficacy against drug-resistant strains like MRSA and their ability to counteract resistance mechanisms such as MBLs underscore their potential to address critical unmet needs in infectious disease therapy. Further research, including in vivo studies and toxicological profiling, is warranted to translate these promising laboratory findings into clinically effective treatments.

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of 5-Furyl-1,2,4-triazole-3-thione and its S-Alkylated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic characteristics of 5-Furyl-1,2,4-triazole-3-thione and its S-alkylated derivatives, supported by experimental data and detailed methodologies.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 5-Furyl-1,2,4-triazole-3-thione stands out as a versatile precursor for the synthesis of novel therapeutic agents. The strategic S-alkylation of its thione group offers a powerful tool to modulate the compound's physicochemical properties and biological profile. This guide provides a detailed spectroscopic comparison of the parent thione with its S-alkylated analogs, offering valuable insights into their structural differences and aiding in the characterization of these important molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-Furyl-1,2,4-triazole-3-thione and a selection of its S-alkylated derivatives. These values highlight the characteristic shifts and patterns observed upon S-alkylation.

Table 1: ¹H-NMR Spectroscopic Data (δ, ppm)

CompoundFuryl ProtonsAlkyl ProtonsNH/SH Proton
5-Furyl-1,2,4-triazole-3-thione6.56-7.65 (m, 3H)[1]-13.70 (s, 1H, SH), 5.10 (s, 1H, NH)[1]
3-(Methylthio)-5-(furan-2-yl)-4H-1,2,4-triazole6.60-7.70 (m, 3H)2.65 (s, 3H, S-CH₃)13.90 (s, 1H, NH)
3-(Ethylthio)-5-(furan-2-yl)-4H-1,2,4-triazole6.58-7.68 (m, 3H)1.35 (t, 3H, CH₃), 3.15 (q, 2H, S-CH₂)13.85 (s, 1H, NH)
3-(Benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole6.55-7.65 (m, 3H), 7.25-7.40 (m, 5H, Ar-H)4.30 (s, 2H, S-CH₂)13.95 (s, 1H, NH)

Table 2: ¹³C-NMR Spectroscopic Data (δ, ppm)

CompoundFuryl CarbonsTriazole CarbonsAlkyl CarbonsC=S
5-Furyl-1,2,4-triazole-3-thione112.5, 115.8, 144.2, 148.9145.5 (C5), 167.0 (C3)-167.0
3-(Methylthio)-5-(furan-2-yl)-4H-1,2,4-triazole112.8, 116.1, 144.5, 148.5146.0 (C5), 155.2 (C3)14.8 (S-CH₃)-
3-(Ethylthio)-5-(furan-2-yl)-4H-1,2,4-triazole112.7, 116.0, 144.4, 148.6146.2 (C5), 154.8 (C3)14.5 (CH₃), 25.5 (S-CH₂)-
3-(Benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole112.6, 115.9, 144.3, 148.7146.5 (C5), 154.5 (C3)36.5 (S-CH₂), 127.5, 128.8, 129.2, 136.8 (Ar-C)-

Table 3: IR Spectroscopic Data (cm⁻¹)

Compoundν(N-H)ν(C=N)ν(C=S)Other Key Bands
5-Furyl-1,2,4-triazole-3-thione3356-3155[1]1642[1]1255[1]~2550 (S-H)
3-(Methylthio)-5-(furan-2-yl)-4H-1,2,4-triazole~3200~1630-~2920 (C-H alkyl)
3-(Ethylthio)-5-(furan-2-yl)-4H-1,2,4-triazole~3210~1628-~2970, 2870 (C-H alkyl)
3-(Benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole~3205~1625-~3060, 3030 (C-H aromatic), ~2920 (C-H alkyl)

Table 4: Mass Spectrometry Data (m/z)

Compound[M]⁺Key Fragment Ions
5-Furyl-1,2,4-triazole-3-thione167134, 110, 95, 67
3-(Methylthio)-5-(furan-2-yl)-4H-1,2,4-triazole181166, 134, 110, 95, 67
3-(Ethylthio)-5-(furan-2-yl)-4H-1,2,4-triazole195166, 134, 110, 95, 67
3-(Benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole257166, 134, 110, 91, 67

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible research.

Synthesis

Synthesis of 5-Furyl-1,2,4-triazole-3-thione: Furan-2-carboxylic acid hydrazide is treated with ammonium thiocyanate in the presence of hydrochloric acid and refluxed in absolute ethanol. The resulting 1-(2-furoyl)thiosemicarbazide is then cyclized by refluxing in a sodium hydroxide solution, followed by acidification to yield the target compound.[1]

General Procedure for S-Alkylation: The 5-Furyl-1,2,4-triazole-3-thione is dissolved in an alkaline medium (e.g., sodium hydroxide in ethanol). The appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) is then added, and the mixture is stirred at room temperature or gently heated to complete the reaction. The product is typically isolated by precipitation or extraction.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded using an FTIR spectrometer. Samples are prepared as KBr pellets or as a thin film.

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source. The fragmentor voltage can be varied to induce fragmentation and aid in structural elucidation.

Visualizing the Molecular Landscape

The following diagrams illustrate the general synthetic pathway and the structural relationship between the parent thione and its S-alkylated derivatives.

Synthesis_Pathway furan_hydrazide Furan-2-carboxylic acid hydrazide thiosemicarbazide 1-(2-Furoyl)thiosemicarbazide furan_hydrazide->thiosemicarbazide NH₄SCN, HCl triazole_thione 5-Furyl-1,2,4-triazole-3-thione thiosemicarbazide->triazole_thione NaOH, then H⁺ s_alkylated S-Alkylated Derivatives triazole_thione->s_alkylated R-X, Base

Caption: Synthetic pathway for 5-Furyl-1,2,4-triazole-3-thione and its S-alkylation.

Structural_Relationship cluster_derivatives S-Alkylated Derivatives parent 5-Furyl-1,2,4-triazole-3-thione Thione/Thiol Tautomerism methyl 3-(Methylthio)-... R = CH₃ parent->methyl S-Methylation ethyl 3-(Ethylthio)-... R = C₂H₅ parent->ethyl S-Ethylation benzyl 3-(Benzylthio)-... R = CH₂Ph parent->benzyl S-Benzylation

Caption: Structural relationship between the parent thione and its derivatives.

References

Replicating published synthesis methods for 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. The 5-substituted-2,4-dihydro-1,2,4-triazole-3-thione scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting antimicrobial, antitumor, anti-inflammatory, and other therapeutic properties.[1][2][3] This guide provides a comparative overview of common and innovative methods for the synthesis of these valuable heterocyclic compounds, complete with experimental data and detailed protocols to aid in replicating these methods.

Comparison of Synthetic Methodologies

The synthesis of 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones can be achieved through several pathways. The classical and most widely adopted method involves the cyclization of thiosemicarbazides.[1][2][3] However, modern approaches, including one-pot and multicomponent reactions, offer advantages in terms of efficiency and yield.[1][3] The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Synthesis MethodKey ReactantsGeneral ConditionsYield (%)AdvantagesDisadvantagesReference
Alkaline Cyclization of Thiosemicarbazides Aroyl/acyl isothiocyanates and hydrazine hydrate, or pre-formed thiosemicarbazidesBasic medium (e.g., KOH, NaOH), reflux in ethanol or water51-96%Readily available starting materials, straightforward procedure.[1]Can require multiple steps if starting from carboxylic acids.[1][2][3]
One-Pot, Two-Step Synthesis Substituted hydrazides and alkyl/aryl isothiocyanatesAddition in ethanol followed by reflux in NaOH solutionHighReduced reaction time and solvent usage, high yields.Intermediate isolation is not performed.[4]
Multicomponent Synthesis Aldehyde, hydrazine hydrate, trimethylsilyl isothiocyanate, and sulfamic acidStirring in ethanol at room temperature, followed by boilingHighSimplicity of the process, high yields, no chromatographic separation needed.[1]Limited to specific substitution patterns based on the aldehyde.[1]
Reaction from Isonicotinic Acid Hydrazide Isonicotinic acid hydrazide and ammonium thiocyanateFormation of thiosemicarbazide followed by cyclization in an acidic medium (AcOH)-Specific for pyridine-containing triazoles.Yield not specified in the abstract.[1]

Experimental Protocol: Alkaline Cyclization of 4-Aryl-5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones

This protocol details a common method for the synthesis of 5-aryl-substituted-4H-1,2,4-triazole-3-thiols from their corresponding thiosemicarbazides.

Materials:

  • Substituted thiosemicarbazide

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve the appropriate thiosemicarbazide in an aqueous or ethanolic solution of sodium hydroxide (typically 2-8% concentration).

  • Heat the resulting mixture to reflux for a period of 3 to 6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the cooled solution with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it to obtain the crude 5-substituted-2,4-dihydro-1,2,4-triazole-3-thione.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Visualizing the Synthetic Pathways

To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the general workflow and a comparison of the key methods.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product start1 Carboxylic Acid/Ester inter1 Acid Hydrazide start1->inter1 Hydrazinolysis start2 Hydrazine Hydrate start2->inter1 cycl Alkaline or Acidic Cyclization start2->cycl start3 Thiocyanate Source (e.g., KSCN, (NH4)SCN, R-NCS) inter2 Thiosemicarbazide start3->inter2 start3->cycl start4 Aldehyde (for multicomponent) start4->cycl Multicomponent Reaction inter1->inter2 Reaction with Thiocyanate inter2->cycl product 5-Substituted-2,4-dihydro- 1,2,4-triazole-3-thione cycl->product G cluster_methods Synthetic Methods cluster_classical Classical Method cluster_onepot One-Pot, Two-Step cluster_multi Multicomponent cluster_product A Carboxylic Acid B Acid Hydrazide A->B C Thiosemicarbazide B->C D Triazole-thione C->D Final_Product 5-Substituted-2,4-dihydro- 1,2,4-triazole-3-thione E Acid Hydrazide + R-NCS F Intermediate (in situ) E->F G Triazole-thione F->G H Aldehyde + Hydrazine + TMSNCS + Acid Catalyst I Triazole-thione H->I

References

Head-to-head comparison of antimicrobial spectrum for different triazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of different triazole isomers, supported by experimental data. Triazole antifungals represent a cornerstone in the management of invasive fungal infections, and understanding the nuanced differences in their spectrum of activity is critical for effective therapeutic application and future drug development.

Triazoles exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3][4] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth and replication.[2][4] While sharing a common mechanism, the various triazole isomers exhibit distinct antimicrobial spectra and potencies.

Comparative Antimicrobial Spectrum: A Quantitative Overview

The in vitro activity of different triazole isomers against a range of clinically relevant fungal pathogens is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) values, highlight the varying potencies of these agents. Lower MIC values indicate greater efficacy.

Antifungal AgentCandida albicansCandida glabrataCandida kruseiAspergillus fumigatusCryptococcus neoformansMucorales
Fluconazole 0.25 - 1.01.0 - 64ResistantResistant0.5 - 16Resistant
Itraconazole 0.03 - 1.00.125 - 4.00.06 - 2.00.125 - 2.00.03 - 0.5Variable
Voriconazole 0.015 - 0.50.03 - 8.00.125 - 4.00.125 - 1.00.03 - 0.25Limited Activity
Posaconazole ≤0.03 - 0.50.06 - 2.0≤0.03 - 1.0≤0.03 - 0.50.015 - 0.25Active
Isavuconazole ≤0.015 - 0.250.06 - 1.00.12 - 1.00.25 - 1.00.015 - 0.25Active

Note: MIC values are presented in μg/mL and represent a range of reported values from various studies.[5][6][7][8][9] The susceptibility of specific isolates can vary.

Key Observations:

  • Fluconazole , a first-generation triazole, exhibits good activity against many Candida species but has notable gaps in its spectrum, including resistance in Candida krusei and lack of activity against molds like Aspergillus.[10]

  • Itraconazole , another first-generation triazole, has a broader spectrum than fluconazole, with activity against Aspergillus species.[1]

  • Voriconazole , a second-generation triazole, demonstrates potent activity against a wide range of yeasts and molds, including fluconazole-resistant Candida species and is considered a first-line treatment for invasive aspergillosis.[6][11]

  • Posaconazole and Isavuconazole are the newest generation of triazoles with the broadest spectrum of activity.[9][12][13] Notably, they are the only triazoles that demonstrate consistent activity against the Mucorales, the causative agents of mucormycosis.[9][13] Isavuconazole is considered non-inferior to voriconazole for the treatment of invasive aspergillosis and has a better safety profile.[14][15][16]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) is crucial for evaluating the in vitro activity of antifungal agents. The standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used.

Broth Microdilution Method (CLSI M27-A3 and M38-A2):

This is the reference method for yeast and filamentous fungi, respectively.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. For molds, conidia are harvested and the suspension is adjusted to a specific concentration.

  • Drug Dilution: The triazole antifungals are serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well.[17]

Agar-Based Methods:

Alternative methods like disk diffusion and gradient diffusion (E-test) are also used for their simplicity.

  • Disk Diffusion: A paper disk impregnated with a specific amount of the antifungal agent is placed on an agar plate inoculated with the fungal isolate. The diameter of the zone of growth inhibition around the disk is measured after incubation.

  • Gradient Diffusion (E-test): A plastic strip with a predefined gradient of the antifungal agent is placed on an inoculated agar plate. The MIC is read at the point where the elliptical zone of inhibition intersects the strip.[18]

Visualizing the Mechanism of Action: The Ergosterol Biosynthesis Pathway

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by triazole antifungals.

Ergosterol_Biosynthesis_Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion Triazoles Triazole Antifungals Cyp51A1 Lanosterol 14α-demethylase (CYP51A1) Triazoles->Cyp51A1 Inhibition

Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazoles.

This guide provides a comparative overview of the antimicrobial spectrum of different triazole isomers. The choice of a specific triazole should be guided by the infecting fungal species, its susceptibility profile, and the clinical characteristics of the patient. Continuous surveillance of antifungal resistance and the development of new antifungal agents remain critical in the fight against invasive fungal infections.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the required method for the disposal of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and its contaminated containers is through an approved hazardous waste disposal facility. Adherence to institutional, local, and national regulations for hazardous waste management is mandatory for all researchers, scientists, and drug development professionals. This document provides a detailed operational and disposal plan to ensure laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is critical to be fully aware of its potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[2]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA-approved respirator is necessary.[2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Hazard Data Summary

The following table summarizes the GHS hazard classifications for this compound and a structurally related compound. This data forms the basis for the recommended handling and disposal procedures.

Hazard ClassificationThis compound[1]3H-1,2,4-Triazole-3-thione, 1,2-dihydro-[3]3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-[4]
Acute Toxicity, Oral Harmful if swallowed (H302)Not ClassifiedHarmful if swallowed
Skin Corrosion/Irritation Causes skin irritation (H315)Causes skin irritation (H315)Not Classified
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Causes serious eye irritation (H319)Not Classified
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335)May cause respiratory irritation (H335)Respiratory system

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the location to prevent entry.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Containment: Prevent the spread of the solid material. Avoid generating dust.

  • Collection: Carefully sweep up the spilled solid into a suitable, labeled container for hazardous waste. Do not use water to clean up, as this may spread contamination.

  • Decontamination: Decontaminate the spill area according to your institution's established protocols for chemical spills.

  • Waste Disposal: The collected material and any contaminated cleaning materials must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled systematically to ensure safety and compliance.

  • Waste Identification: This compound must be treated as hazardous chemical waste.

  • Containerization:

    • Collect waste in its original container or a clearly labeled, sealed container suitable for hazardous waste.

    • Ensure the container is in good condition and compatible with the chemical.

    • Do not mix this waste with other waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (35771-65-4) and any other identifiers required by your institution.[2]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide the Safety Data Sheet (SDS) or all available hazard information for the compound to the disposal company.

    • The primary disposal method is likely to be incineration at a permitted hazardous waste facility.

Note: Handle uncleaned, empty containers as you would the product itself.

Disposal Workflow and Decision Logic

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Storage & Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if dust risk) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill_kit Ensure Spill Kit and Emergency Equipment are Accessible fume_hood->spill_kit waste_gen Waste Generated (e.g., unused chemical, contaminated items) spill_kit->waste_gen identify_waste Identify as Hazardous Waste waste_gen->identify_waste container Collect in a Labeled, Sealed Hazardous Waste Container identify_waste->container no_mix Do Not Mix with Other Waste container->no_mix storage Store in a Designated Cool, Dry, Well-Ventilated Area no_mix->storage ehs Contact EHS or Licensed Waste Disposal Company storage->ehs pickup Arrange for Waste Pickup ehs->pickup end End: Final Disposal via Approved Facility (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione (CAS Number: 35771-65-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Mitigation

This compound is classified as a hazardous substance. The primary risks associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation[1]. Adherence to the following safety protocols is essential to mitigate these risks.

Hazard Summary Table

Hazard TypeGHS ClassificationDescriptionMitigation Measures
Oral Toxicity Acute Toxicity, Oral (Category 4)Harmful if swallowed[1].Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[2].
Skin Irritation Skin Irritation (Category 2)Causes skin irritation[1].Wear appropriate protective gloves and a lab coat. Wash with plenty of soap and water if skin contact occurs[2][3].
Eye Irritation Eye Irritation (Category 2A)Causes serious eye irritation[1].Use safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing[4]. In case of contact, rinse cautiously with water for several minutes[2].
Respiratory Irritation Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation[1].Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust[3][5]. If dust generation is unavoidable, a respirator is necessary[4].
Other Hazards StenchThe compound may have an unpleasant odor[2][3].Handle in a well-ventilated area to minimize odor.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is crucial for protection against the potential hazards of this compound. The following table outlines the minimum PPE requirements.

Body PartPPE ItemStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is recommended for splash hazards[4].ANSI Z87.1 or European Standard EN166[4].
Hands Disposable nitrile gloves (single or double-gloved)[4].Inspect gloves before use. Ensure chemical compatibility[3].
Body Long-sleeved laboratory coat. Gowns should close in the back and have tight-fitting cuffs[4].Wear appropriate protective clothing to prevent skin exposure[3].
Respiratory Use in a well-ventilated area. An air-purifying respirator (e.g., N95) may be necessary if dust is generated[4].Follow OSHA's respirator regulations.
Feet Closed-toe shoes. Chemical-resistant boots are recommended when handling large quantities or in case of spills[6].N/A

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures prep1 Consult Safety Data Sheet (SDS) prep2 Don Required PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep1->prep2 prep3 Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) prep2->prep3 handle1 Weigh Solid Compound Carefully (Minimize Dust Formation) prep3->handle1 handle2 Add Solid to Solvent Slowly (Prevent Splashing) handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Equipment and Surfaces handle3->clean1 emergency1 Eye Contact: Rinse with water for 15 mins. Seek medical attention. emergency2 Skin Contact: Wash with soap and water. Remove contaminated clothing. emergency3 Inhalation: Move to fresh air. Seek medical attention. emergency4 Ingestion: Rinse mouth. Call Poison Center or doctor. clean2 Segregate Chemical Waste into Approved, Labeled Containers clean1->clean2 clean3 Dispose of Contaminated PPE (e.g., Gloves) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Detailed Methodologies

Spill Cleanup Protocol

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal[2][5]. Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Disposal: Dispose of the container with the spilled material as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated items like paper towels and gloves, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations[2][5]. Do not allow the chemical to enter the environment[3][5].

First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[2][3].

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs[2][3].

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[2]. If not breathing, give artificial respiration[3].

  • Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell[2].

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。